Bourgeonal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-tert-butylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJUFJKVIYFBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044808 | |
| Record name | 3-(4-tert-Butylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18127-01-0 | |
| Record name | Bourgeonal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18127-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bourgeonal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018127010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(4-tert-Butylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-tert-butylphenyl)propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOURGEONAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3XVS6E70V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bourgeonal: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bourgeonal, a synthetic aromatic aldehyde, is a molecule of significant interest in both the fragrance industry and the field of reproductive biology. Possessing a characteristic lily-of-the-valley scent, its primary biological role has been identified as a potent chemoattractant for human spermatozoa. This activity is mediated through the ectopic olfactory receptor OR1D2 (also known as hOR17-4), which is expressed on the surface of sperm cells. Activation of this receptor by this compound initiates a sophisticated signaling cascade, leading to an increase in intracellular calcium and ultimately modulating sperm motility. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, the intricate details of its interaction with the OR1D2 receptor, and the subsequent signaling pathway. Furthermore, it offers detailed experimental protocols for studying its effects, catering to researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name 3-(4-tert-butylphenyl)propanal and CAS Number 18127-01-0, is a colorless to pale yellow liquid.[1][2] Its chemical formula is C13H18O.[3] The molecule consists of a benzene (B151609) ring substituted with a tert-butyl group at the para position and a propanal group.
Chemical Structure
The chemical structure of this compound is characterized by a p-tert-butylphenyl group attached to a propanal moiety.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C13H18O | [3][4][5] |
| Molecular Weight | 190.28 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2][5] |
| Odor | Floral, lily-of-the-valley, watery, green, aldehydic | [1][2] |
| Boiling Point | 265.1 °C | [1] |
| Density | 0.938 g/cm³ | [1] |
| Refractive Index (@ 20°C) | 1.508 - 1.512 | [4] |
| Vapor Pressure (@ 25°C) | 0.009 mmHg | [4] |
| Flash Point | 73 °C | [4] |
| Log P | 3.2 | [4] |
| Solubility | Soluble in alcohol and oils; limited solubility in water | [5] |
Table 1. Physicochemical properties of this compound.
Biological Activity and Signaling Pathway
This compound is a potent agonist for the human olfactory receptor OR1D2.[6] This receptor is notably expressed not only in the olfactory epithelium but also on the midpiece of human spermatozoa.[3]
Role in Sperm Chemotaxis
In the context of reproductive biology, this compound acts as a chemoattractant for human sperm.[2] It is believed to mimic the natural ligands present in the female reproductive tract that guide sperm towards the ovum.[1] In vitro studies have demonstrated that this compound can induce a rapid and transient increase in intracellular calcium ([Ca²⁺]i) in sperm, which in turn enhances sperm motility and directs their movement.[2][7]
The OR1D2 Signaling Cascade
The binding of this compound to the G-protein coupled receptor OR1D2 initiates a downstream signaling cascade. While the canonical olfactory signaling pathway involves the activation of adenylyl cyclase (AC) and subsequent production of cyclic AMP (cAMP), some studies suggest a more direct link to calcium channels in sperm. The generally accepted pathway is as follows:
-
Receptor Activation: this compound binds to the OR1D2 receptor on the sperm's surface.
-
G-Protein Activation: This binding activates an associated G-protein (likely Gαolf).
-
Adenylyl Cyclase Activation: The activated G-protein stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP.
-
Ion Channel Opening: The increase in intracellular cAMP levels is thought to open cyclic nucleotide-gated (CNG) channels, allowing an influx of Ca²⁺ into the sperm cell.
-
Modulation of Motility: The resulting rise in [Ca²⁺]i triggers a series of events that alter the flagellar beat pattern, leading to hyperactivation and chemotactic behavior.
However, it is important to note that some research suggests this compound may directly open CatSper (cation channels of sperm) ion channels, bypassing the traditional cAMP pathway, although this effect is observed at much higher concentrations than progesterone, another known sperm chemoattractant.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on sperm.
Sperm Chemotaxis Assay using a Microfluidic Device
This protocol describes a method to observe and quantify the chemotactic response of sperm to a this compound gradient using a microfluidic device.
Materials:
-
Microfluidic device with a central channel for sperm and two side channels for creating a chemical gradient.
-
Human semen sample from a healthy donor.
-
Human Tubal Fluid (HTF) medium.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Syringe pumps.
-
Inverted microscope with a camera.
-
Image analysis software.
Procedure:
-
Sperm Preparation:
-
Allow the semen sample to liquefy for 30-60 minutes at 37°C.
-
Separate motile sperm using a swim-up procedure or density gradient centrifugation.
-
Resuspend the motile sperm in HTF medium to a final concentration of 5-10 x 10⁶ cells/mL.
-
Incubate the sperm suspension for at least 1 hour at 37°C in a 5% CO₂ atmosphere to allow for capacitation.
-
-
Device Setup:
-
Prime the microfluidic device with HTF medium to remove any air bubbles.
-
Set up two syringe pumps, one with HTF medium containing the desired concentration of this compound (e.g., 10 µM) and the other with HTF medium alone (control).
-
Connect the syringes to the inlets of the side channels of the microfluidic device.
-
-
Chemotaxis Experiment:
-
Introduce the capacitated sperm suspension into the central channel of the device.
-
Start the flow from the syringe pumps at a low, stable rate to establish a chemical gradient across the central channel.
-
Place the device on the stage of the inverted microscope and record time-lapse videos of sperm movement for 15-30 minutes.
-
-
Data Analysis:
-
Use image analysis software to track the swimming paths of individual sperm.
-
Quantify the chemotactic response by calculating the chemotaxis index, which is the net displacement of sperm towards the this compound source.
-
Calcium Imaging in Human Sperm
This protocol details the measurement of intracellular calcium changes in sperm in response to this compound stimulation using a fluorescent Ca²⁺ indicator.
Materials:
-
Capacitated human sperm suspension.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
HTF medium.
-
This compound stock solution.
-
Fluorescence microscope with a calcium imaging system.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 10 µM) and Pluronic F-127 (0.02%) in HTF medium.
-
Add the loading solution to the capacitated sperm suspension and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the sperm twice by centrifugation and resuspension in fresh HTF medium to remove excess dye.
-
-
Imaging:
-
Place a droplet of the dye-loaded sperm suspension on a glass-bottom dish.
-
Mount the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Add this compound to the dish to achieve the desired final concentration.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual sperm heads.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence data (F/F₀) to the baseline fluorescence to represent the change in intracellular Ca²⁺ concentration.
-
OR1D2 Receptor Binding Assay
A direct radioligand binding assay for OR1D2 is challenging due to the difficulty in expressing and purifying olfactory receptors in a functional state. An alternative is a competitive binding assay using a cell line stably expressing OR1D2 and a known labeled ligand. However, as there is no commercially available radiolabeled ligand for OR1D2, a functional assay measuring a downstream signaling event, such as cAMP production, is more common.
Protocol: cAMP Measurement Assay
This protocol measures the production of cAMP in a cell line expressing OR1D2 upon stimulation with this compound.
Materials:
-
HEK293 cells stably transfected with the human OR1D2 gene.
-
Cell culture medium (e.g., DMEM).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture:
-
Culture the OR1D2-expressing HEK293 cells to confluency in a 96-well plate.
-
-
Assay:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add different concentrations of this compound (and a control) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the this compound concentration.
-
Calculate the EC₅₀ value to determine the potency of this compound.
-
Conclusion
This compound is a fascinating molecule that bridges the gap between the perception of scent and the fundamental processes of human reproduction. Its specific interaction with the OR1D2 receptor in sperm provides a unique model for studying chemosensation in non-olfactory tissues. The detailed understanding of its chemical structure, biological activity, and the associated signaling pathways, along with robust experimental protocols, is crucial for researchers in reproductive biology and professionals in drug development who may be interested in modulating sperm function. Further research into the endogenous ligands of OR1D2 and the precise downstream mechanisms of this compound action will undoubtedly provide deeper insights into the intricate process of fertilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Controlling fertilization and cAMP signaling in sperm by optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. moleculardevices.com [moleculardevices.com]
The Scent of Direction: Bourgeonal's Role as a Human Sperm Chemoattractant
An In-depth Technical Guide for Researchers and Drug Development Professionals
The discovery that human sperm can "smell" and swim towards certain odorants has revolutionized our understanding of fertilization. This guide delves into the core of this phenomenon, focusing on bourgeonal, a synthetic lily-of-the-valley fragrance, and its role as a potent chemoattractant for human spermatozoa. We will explore the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways involved.
The Olfactory Receptor on Sperm: hOR17-4
The journey to understanding sperm chemotaxis took a significant leap with the identification of a specific olfactory receptor, hOR17-4 (also known as OR1D2), on the surface of human sperm.[1][2] This receptor, primarily located in the midpiece of the sperm flagellum, is also found in the human nose, suggesting a shared mechanism of odor perception.[1] this compound was identified as a powerful agonist for hOR17-4, effectively activating the receptor and initiating a signaling cascade that guides the sperm's movement.[1][3]
Quantitative Data on this compound-Sperm Interaction
The interaction between this compound and human sperm has been quantified in various studies, providing valuable data for researchers. The following tables summarize key findings on the effective concentrations of this compound and its antagonist, undecanal, as well as their impact on sperm physiology.
| Compound | Parameter | Value | Reference |
| This compound | Effective Concentration for Chemotaxis | ≥ 10⁻⁸ M | [3] |
| This compound | K₁/₂ for Ca²⁺ Signal Amplitude | 65 µM | [3] |
| Undecanal | Concentration for Inhibition of this compound Effects | 10⁻⁷ M (equimolar to this compound) | [3] |
| Undecanal | K₁/₂ for Ca²⁺ Signal Amplitude | 28 ± 6 µM | [3] |
Table 1: Effective Concentrations and Half-Maximal Response of this compound and its Antagonist Undecanal.
| Condition | Parameter | Fold Change | Reference |
| 80 µM this compound | Monovalent CatSper Current (-60 mV) | 2.3 ± 0.4 | [3] |
| 80 µM this compound | Monovalent CatSper Current (+60 mV) | 1.8 ± 0.3 | [3] |
Table 2: Effect of this compound on CatSper Channel Currents.
The this compound Signaling Pathway: A Tale of Two Theories
The signaling cascade initiated by this compound binding to hOR17-4 is a topic of ongoing research and some debate. Two primary models have emerged: the canonical olfactory signaling pathway and a more direct activation of the CatSper ion channel.
The Canonical Olfactory Signaling Pathway
The initially proposed mechanism mirrors the olfactory signal transduction pathway found in the nose.[4][5] This pathway suggests that this compound binding to the G-protein coupled receptor (GPCR) hOR17-4 activates a G-protein (Gαs/olf).[6] This, in turn, stimulates a particulate adenylate cyclase (AC) to produce cyclic AMP (cAMP).[4][6] The increase in cAMP is thought to open cyclic nucleotide-gated (CNG) channels, leading to an influx of Ca²⁺, which ultimately modulates sperm motility and direction.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Human olfactory sensitivity for this compound and male infertility: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CatSper channel: a polymodal chemosensor in human sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
The Chemotactic Dance of Life: An In-depth Technical Guide to the Bourgeonal-Induced Chemotaxis in Human Spermatozoa
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a spermatozoon to the oocyte is a remarkable feat of cellular navigation, guided by a sophisticated system of chemical cues. Among the chemoattractants implicated in this process, the fragrant aldehyde bourgeonal has emerged as a key player in elucidating the molecular mechanisms of human sperm chemotaxis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the signaling cascade it initiates, the experimental protocols used to study this phenomenon, and the quantitative data that underpin our current understanding. This document is intended for researchers, scientists, and professionals in drug development who are interested in the intricate signaling pathways governing fertilization and the potential for targeting these pathways for therapeutic or contraceptive purposes.
Core Mechanism of Action
This compound acts as a chemoattractant for human spermatozoa by activating a specific olfactory receptor, hOR1D2 (formerly known as hOR17-4), which is expressed on the surface of the sperm midpiece.[1][2] This initiates a G-protein-coupled receptor (GPCR) signaling cascade that ultimately leads to a localized influx of calcium ions (Ca²⁺), altering the flagellar beat pattern and directing the sperm towards the source of the this compound.
The binding of this compound to hOR1D2 is thought to activate the olfactory-specific G-protein alpha subunit, Gαolf.[3] This, in turn, stimulates the activity of adenylyl cyclase (AC), an enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). The subsequent rise in intracellular cAMP was initially thought to directly activate the principal calcium channel in sperm, CatSper (cation channel of sperm). However, recent evidence suggests that cAMP and the cAMP/PKA signaling pathway do not directly activate the CatSper channel.[4][5][6][7] Instead, it is proposed that the signaling cascade initiated by this compound sensitizes the CatSper channel to other stimuli or that other downstream effectors of cAMP are involved in modulating sperm motility. The precise mechanism by which the signal is transduced from cAMP to CatSper remains an active area of research.
The activation of the CatSper channel leads to an influx of Ca²⁺ into the sperm flagellum.[8] This localized increase in intracellular calcium is the critical event that modulates the asymmetry of the flagellar beat, causing the sperm to turn and reorient its swimming path towards the higher concentration of this compound.
Signaling Pathway Diagram
Caption: this compound signaling pathway in human sperm.
Quantitative Data on this compound's Action
The following tables summarize the quantitative data from various studies on the effects of this compound on human sperm.
| Parameter | Value | Reference(s) |
| This compound Concentration for Chemotaxis | 10 µM - 100 µM | [1] |
| This compound Concentration for Ca²⁺ Influx | 10 µM - 100 µM | [8] |
| EC₅₀ for Progesterone-induced Ca²⁺ influx | 23 ± 4 nM | [4] |
Table 1: Effective Concentrations of this compound
| Motility Parameter | Observation | Reference(s) |
| Progressive Motility | Significantly enhanced in the presence of this compound. | [1] |
| Curvilinear Velocity (VCL) | Increased in response to a temporal gradient of this compound. | [1] |
| Straight-Line Velocity (VSL) | Generally shows a decrease in linearity upon stimulation, indicating turning behavior. | [9] |
| Linearity (LIN) | Decreased in response to this compound, reflecting chemotactic turning. | [9] |
| Amplitude of Lateral Head (ALH) | Increased in response to a temporal gradient of this compound. | |
| Beat Cross Frequency (BCF) | Modulated by chemoattractants. | [2] |
Table 2: Effects of this compound on Sperm Motility Parameters (CASA Analysis)
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are synthesized protocols for key experiments used to study this compound-induced sperm chemotaxis.
Human Sperm Chemotaxis Assay (Zigmond Chamber)
This protocol describes a classic method for observing and quantifying sperm chemotaxis in a stable chemical gradient.
Materials:
-
Zigmond chamber
-
Coverslips (22x22 mm)
-
Human semen sample from healthy, normozoospermic donors (after 3-5 days of sexual abstinence)
-
Sperm washing medium (e.g., Ham's F-10 or Human Tubal Fluid medium) supplemented with human serum albumin (HSA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control solution (sperm washing medium with the same concentration of DMSO as the this compound solution)
-
Phase-contrast microscope with a camera for video recording
-
Image analysis software with sperm tracking capabilities
Procedure:
-
Sperm Preparation:
-
Allow the semen sample to liquefy at 37°C for 30-60 minutes.
-
Prepare a motile sperm fraction using a swim-up or density gradient centrifugation method.
-
Wash the motile sperm fraction by centrifugation and resuspend in the sperm washing medium to a final concentration of 2-5 x 10⁶ sperm/mL.
-
Incubate the sperm suspension at 37°C in a 5% CO₂ atmosphere for at least 1 hour to allow for capacitation.
-
-
Chamber Preparation:
-
Clean the Zigmond chamber and coverslip thoroughly.
-
Place the coverslip over the two parallel wells of the Zigmond chamber, creating a narrow bridge between them.
-
-
Loading the Chamber:
-
Gradient Formation and Observation:
-
Allow the chamber to incubate at 37°C for 15-20 minutes to establish a stable concentration gradient across the bridge.
-
Place the chamber on the microscope stage and focus on the bridge.
-
Record videos of sperm movement within the gradient for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Use image analysis software to track individual sperm trajectories.
-
Quantify chemotaxis by calculating the chemotactic index (the number of sperm moving towards the chemoattractant well divided by the total number of motile sperm) or by analyzing the directionality of sperm tracks.[11]
-
Single-Cell Calcium Imaging
This protocol allows for the real-time visualization of changes in intracellular Ca²⁺ concentration in individual sperm in response to this compound.
Materials:
-
Motile human sperm suspension (prepared as in the chemotaxis assay)
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Fluo-3 AM)
-
Pluronic F-127
-
DMSO
-
Perfusion chamber with a coverslip coated with poly-D-lysine
-
Inverted fluorescence microscope with a high-speed camera and appropriate filter sets
-
Perfusion system
-
Image analysis software
Procedure:
-
Dye Loading:
-
Prepare a stock solution of the Ca²⁺ indicator dye in DMSO.
-
Dilute the dye stock solution in sperm washing medium to the final loading concentration (e.g., 2-5 µM Fluo-4 AM). Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the prepared sperm suspension with the dye solution at 37°C for 30-45 minutes in the dark.
-
Wash the sperm twice to remove extracellular dye.
-
-
Chamber Preparation and Cell Immobilization:
-
Add a drop of the dye-loaded sperm suspension to the poly-D-lysine-coated coverslip of the perfusion chamber and allow the sperm to adhere for 10-15 minutes.
-
Mount the chamber on the microscope stage and connect it to the perfusion system.
-
-
Imaging and Stimulation:
-
Start the perfusion with the control medium to establish a baseline fluorescence.
-
Begin recording a time-lapse series of fluorescence images.
-
Switch the perfusion to the medium containing this compound at the desired concentration.
-
Continue recording to capture the Ca²⁺ response.
-
At the end of the experiment, perfuse with a solution containing a Ca²⁺ ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal (Fmax) and then with a Ca²⁺-free medium containing EGTA to obtain the minimum fluorescence signal (Fmin).
-
-
Data Analysis:
Computer-Assisted Sperm Analysis (CASA)
CASA provides objective and quantitative measurements of various sperm motility parameters.
Materials:
-
Human semen sample
-
Sperm washing medium
-
This compound and control solutions
-
CASA system (microscope with a high-speed camera and specialized software)
-
Analysis chamber (e.g., Makler or Leja chamber) of a defined depth
Procedure:
-
Sample Preparation:
-
Prepare capacitated sperm suspensions as previously described.
-
Divide the sperm suspension into two aliquots: one for the control and one for the this compound treatment.
-
Incubate the aliquots with the respective solutions for a defined period.
-
-
CASA System Setup:
-
Calibrate the CASA system according to the manufacturer's instructions.
-
Set the analysis parameters, including frame rate (e.g., 50-60 Hz), number of frames to analyze, and cell size limits.
-
-
Analysis:
-
Load a small volume of the sperm suspension into the analysis chamber.
-
Place the chamber on the heated microscope stage (37°C).
-
Allow the sample to stabilize for a few seconds.
-
Capture and analyze multiple fields to ensure a representative sample of the sperm population.
-
-
Data Acquisition and Interpretation:
-
The CASA software will automatically track sperm and calculate various motility parameters, including:
-
VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time of tracking.
-
VSL (Straight-Line Velocity): The straight-line distance between the start and end points of the track divided by the time of tracking.
-
VAP (Average Path Velocity): The velocity over a smoothed, average path.
-
LIN (Linearity): The ratio of VSL to VCL (VSL/VCL).
-
STR (Straightness): The ratio of VSL to VAP (VSL/VAP).
-
ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its average path.
-
BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.
-
-
Compare the parameters between the control and this compound-treated groups to quantify the effect of the chemoattractant on sperm motility.[15][16][17][18][19]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a sperm chemotaxis experiment and the logical relationship between the key experimental observations.
Caption: General experimental workflow for studying this compound-induced sperm chemotaxis.
Caption: Logical relationships in the mechanism of this compound-induced sperm chemotaxis.
Conclusion
The study of this compound's mechanism of action has provided invaluable insights into the complex process of human sperm chemotaxis. The elucidation of the hOR1D2-mediated signaling pathway, culminating in the modulation of the CatSper channel and a subsequent calcium influx, has significantly advanced our understanding of the molecular events that guide sperm to the oocyte. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this fascinating area of reproductive biology. The quantitative data presented underscore the sensitivity and specificity of this chemosensory system.
For professionals in drug development, the components of this signaling pathway represent potential targets for the development of novel non-hormonal contraceptives or, conversely, therapies to address certain forms of male infertility. A deeper understanding of the nuances of this pathway, including the precise link between cAMP and CatSper activation, will be critical for the successful translation of this basic research into clinical applications. The continued exploration of this compound-induced sperm chemotaxis promises to uncover further secrets of fertilization and open new avenues for reproductive health.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Trends in sperm quality by computer-assisted sperm analysis of 49,189 men during 2015–2021 in a fertility center from China [frontiersin.org]
- 3. Molecular Mechanism for Human Sperm Chemotaxis Mediated by Progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ca2+ channel CatSper is not activated by cAMP/PKA signaling but directly affected by chemicals used to probe the action of cAMP and PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ca2+ channel CatSper is not activated by cAMP/PKA signaling but directly affected by chemicals used to probe the action of cAMP and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The CatSper channel: a polymodal chemosensor in human sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijdb.ehu.eus [ijdb.ehu.eus]
- 11. Testing Human Sperm Chemotaxis: How to Detect Biased Motion in Population Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acrosome Reaction and Ca2+ Imaging in Single Human Spermatozoa: New Regulatory Roles of [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Intracellular Ca2+ Changes in Human Sperm using Four Techniques: Conventional Fluorometry, Stopped Flow Fluorometry, Flow Cytometry and Single Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring intracellular Ca2+ changes in human sperm using four techniques: conventional fluorometry, stopped flow fluorometry, flow cytometry and single cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computer-Aided Sperm Analysis (Chapter 6) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. Standard Semen Analysis: Computer-Assisted Semen Analysis (Chapter 2) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
- 19. m.youtube.com [m.youtube.com]
Bourgeonal's Role in Human Fertilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Bourgeonal in human fertilization. It details the molecular mechanisms, signaling pathways, and experimental methodologies used to investigate this phenomenon, presenting quantitative data and visual representations to facilitate a comprehensive understanding for research and development applications.
Introduction: The Olfactory Connection to Fertilization
The journey of sperm to the oocyte is a complex process guided by various chemical and physical cues. Among these, chemotaxis, the directed movement of cells in response to a chemical gradient, plays a crucial role. A surprising discovery in this field was the identification of olfactory receptors on the surface of human sperm, suggesting a mechanism akin to the sense of smell guides them towards the egg.[1][2] this compound, a synthetic lily-of-the-valley odorant, has been identified as a potent chemoattractant for human sperm, acting through a specific olfactory receptor.[3][4] This guide explores the intricate details of this compound's interaction with sperm and its implications for fertility and contraception.
The hOR17-4 Receptor: this compound's Gateway to Sperm
The primary target of this compound in human sperm is the olfactory receptor hOR17-4, also known as OR1D2.[5] This G-protein-coupled receptor (GPCR) is expressed not only in the olfactory epithelium of the nose but also on the midpiece of mature spermatozoa. The bifunctional nature of this receptor highlights a conserved chemical sensing mechanism utilized in both olfaction and reproduction. Studies have shown a correlation between reduced olfactory perception of this compound and idiopathic male infertility, suggesting that the functionality of hOR17-4 is critical for successful fertilization.
The this compound-Induced Signaling Cascade
The binding of this compound to hOR17-4 initiates a rapid and transient signaling cascade within the sperm cell, ultimately leading to chemotactic behavior. While the precise sequence of events is still a subject of some debate, a general framework has been established.
G-Protein Activation and Second Messenger Production
Upon this compound binding, the hOR17-4 receptor activates a stimulatory G-protein (Gαs/olf). This, in turn, stimulates particulate adenylate cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, some studies have reported that this compound does not significantly elevate overall cAMP levels in human sperm, suggesting a highly localized signaling mechanism or the involvement of alternative pathways.
The Critical Role of Calcium Influx
A key event in the this compound-induced signaling pathway is a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This Ca²⁺ influx is essential for altering the flagellar beating pattern, which results in a change in the sperm's swimming trajectory towards the this compound gradient. The Ca²⁺ signal originates in the midpiece of the sperm, consistent with the localization of the hOR17-4 receptor. The CatSper (cation channels of sperm) ion channels are implicated as the primary conduits for this Ca²⁺ entry, although the exact mechanism of their activation by the this compound signaling cascade is still under investigation. Some evidence suggests a G-protein-dependent activation of CatSper, while other studies propose a more direct, albeit less sensitive, activation by this compound itself.
Signaling Pathway Diagram
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data reported in the literature regarding the effects of this compound on human sperm.
Table 1: Effective Concentrations of this compound
| Parameter | Effective Concentration | Reference(s) |
| Induction of Sperm Chemotaxis | 10⁻⁸ M and higher | |
| Initial Ca²⁺ Response Threshold | Low nanomolar range | |
| Ascending Gradient for Chemotaxis Assay | 10⁻⁹ to 10⁻⁵ M |
Table 2: Effects of Inhibitors on this compound-Induced Responses
| Inhibitor | Target | Effect on this compound Response | Concentration Used | Reference(s) |
| Undecanal | hOR17-4 Antagonist | Inhibition of chemotaxis and Ca²⁺ signals | 10⁻⁹ to 10⁻⁷ M | |
| MDL-12,330A | Adenylate Cyclase | Inhibition of Ca²⁺ response | 50 µM | |
| SQ22536 | Particulate Adenylate Cyclase | Inhibition of Ca²⁺ signaling and chemotaxis | 0.1 - 10 mM (IC₅₀ of ~2 mM for Ca²⁺ inhibition) | |
| U73122 | Phospholipase C | No significant inhibition | 50 µM |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study this compound's effect on human sperm.
Sperm Preparation and Capacitation
-
Semen Collection and Liquefaction: Semen samples are obtained from healthy donors after a period of sexual abstinence (typically 2-5 days). The samples are allowed to liquefy at 37°C for 30-60 minutes.
-
Sperm Selection: Motile sperm are separated from seminal plasma, immotile sperm, and other cells using techniques such as density gradient centrifugation (e.g., with Percoll) or a swim-up procedure.
-
Capacitation: The selected sperm are incubated in a capacitation medium (e.g., Ham's F-10 or Human Tubal Fluid medium) supplemented with bovine serum albumin (BSA) or human serum albumin (HSA) at 37°C in a 5% CO₂ atmosphere for at least 1 hour. This process mimics the physiological changes sperm undergo in the female reproductive tract to become competent for fertilization.
Sperm Chemotaxis Assay
A common method to assess sperm chemotaxis towards this compound is the use of a microfluidic device or a capillary assay.
-
Microfluidic Device Assay:
-
A microfluidic device with a central chamber and channels leading to chemoattractant and control wells is used.
-
A stable concentration gradient of this compound is established in one of the channels.
-
Capacitated sperm are introduced into the central chamber.
-
After an incubation period (e.g., 30 minutes at 37°C), the number of sperm that have migrated into the this compound-containing channel versus the control channel is quantified.
-
-
Capillary Assay:
-
A capillary tube is filled with the chemoattractant (this compound) solution.
-
The capillary is placed in a chamber containing a suspension of capacitated sperm.
-
After incubation, the number of sperm that have migrated into the capillary is counted and compared to a control capillary containing only buffer.
-
Calcium Imaging
This technique allows for the real-time visualization of changes in intracellular calcium in response to this compound.
-
Loading with Ca²⁺ Indicator: Capacitated sperm are loaded with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM.
-
Immobilization: Sperm are often immobilized on a coverslip coated with a substance like poly-L-lysine to facilitate imaging of individual cells.
-
Perfusion and Stimulation: The immobilized sperm are placed on a microscope stage and perfused with a buffer solution. This compound is then introduced into the perfusion system to stimulate the sperm.
-
Image Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded using a fluorescence microscope equipped with a sensitive camera. The ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) is calculated to determine the relative [Ca²⁺]i.
Logical Relationships in this compound-Mediated Chemotaxis
The sequence of events from this compound exposure to directed sperm movement can be summarized in a logical cause-and-effect diagram.
Implications for Drug Development
The elucidation of this compound's role in sperm chemotaxis opens up new avenues for the development of novel contraceptives and fertility treatments.
-
Contraception: Antagonists of the hOR17-4 receptor, such as undecanal, could potentially be developed as non-hormonal contraceptives that work by disrupting the sperm's ability to navigate towards the egg. Similarly, inhibitors of key downstream signaling components, like particulate adenylate cyclase, represent promising targets.
-
Fertility Treatments: For cases of idiopathic infertility linked to defects in sperm chemotaxis, agonists of hOR17-4 or compounds that modulate the downstream signaling pathway could be explored to enhance sperm guidance and improve the chances of fertilization in assisted reproductive technologies.
Conclusion
This compound's interaction with the hOR17-4 receptor on human sperm provides a fascinating example of chemosensation in a non-olfactory context and underscores its importance in the process of fertilization. The signaling cascade it initiates, characterized by a rapid influx of calcium, is a critical determinant of sperm motility and guidance. A thorough understanding of this mechanism, supported by robust experimental data, is essential for researchers and professionals in the fields of reproductive biology and drug development. Further research into the endogenous ligands of hOR17-4 in the female reproductive tract and the finer details of the downstream signaling pathways will undoubtedly pave the way for innovative approaches to fertility and contraception.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Bourgeonal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bourgeonal, chemically known as 3-(4-tert-butylphenyl)propanal, is an aromatic aldehyde of significant interest in the fragrance industry and the field of reproductive biology.[1] Renowned for its potent lily-of-the-valley scent, it is a key component in many perfumes and cosmetic products.[2][3] Beyond its olfactory properties, this compound has been identified as a potent and specific agonist for the human olfactory receptor OR1D2 (also known as hOR17-4).[1][4] This receptor is uniquely expressed in both the olfactory epithelium and on the surface of human spermatozoa.[5] Its activation by this compound triggers a signaling cascade that modulates sperm motility and chemotaxis, suggesting a potential role in chemical communication between sperm and egg during fertilization.[4][5] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological signaling pathways associated with this compound.
Synthesis of this compound
The primary industrial synthesis of this compound is a two-step process starting from 4-tert-butylbenzaldehyde (B1265539).[4][5] This method involves an aldol (B89426) condensation reaction with acetaldehyde (B116499), followed by a selective hydrogenation of the resulting carbon-carbon double bond.[5]
Synthesis Pathway
The overall reaction scheme is as follows:
-
Step 1: Aldol Condensation: 4-tert-butylbenzaldehyde reacts with acetaldehyde in the presence of a base catalyst (e.g., sodium hydroxide) to form 3-(4-tert-butylphenyl)but-2-enal (also known as 4-tert-butyl cinnamaldehyde).
-
Step 2: Selective Hydrogenation: The intermediate, 4-tert-butyl cinnamaldehyde (B126680), undergoes catalytic hydrogenation. This step selectively reduces the alkene double bond while preserving the aldehyde functional group to yield the final product, this compound.[4]
Alternative, less common synthetic routes include the Heck reaction of 1-bromo-4-tert-butylbenzene (B1210543) with 2-hydroxymethylpropene followed by isomerization, or the reaction of tert-butylbenzene (B1681246) with acrolein diacetate in the presence of a Lewis acid catalyst.[4][6]
Experimental Protocol (Representative)
The following is a representative protocol based on established chemical principles for aldol condensation and selective hydrogenation. Conditions for industrial-scale production may vary.
Step 1: Aldol Condensation of 4-tert-butylbenzaldehyde and Acetaldehyde
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagents:
-
4-tert-butylbenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v in water)
-
Ethanol (solvent)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
-
-
Procedure:
-
Charge the flask with 4-tert-butylbenzaldehyde and ethanol. Cool the mixture to 15-20°C in an ice bath.
-
Slowly add the aqueous NaOH solution to the stirred mixture while maintaining the temperature.
-
Add acetaldehyde dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 25°C.
-
After the addition is complete, continue stirring at room temperature for an additional 3-5 hours until the reaction is complete (monitored by TLC or GC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-tert-butyl cinnamaldehyde. The crude product can be purified by vacuum distillation.
-
Step 2: Selective Hydrogenation of 4-tert-butyl cinnamaldehyde
-
Apparatus: A high-pressure hydrogenation reactor (autoclave) or a standard flask equipped for balloon hydrogenation.
-
Reagents:
-
Crude 4-tert-butyl cinnamaldehyde from Step 1
-
Palladium on carbon (Pd/C, 5-10%) catalyst
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
-
Procedure:
-
Dissolve the crude 4-tert-butyl cinnamaldehyde in the chosen solvent in the reaction vessel.
-
Add the Pd/C catalyst (typically 1-2% by weight relative to the substrate).
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 1-5 atm, depending on the apparatus) or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques (GC/TLC) until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.[7][8]
-
Chemical and Physical Properties
This compound is a colorless to pale yellow oily liquid at room temperature.[6][7] It is soluble in alcohols and oils but has limited solubility in water.[9]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 3-(4-tert-Butylphenyl)propanal | [6][10] |
| Synonyms | p-tert-Butyldihydrocinnamaldehyde, Lilial | [10][11] |
| CAS Number | 18127-01-0 | [6][10] |
| Molecular Formula | C₁₃H₁₈O | [6][11] |
| Molar Mass | 190.28 g/mol | [10][11] |
| Appearance | Colorless to pale yellow liquid | [6][9] |
| Density | ~0.938 - 0.961 g/cm³ | [2][6] |
| Boiling Point | 265.1 °C at 760 mmHg | [6] |
| Flash Point | 73 °C (163.4 °F) | [2] |
| Refractive Index | 1.508 - 1.512 (at 20°C) | [2][12] |
| Vapor Pressure | 0.0015 mmHg at 20°C | [2] |
| Solubility | Soluble in Chloroform, DMSO, Ethanol | [12] |
Table 2: Spectroscopic Data Summary
Spectroscopic analysis is essential for the structural confirmation of this compound.
| Technique | Key Characteristics |
| Mass Spec. (MS) | The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight (190.28 g/mol ). Characteristic fragmentation patterns arise from the loss of the aldehyde group and cleavage of the propyl chain.[9][13][14] |
| Infrared (IR) | The IR spectrum displays a strong, characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group at approximately 1720-1740 cm⁻¹. C-H stretching vibrations for the aldehyde proton appear around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C bands are also present.[15] |
| NMR (¹H, ¹³C) | ¹H NMR: Shows characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons (~7.0-7.3 ppm), the aliphatic chain protons (triplets and multiplets between 2.5-3.0 ppm), and a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm). ¹³C NMR: Shows a signal for the carbonyl carbon at ~202 ppm, signals for the aromatic carbons, and signals for the aliphatic and tert-butyl carbons.[9] |
Full spectra are available for reference in databases such as SpectraBase.[9]
Biological Properties and Signaling Pathway
This compound is a key molecule in the study of human chemosensation and reproduction. It acts as a chemoattractant for human sperm, a phenomenon mediated by the olfactory receptor OR1D2, which is expressed on the sperm's midpiece.[5][16]
Mechanism of Action
The binding of this compound to OR1D2 initiates a complex signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i), leading to hyperactivation of the sperm's flagellum and directed swimming.[5][6]
There is ongoing research and debate regarding the precise downstream pathway:
-
Classical GPCR Pathway: The initial hypothesis proposed that this compound binding to the G-protein-coupled receptor (GPCR) OR1D2 activates an olfactory-specific G-protein (Gαs/olf).[2][10] This in turn stimulates membrane-bound adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[3][10] The rise in cAMP was thought to open cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺.[3][17]
-
CatSper Channel Activation: More recent studies suggest a more direct role for the principal sperm Ca²⁺ channel, CatSper.[6][7] Some evidence indicates that this compound can directly activate CatSper, bypassing the need for a cAMP-mediated pathway.[7][18] Other research suggests that the OR1D2 receptor is still required and that its activation leads to CatSper opening through a G-protein-dependent mechanism, though the role of cAMP in this specific context is debated.[2][10]
This dual-front research highlights the complexity of sperm chemotaxis. It is plausible that both direct and indirect mechanisms contribute to the Ca²⁺ influx that drives sperm motility.
References
- 1. 3-(4-Tert-butylphenyl)propanal|this compound|CAS 18127-01-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between cAMP and intracellular Ca(2+)-signaling pathways during odor-perception and adaptation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-tert-Butylphenyl)propanal ;this compound - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The CatSper channel: a polymodal chemosensor in human sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CatSper channel: a polymodal chemosensor in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | C13H18O | CID 64832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Bourgeonal: A Technical Guide for Researchers
An In-depth Examination of the Chemico-Biological Properties and Signaling Mechanisms of 3-(4-tert-butylphenyl)propanal
Abstract
Bourgeonal, a synthetic aromatic aldehyde, is a molecule of significant interest in fields ranging from perfumery to reproductive biology. Initially recognized for its potent lily-of-the-valley fragrance, this compound has been identified as a potent chemoattractant for human spermatozoa. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its complex role in sperm chemotaxis. The guide delves into the ongoing scientific debate surrounding its signaling pathway, presenting evidence for both the canonical olfactory receptor-mediated mechanism and the direct activation of the CatSper ion channel. Detailed experimental protocols are provided to facilitate further research in this area.
Chemical and Physical Properties
This compound, systematically named 3-(4-tert-butylphenyl)propanal, is a pale yellow liquid at room temperature.[1] It is widely used in the fragrance industry for its characteristic floral, watery, and green scent.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18127-01-0 | [2][3][4] |
| Molecular Formula | C13H18O | |
| Molecular Weight | 190.28 g/mol | |
| Appearance | Pale yellow liquid | |
| Boiling Point | 265.1 °C | |
| Density | 0.938 g/cm³ | |
| Synonyms | 3-(4-tert-butylphenyl)propanal, p-tert-Butyldihydrocinnamaldehyde |
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through a two-step process involving an aldol (B89426) condensation followed by hydrogenation.
Experimental Protocol: Synthesis via Aldol Condensation and Hydrogenation
Step 1: Aldol Condensation (Claisen-Schmidt Reaction)
This step involves the reaction of 4-tert-butylbenzaldehyde (B1265539) with acetaldehyde (B116499) in the presence of a base to form 4-tert-butylcinnamaldehyde.
-
Materials: 4-tert-butylbenzaldehyde, acetaldehyde, sodium hydroxide (B78521) (or other suitable base), ethanol (B145695) (or other suitable solvent).
-
Procedure:
-
Prepare a solution of sodium hydroxide in ethanol in a reaction vessel equipped with a stirrer and cooling system.
-
Slowly add a mixture of 4-tert-butylbenzaldehyde and acetaldehyde to the basic solution while maintaining a controlled temperature.
-
Allow the reaction to proceed until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the 4-tert-butylcinnamaldehyde.
-
Purify the product, for example, by distillation under reduced pressure.
-
Step 2: Catalytic Hydrogenation
The intermediate, 4-tert-butylcinnamaldehyde, is then hydrogenated to yield this compound.
-
Materials: 4-tert-butylcinnamaldehyde, hydrogen gas, a suitable catalyst (e.g., Palladium on carbon, Raney nickel), ethanol (or other suitable solvent).
-
Procedure:
-
Dissolve the 4-tert-butylcinnamaldehyde in a suitable solvent in a hydrogenation reactor.
-
Add the catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Maintain the reaction under controlled temperature and pressure with vigorous stirring until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the resulting this compound by distillation under reduced pressure.
-
Biological Activity: Sperm Chemotaxis
In 2003, a seminal study revealed that this compound acts as a chemoattractant for human spermatozoa in vitro. This discovery opened a new avenue of research into the mechanisms of human fertilization. It was found that this compound activates an olfactory receptor, OR1D2 (previously known as hOR17-4), which is expressed on the surface of sperm cells. This activation leads to an increase in intracellular calcium ions, causing the sperm to swim approximately twice as fast.
The Signaling Pathway: An Ongoing Debate
The precise signaling cascade initiated by this compound in human sperm is a subject of active research and debate. Two primary models have been proposed: a canonical olfactory signaling pathway and a direct activation of the CatSper ion channel.
The Olfactory Receptor (OR1D2) Mediated Pathway
This model suggests a signaling cascade analogous to that found in olfactory sensory neurons.
-
Mechanism:
-
This compound binds to the G-protein coupled receptor, OR1D2, on the sperm's plasma membrane.
-
This binding activates an associated G-protein (Gαs).
-
The activated G-protein stimulates membrane-bound adenylyl cyclase (mAC).
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
The increase in intracellular cAMP leads to the opening of the CatSper (cation channel of sperm) ion channel.
-
The influx of calcium ions through the CatSper channel triggers changes in sperm motility, leading to chemotaxis.
-
References
The Evolutionary Significance of Bourgeonal Sensitivity in Males: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
The ability of human spermatozoa to navigate the female reproductive tract and locate the oocyte is a critical determinant of fertilization success. This process, known as chemotaxis, is guided by chemical cues, and emerging evidence points to a fascinating link between the olfactory system and reproduction. Bourgeonal, a synthetic lily-of-the-valley odorant, has been identified as a potent chemoattractant for human sperm. This technical guide delves into the evolutionary significance of this compound sensitivity in males, exploring its molecular mechanisms, the role of the olfactory receptor OR1D2, and the implications for male fertility. We present a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating novel diagnostics and therapeutics for male infertility.
Introduction
The journey of the spermatozoon to the oocyte is a remarkable feat of cellular navigation. While physical guidance cues within the female reproductive tract play a role, the final stages of this journey are believed to be orchestrated by a precise chemical communication system. The discovery that human sperm express olfactory receptors, similar to those found in the nasal epithelium, has opened up a new frontier in reproductive biology.
One of the most well-studied chemoattractants in this context is this compound, an aromatic aldehyde. In vitro studies have demonstrated that this compound can trigger a chemotactic response in human sperm, causing them to swim towards a concentration gradient of the odorant.[1] This observation has led to the hypothesis that an endogenous, this compound-like substance may be secreted by the oocyte or its surrounding cells to guide sperm.
A particularly intriguing aspect of this compound sensitivity is the observed superiority in olfactory detection among human males compared to females.[2] This is a rare finding in olfaction research and strongly suggests an evolutionary adaptation linked to reproduction. The heightened sensitivity in males could be a selectable trait, as the receptor responsible for detecting this compound in the nose, OR1D2 (also known as hOR17-4), is the very same receptor that mediates chemotaxis in sperm.[3]
This guide will provide a detailed examination of the evolutionary and molecular underpinnings of this compound sensitivity in males, with a focus on its implications for fertility and potential as a biomarker or therapeutic target.
The Molecular Basis of this compound-Induced Sperm Chemotaxis
The response of human spermatozoa to this compound is mediated by the olfactory receptor OR1D2, a G-protein coupled receptor (GPCR) located on the midpiece of the sperm flagellum.[4][5] The binding of this compound to OR1D2 initiates a complex signaling cascade that ultimately alters the sperm's swimming pattern, guiding it towards the source of the chemoattractant.
The OR1D2 Receptor and its Ligand
OR1D2 is a member of the large family of olfactory receptors and is expressed in both the olfactory epithelium and the testes.[5] this compound has been identified as a potent agonist for this receptor.[6] While the natural, endogenous ligand for OR1D2 in the female reproductive tract remains to be definitively identified, the specificity of the this compound-OR1D2 interaction provides a valuable tool for studying the mechanisms of sperm chemotaxis.[7] Computational modeling suggests that this compound forms a hydrogen bond with the phenylalanine 168 residue within the binding pocket of the OR1D2 receptor, which is formed by transmembrane domains 3, 4, 5, and 7.[8]
The Signaling Pathway
The binding of this compound to OR1D2 is believed to trigger a canonical G-protein signaling cascade, although some evidence also points to a more direct activation of downstream effectors. The current understanding of the primary pathway is as follows:
-
G-Protein Activation: Upon this compound binding, OR1D2 undergoes a conformational change, leading to the activation of a G-protein. While the specific G-protein alpha subunit has not been definitively identified in sperm, in the olfactory system, it is typically Gαolf.
-
Adenylyl Cyclase Activation: The activated G-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[9]
-
cAMP as a Second Messenger: The increase in intracellular cAMP concentration acts as a second messenger, activating downstream effector molecules.
-
Calcium Channel Opening: cAMP is thought to directly or indirectly lead to the opening of calcium channels, causing an influx of extracellular Ca2+ into the sperm.[4]
-
Modulation of Flagellar Beat: The rise in intracellular calcium concentration is a key event that modulates the asymmetry of the flagellar beat, causing a change in the sperm's swimming direction towards the this compound gradient.
However, there is also compelling evidence suggesting that this compound, at high concentrations, may directly activate the CatSper (cation channel of sperm) ion channel, bypassing the G-protein-cAMP pathway.[3][10] This suggests a potential dual mechanism for this compound-induced calcium influx.
Diagram of the this compound Signaling Pathway in Human Sperm
Caption: Proposed signaling pathways for this compound-induced sperm chemotaxis.
Quantitative Data on this compound Sensitivity and Sperm Response
The following tables summarize key quantitative data from studies on this compound sensitivity and its effects on sperm.
Table 1: Olfactory Thresholds for this compound in Human Males
| Group | Mean Olfactory Threshold (ppb) | Standard Deviation | p-value | Reference |
| Fertile Males | 13 | N/A | < 0.05 | [2] |
| Fertile Females | 26 | N/A | [2] | |
| Infertile Males (Idiopathic) | 10.5 | 3.7 | 0.006 | [6] |
| Fertile Male Controls | 14.0 | 2.8 | [6] |
Table 2: Effect of this compound on Sperm Motility Parameters (CASA)
| Parameter | Description | This compound Effect | Reference |
| VCL (Curvilinear Velocity) | The total distance a sperm head moves in a given time. | Increase | [11] |
| VSL (Straight-Line Velocity) | The straight-line distance a sperm head moves in a given time. | No significant change | [6] |
| VAP (Average Path Velocity) | The average velocity of the sperm head along its actual path. | No significant change | [6] |
| LIN (Linearity) | The ratio of VSL to VCL (VSL/VCL). | Decrease | [11] |
| STR (Straightness) | The ratio of VSL to VAP (VSL/VAP). | Increase | [6] |
| WOB (Wobble) | The ratio of VAP to VCL (VAP/VCL). | Decrease | [11] |
| ALH (Amplitude of Lateral Head Displacement) | The maximum lateral displacement of the sperm head. | Increase | [11] |
| BCF (Beat Cross Frequency) | The frequency with which the sperm head crosses the average path. | No significant change | [6] |
Table 3: this compound-Induced Intracellular Calcium Changes
| This compound Concentration | Response | Method | Reference |
| Dose-dependent | Increase in intracellular Ca²⁺ | Fluo-4 fluorescence imaging | [11] |
| 10 µM | Significant increase in Ca²⁺ | Fluo-4 fluorescence imaging | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced sperm chemotaxis.
Sperm Preparation for Chemotaxis Assays
-
Semen Collection and Liquefaction: Obtain semen samples from healthy donors after 2-5 days of sexual abstinence. Allow the samples to liquefy at 37°C for 30-60 minutes.
-
Sperm Selection: Separate motile sperm from the seminal plasma using a density gradient centrifugation method (e.g., Percoll or PureCeption) or a swim-up technique.
-
Washing and Resuspension: Wash the selected sperm pellet with a suitable buffer (e.g., Human Tubal Fluid medium supplemented with human serum albumin) and resuspend to a final concentration of 5-10 x 10^6 sperm/mL.
-
Capacitation: Incubate the sperm suspension for 3-4 hours at 37°C in a 5% CO2 atmosphere to induce capacitation, a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte.
Sperm Chemotaxis Assay (Microfluidic Device)
-
Device Preparation: Use a microfluidic device designed for chemotaxis assays, typically consisting of a central channel connected to side channels for creating a chemical gradient.
-
Gradient Formation: Introduce the control medium into one side channel and the this compound-containing medium (at the desired concentration) into the other side channel. Allow the gradient to establish for a defined period (e.g., 30 minutes).
-
Sperm Introduction: Introduce the capacitated sperm suspension into the central channel.
-
Observation and Analysis: Record sperm movement within the device using a microscope equipped with a camera. Analyze the recordings using sperm tracking software to determine the chemotactic index (the net displacement of sperm towards the chemoattractant).
Diagram of a Microfluidic Chemotaxis Assay Workflow
Caption: Workflow for a typical sperm chemotaxis assay using a microfluidic device.
Calcium Imaging in Human Sperm
-
Sperm Preparation and Capacitation: Prepare sperm as described in section 4.1.
-
Dye Loading: Incubate the capacitated sperm with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 1-5 µM for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the sperm to remove excess dye.
-
Imaging: Place the dye-loaded sperm in an imaging chamber on a fluorescence microscope.
-
Stimulation: Perfuse the chamber with a solution containing this compound and record the changes in fluorescence intensity over time.
-
Analysis: Analyze the fluorescence data to quantify the changes in intracellular calcium concentration in response to this compound stimulation.
Computer-Aided Sperm Analysis (CASA)
-
Sample Preparation: Prepare a slide with a defined chamber depth (e.g., 20 µm) and load a small volume of the sperm suspension.
-
Image Acquisition: Place the slide on the heated stage (37°C) of a microscope connected to a CASA system. The system will capture a series of images at a high frame rate (e.g., 50-60 Hz).
-
Sperm Tracking: The CASA software will automatically identify and track the movement of individual sperm heads.
-
Kinematic Parameter Calculation: The software calculates various kinematic parameters for each tracked sperm, including VCL, VSL, VAP, LIN, STR, WOB, ALH, and BCF.
-
Data Analysis: The data can be analyzed to determine the percentage of motile and progressively motile sperm, as well as the distribution of different sperm subpopulations based on their motility characteristics.
Evolutionary Significance and Implications for Male Fertility
The heightened olfactory sensitivity to this compound in males, coupled with the role of the OR1D2 receptor in sperm chemotaxis, provides a compelling case for the evolutionary significance of this chemosensory system in human reproduction.
Sexual Selection and Reproductive Advantage
The male-specific superiority in detecting this compound suggests that this trait may have been subject to sexual selection.[12] Males with a more sensitive OR1D2 receptor, both in their nose and on their sperm, may have had a reproductive advantage. More efficient sperm chemotaxis could lead to a higher probability of fertilization, especially in scenarios of low sperm count or competitive fertilization. This selective pressure could have driven the evolution of a more finely tuned olfactory-reproductive axis in males.
OR1D2 Polymorphisms and Male Infertility
The link between this compound sensitivity and male fertility is further supported by studies on genetic variations within the OR1D2 gene.[6] Certain single nucleotide polymorphisms (SNPs) in the OR1D2 gene have been associated with idiopathic male infertility.[6] Men with reduced olfactory sensitivity to this compound have also been found to have a higher incidence of unexplained infertility, and their sperm show a diminished chemotactic response to this compound in vitro.[4] This suggests that a compromised OR1D2 function, whether due to genetic factors or other causes, can directly impact a man's reproductive potential.
The study of olfactory receptor gene evolution in primates reveals a general trend of gene loss, which is thought to be associated with a reduced reliance on the sense of smell.[7] However, the conservation of a functional OR1D2 in humans, and its apparent role in reproduction, suggests that it has been maintained by selective pressure.
Diagram of the Logical Relationship between this compound Sensitivity and Male Fertility
Caption: The relationship between OR1D2 function, this compound sensitivity, and male fertility outcomes.
Future Directions and Drug Development
The understanding of the role of this compound sensitivity and the OR1D2 receptor in male fertility opens up several avenues for future research and therapeutic development.
-
Diagnostics: Olfactory testing for this compound sensitivity could potentially be developed as a non-invasive screening tool for a subset of idiopathic male infertility.
-
Therapeutics: The development of specific and potent agonists for OR1D2 could be explored as a potential treatment to enhance sperm motility and chemotaxis in assisted reproductive technologies (ART).
-
Contraception: Conversely, the development of OR1D2 antagonists could represent a novel approach to non-hormonal male contraception by inhibiting sperm's ability to locate the egg.
-
Endogenous Ligand Identification: A key area of future research is the identification of the natural ligand(s) for OR1D2 in the female reproductive tract. This would provide a more physiologically relevant understanding of sperm chemotaxis.
Conclusion
The sensitivity of human males to this compound is a fascinating example of the intricate interplay between the olfactory and reproductive systems. The dual role of the OR1D2 receptor in both smell and sperm guidance provides a compelling explanation for the evolutionary selection of heightened this compound sensitivity in males. The association between impaired OR1D2 function and male infertility underscores the clinical relevance of this chemosensory pathway. Further research into the molecular details of this compound-induced sperm chemotaxis and the identification of its endogenous counterpart holds significant promise for the development of novel diagnostic and therapeutic strategies to address male infertility. This technical guide provides a solid foundation for researchers and clinicians working at the forefront of this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphisms in estrogen receptors predict the risk of male infertility: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Association of Novel Single Nucleotide Polymorphisms of Genes Involved in Cell Functions with Male Infertility: A Study of Male Cases in Northwest Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The olfactory receptor gene repertoire in primates and mouse: Evidence for reduction of the functional fraction in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computer Assisted Sperm Analyzer [imagej.net]
- 9. Human sperm pattern of movement during chemotactic re-orientation towards a progesterone source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene polymorphisms and male infertility--a meta-analysis and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the human and chimpanzee olfactory receptor gene repertoires - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of Olfactory Receptor Genes in Primates Dominated by Birth-and-Death Process - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bourgeonal Sperm Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a Bourgeonal-mediated sperm chemotaxis assay. This assay is a valuable tool for studying the molecular mechanisms of sperm guidance, investigating the function of the human olfactory receptor hOR17-4, and screening potential compounds that may modulate sperm function for contraceptive or pro-fertility applications.
Introduction
Sperm chemotaxis, the directed movement of sperm towards a chemical gradient, is a critical process in fertilization. In humans, a subset of capacitated sperm navigates the final distance to the oocyte by sensing chemoattractants released from the oocyte and its surrounding cumulus cells. The olfactory receptor hOR17-4 (also known as OR1D2), expressed on the surface of human sperm, has been identified as a key player in this process.[1][2] this compound, a synthetic lily-of-the-valley odorant, is a potent agonist for hOR17-4 and serves as a valuable tool to study sperm chemotaxis in vitro.[3] Activation of hOR17-4 by this compound is believed to initiate a signaling cascade that ultimately modulates flagellar movement, guiding the sperm towards the chemoattractant source.[3][4]
This document outlines the signaling pathway, a detailed experimental protocol for a common chemotaxis assay, and a standardized format for data presentation.
hOR17-4 Signaling Pathway
The binding of this compound to the hOR17-4 receptor, a G-protein coupled receptor (GPCR), is thought to initiate a canonical olfactory signaling cascade. The G-protein α-subunit (Gαolf) activates membrane-associated adenylate cyclase (mAC), leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP is proposed to open cyclic nucleotide-gated (CNG) channels and/or CatSper (cation channels of sperm) channels, resulting in an influx of Ca2+ ions. The subsequent rise in intracellular calcium concentration is a critical downstream event that modulates flagellar beating patterns, causing a change in the sperm's swimming trajectory towards the this compound gradient. However, it is worth noting that some studies suggest this compound might directly activate CatSper channels, independent of the cAMP pathway, indicating a point of scientific debate.
Figure 1. This compound-induced hOR17-4 signaling pathway in human sperm.
Experimental Protocol: Two-Well Chemotaxis Assay
This protocol describes a commonly used method for assessing sperm chemotaxis in response to a this compound gradient using a two-well chamber. Microfluidic devices can also be employed for creating more stable and defined gradients.
Materials
-
Freshly ejaculated human semen from healthy donors (after 3-5 days of sexual abstinence).
-
Percoll® gradient (e.g., 47% and 95%).
-
Human Tubal Fluid (HTF) medium or a similar capacitation medium (e.g., Ham's F-10) supplemented with Human Serum Albumin (HSA).
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution.
-
Two-well chemotaxis chamber.
-
Microscope with video recording capabilities.
-
Computer-Assisted Sperm Analysis (CASA) system or image analysis software.
Methods
-
Sperm Preparation and Capacitation:
-
Allow semen to liquefy for 30-60 minutes at 37°C.
-
Separate motile sperm from seminal plasma using a discontinuous Percoll gradient.
-
Wash the collected sperm pellet with capacitation medium.
-
Resuspend the sperm in capacitation medium at a concentration of approximately 4-7 x 10^6 sperm/mL.
-
Incubate the sperm suspension for at least 4 hours at 37°C in a 5% CO2 atmosphere to induce capacitation. Only capacitated sperm are chemotactically responsive.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in capacitation medium to the desired final concentrations. A range of concentrations (e.g., 10 µM to 500 µM) should be tested to determine the optimal chemoattractant effect. A vehicle control (medium with the same concentration of DMSO) must be included.
-
-
Chemotaxis Assay Setup:
-
Assemble the two-well chemotaxis chamber.
-
In one well (the "attractant well"), add the this compound solution.
-
In the other well (the "sperm well"), add the capacitated sperm suspension.
-
Carefully place a coverslip over the two wells, creating a connecting bridge where the chemoattractant gradient will form.
-
-
Incubation and Data Acquisition:
-
Incubate the chamber at 37°C for 30-60 minutes to allow for the establishment of a stable gradient and for the sperm to migrate.
-
After incubation, record videos of sperm movement in the bridge region between the two wells.
-
Experimental Workflow
Figure 2. Experimental workflow for the this compound sperm chemotaxis assay.
Data Presentation and Analysis
The analysis of sperm chemotaxis involves quantifying the directionality of sperm movement towards the chemoattractant gradient. This is often achieved by tracking individual sperm trajectories and calculating various parameters.
Quantitative Data Summary
| Treatment Group | This compound Conc. (µM) | Number of Sperm Tracked (n) | Chemotactic Index (CI) | Forward Migration Index (FMI) | Percentage of Oriented Sperm (%) | Rayleigh Test (p-value) |
| Vehicle Control | 0 (DMSO) | |||||
| This compound | 10 | |||||
| This compound | 50 | |||||
| This compound | 100 | |||||
| This compound | 500 | |||||
| Positive Control (e.g., Progesterone) | (Specify) |
Notes on Data Analysis Parameters:
-
Chemotactic Index (CI): Often defined as the number of sperm moving towards the attractant divided by the total number of motile sperm.
-
Forward Migration Index (FMI): Quantifies the displacement of cells parallel to the gradient.
-
Percentage of Oriented Sperm: The proportion of sperm swimming within a defined angle towards the chemoattractant source.
-
Rayleigh Test: A statistical test used to determine if the distribution of sperm swimming directions is uniform (random) or directed towards a specific angle. A p-value < 0.05 typically indicates a significant chemotactic effect.
The results should be presented as the mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance between the control and treated groups should be determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
The this compound sperm chemotaxis assay is a robust and reproducible method for investigating a key aspect of human fertilization. By following this detailed protocol and employing standardized data analysis techniques, researchers can gain valuable insights into the molecular mechanisms governing sperm guidance and screen for compounds that may impact male fertility. The provided diagrams and data tables offer a framework for understanding the underlying signaling pathways and for presenting experimental findings in a clear and concise manner.
References
- 1. hOR17-4 as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olfactory Receptors in Semen and in the Male Tract: From Proteome to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Particulate adenylate cyclase plays a key role in human sperm olfactory receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bourgeonal in Sperm Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourgeonal, a synthetic aromatic aldehyde with a lily-of-the-valley fragrance, has been identified as a potent chemoattractant for human spermatozoa.[1][2][3] It activates the olfactory receptor OR1D2 (also known as hOR17-4), which is expressed on the midpiece of sperm.[2] This interaction triggers a signaling cascade that modulates sperm motility and guides them toward the oocyte, a process known as chemotaxis.[2] The study of this compound's effect on sperm provides a valuable in vitro model for understanding the molecular mechanisms of sperm guidance and for the development of novel diagnostics and therapeutics for infertility. These application notes provide detailed protocols for utilizing this compound in sperm motility studies, including Computer-Assisted Sperm Analysis (CASA), chemotaxis assays, and calcium imaging.
Mechanism of Action
This compound binds to the G-protein coupled receptor OR1D2 on the sperm flagellum. This binding is thought to activate a G-protein (likely Gαs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent signaling pathway is believed to involve the opening of CatSper (cation channels of sperm), leading to an influx of calcium ions (Ca2+). The resulting increase in intracellular calcium is a key factor in altering the flagellar beat pattern, leading to hyperactivation and chemotactic behavior. The effects of this compound can be competitively inhibited by the antagonist undecanal (B90771).
Data Presentation: Effects of this compound on Sperm Parameters
The following tables summarize the observed effects of this compound on human sperm motility and chemotaxis based on published studies. Direct numerical dose-response data for all kinematic parameters in a single study is limited; therefore, the tables provide a synthesis of reported findings.
Table 1: Effect of this compound on Sperm Motility Parameters (CASA)
| This compound Concentration | Progressive Motility | VCL (Curvilinear Velocity) | VSL (Straight-Line Velocity) | VAP (Average Path Velocity) | Linearity (LIN) | Straightness (STR) | Notes |
| 1 - 10 µM | Significantly Increased | Increased | Increased | Increased | Decreased | - | Increased velocity and decreased linearity are characteristic of hyperactivated motility. |
| 10 µM | Enhanced Progressive Motility | - | - | - | - | - | Used to validate a microfluidic device for chemotaxis. |
Table 2: Effect of this compound on Sperm Chemotaxis
| This compound Concentration | Assay Type | Observed Effect | Antagonist Effect (Undecanal) |
| Gradient of 10⁻⁹ to 10⁻⁵ M | Microcapillary Assay | Strong and dose-dependent chemotaxis and chemokinesis (enhanced swimming speed). | Co-application of undecanal abolished the chemotactic effects. |
| 10 µM | Microfluidic Device | Significant increase in the number of migrated spermatozoa towards the this compound source. | - |
| Not Specified | Capillary Assay | Significantly higher percentage of spermatozoa migrated toward capillaries filled with this compound in fertile control groups compared to infertile groups. | Sperm migration was inhibited when capillaries were filled with this compound and undecanal. |
Experimental Protocols
Protocol 1: Computer-Assisted Sperm Analysis (CASA)
This protocol outlines the assessment of sperm kinematic parameters in response to this compound using a CASA system.
Materials:
-
Freshly collected human semen sample
-
Sperm washing medium (e.g., Human Tubal Fluid medium with 1% HSA)
-
This compound (stock solution in DMSO, final DMSO concentration <0.1%)
-
CASA system with appropriate slides (e.g., Leja slides, 20 µm depth)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Semen Sample Preparation:
-
Allow the semen sample to liquefy at 37°C for 30 minutes.
-
Perform a swim-up or density gradient centrifugation to separate motile sperm from seminal plasma.
-
Wash the motile sperm fraction with sperm washing medium and resuspend to a final concentration of 10-20 x 10⁶ sperm/mL.
-
Incubate the sperm suspension under capacitating conditions (37°C, 5% CO2) for at least 1 hour before the experiment.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) in pre-warmed sperm washing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Add the this compound solutions or control to the sperm suspension and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
CASA Analysis:
-
Pre-warm the CASA slide to 37°C.
-
Load a small volume (typically 5-10 µL) of the treated sperm suspension into the analysis chamber of the slide.
-
Place the slide on the heated stage of the microscope of the CASA system.
-
Analyze the sample immediately. The CASA software will capture a series of images to track individual sperm and calculate various kinematic parameters.
-
Record at least 200-400 sperm tracks per sample for robust analysis.
-
Key parameters to analyze include:
-
VCL (Curvilinear Velocity): The total distance traveled by the sperm head divided by the time elapsed.
-
VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time elapsed.
-
VAP (Average Path Velocity): The velocity of the sperm head along its average path.
-
LIN (Linearity): The ratio of VSL to VCL (VSL/VCL * 100).
-
STR (Straightness): The ratio of VSL to VAP (VSL/VAP * 100).
-
ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head about its average path.
-
BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.
-
Progressive Motility (%): The percentage of sperm moving in a forward direction.
-
-
-
Data Analysis:
-
Compare the kinematic parameters between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Sperm Chemotaxis Assay
This protocol describes a method to assess the chemotactic response of sperm to a this compound gradient using a microfluidic device or a modified chemotaxis chamber.
Materials:
-
Prepared sperm suspension (as in Protocol 1)
-
Sperm washing medium
-
This compound solution (e.g., 10 µM in sperm washing medium)
-
Microfluidic chemotaxis device or a two-well chemotaxis chamber
-
Microscope with imaging capabilities
Procedure:
-
Device/Chamber Preparation:
-
Prepare the microfluidic device or chemotaxis chamber according to the manufacturer's instructions.
-
Typically, the device will have separate inlets for the sperm suspension and the chemoattractant.
-
-
Establishing a Gradient:
-
Introduce the sperm washing medium (control) into one well/channel and the this compound solution into the other to establish a stable concentration gradient.
-
-
Sperm Introduction:
-
Introduce the prepared sperm suspension into the designated inlet.
-
-
Incubation and Observation:
-
Incubate the device at 37°C for a defined period (e.g., 30-60 minutes) to allow the sperm to migrate in response to the gradient.
-
Observe and record the distribution of sperm within the device using the microscope.
-
-
Quantification of Chemotaxis:
-
Quantify the number of sperm that have migrated towards the this compound source compared to the control side.
-
The chemotaxis index can be calculated as the number of sperm in the this compound-containing region divided by the total number of sperm in both regions.
-
Alternatively, analyze the trajectories of individual sperm to determine their orientation and directional bias towards the this compound gradient.
-
Protocol 3: Intracellular Calcium Imaging
This protocol allows for the visualization of changes in intracellular calcium concentration in sperm upon stimulation with this compound.
Materials:
-
Prepared sperm suspension (as in Protocol 1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
This compound solution
-
Fluorescence microscope with a live-cell imaging system
Procedure:
-
Sperm Loading with Calcium Dye:
-
Resuspend the prepared sperm in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Add the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and a similar concentration of Pluronic F-127 to the sperm suspension.
-
Incubate the sperm in the dark at 37°C for 30-45 minutes to allow for dye loading.
-
Wash the sperm twice with the buffer to remove excess dye.
-
-
Imaging:
-
Place the dye-loaded sperm in an imaging chamber on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the this compound solution to the chamber while continuously recording the fluorescence intensity.
-
A rapid increase in fluorescence intensity indicates an influx of intracellular calcium.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time for individual sperm or for the entire population.
-
The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to represent the relative change in intracellular calcium concentration (ΔF/F₀).
-
Visualizations
Signaling Pathway of this compound in Human Sperm
Caption: this compound signaling pathway in human sperm.
Experimental Workflow for this compound Studies
Caption: General experimental workflow.
References
Application Notes and Protocols: Calcium Imaging in Human Sperm Stimulated with Bourgeonal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is a pivotal regulator of sperm function, governing essential processes such as motility, capacitation, and the acrosome reaction. The study of intracellular Ca²⁺ dynamics in response to specific chemical cues provides critical insights into the molecular mechanisms of fertilization and offers potential avenues for the development of contraceptives and fertility treatments. Bourgeonal, a synthetic lily-of-the-valley odorant, has been identified as a chemoattractant for human sperm, capable of inducing a significant increase in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ). This application note provides detailed protocols for performing calcium imaging in human sperm upon stimulation with this compound, summarizes key quantitative data, and illustrates the proposed signaling pathways.
Data Presentation
The following tables summarize the quantitative data obtained from studies on this compound-induced Ca²⁺ responses in human sperm.
Table 1: Dose-Response Relationship of this compound-Induced Calcium Influx
| This compound Concentration (µM) | Response Characteristic | Reference |
| ≤ 100 | Rapid Ca²⁺ transient followed by a slower sustained increase | [1] |
| > 100 | Rapid, sustained elevation of [Ca²⁺]ᵢ | [1] |
| 65 | Half-maximal effective concentration (K₁/₂) for signal amplitude | [1] |
Table 2: Characteristics of this compound-Induced Calcium Signals
| Parameter | Observation | Reference |
| Signal Components | A rapid transient component and a slower sustained component at concentrations ≤100 µM.[1] | [1] |
| Signal Location | Ca²⁺ increase observed in both the sperm head and flagellum.[2] | [2] |
| Dependence on Capacitation | The amplitude and waveform of this compound-induced Ca²⁺ signals were similar in capacitated and non-capacitated sperm. | [3] |
| Channel Involved | The Ca²⁺ entry is mediated by the CatSper channel.[1] | [1] |
Signaling Pathways
The mechanism by which this compound stimulates a Ca²⁺ influx in sperm is a subject of ongoing research, with evidence supporting two potential pathways.
One proposed pathway suggests that this compound directly activates the CatSper ion channel, the primary Ca²⁺ channel in sperm.[1] Another model posits that this compound first binds to the olfactory receptor OR1D2, which then initiates a G-protein-coupled signaling cascade involving the production of cyclic AMP (cAMP) that in turn activates the CatSper channel.[4]
Caption: Proposed signaling pathways for this compound-induced Ca²⁺ influx in human sperm.
Experimental Protocols
This section provides detailed methodologies for preparing human sperm and conducting calcium imaging experiments using fluorescent indicators.
Preparation of Human Sperm
A swim-up procedure is commonly used to select for motile sperm.[5][6]
Materials:
-
Freshly ejaculated human semen
-
Supplemented Earle's Balanced Salt Solution (sEBSS) or Human Tubal Fluid (HTF) medium
-
Sterile conical tubes (5 mL)
-
Incubator (37°C, 5% or 6% CO₂)
Protocol:
-
Allow the semen sample to liquefy for 30 minutes at 37°C.[6]
-
Gently layer 1 mL of pre-warmed sEBSS or HTF medium over 0.3-0.4 mL of the semen sample in a sterile conical tube.
-
Incubate the tube at a 45° angle for 1 hour at 37°C with 5-6% CO₂ to allow motile sperm to swim up into the medium layer.
-
Carefully collect the top 0.7-1 mL of the medium, which contains the motile sperm fraction.
-
(Optional for capacitation) Incubate the collected sperm suspension for 5-6 hours at 37°C with 5-6% CO₂.[6]
Loading of Calcium Indicator Dye
Fluorescent Ca²⁺ indicators such as Fluo-3 AM, Fluo-4 AM, or Oregon Green BAPTA-1 AM are used to measure changes in intracellular calcium.[1][2][6]
Materials:
-
Motile sperm suspension
-
Calcium indicator dye (e.g., Fluo-3 AM, Fluo-4 AM)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Microcentrifuge tubes
Protocol:
-
Prepare a stock solution of the calcium indicator dye. For example, dissolve 50 µg of Fluo-3 AM in 44 µl of anhydrous DMSO to make a 1 mM stock solution.[2]
-
Add the dye stock solution to the sperm suspension to achieve a final concentration of 2-10 µM.
-
Incubate the sperm suspension with the dye for 30-60 minutes at 37°C, protected from light.[2][7]
-
After incubation, wash the sperm by centrifugation (e.g., 300 x g for 5 minutes) and resuspend them in fresh medium to remove extracellular dye.
Calcium Imaging
Calcium imaging can be performed on a population level using a fluorometer or flow cytometer, or at the single-cell level using fluorescence microscopy.[2][8]
A. Single-Cell Fluorescence Microscopy
This technique allows for the visualization of Ca²⁺ dynamics in individual sperm cells.
Materials:
-
Dye-loaded sperm suspension
-
Imaging chamber with a poly-D-lysine coated coverslip
-
Inverted fluorescence microscope with a CCD camera
-
Perfusion system
-
This compound solution at desired concentrations
-
Ionomycin (B1663694) (positive control)
-
Mn²⁺ or EGTA (for quenching or chelating Ca²⁺)
Protocol:
-
Introduce the dye-loaded sperm suspension into the imaging chamber and allow the cells to adhere to the poly-D-lysine coated coverslip for approximately 20 minutes.[6]
-
Mount the chamber on the microscope stage and connect it to the perfusion system.[6]
-
Continuously perfuse the chamber with fresh medium to remove non-adherent cells and excess dye.[6]
-
Acquire baseline fluorescence images for a set period.
-
Introduce the this compound solution into the perfusion system to stimulate the sperm.
-
Record time-lapse fluorescence images to capture the change in [Ca²⁺]ᵢ.
-
At the end of the experiment, a Ca²⁺ ionophore like ionomycin can be added as a positive control to induce a maximal Ca²⁺ response, followed by a quenching agent like Mn²⁺ to obtain a minimal fluorescence value.[2]
-
Analyze the images by selecting regions of interest (e.g., sperm head, midpiece, flagellum) and quantifying the change in fluorescence intensity over time. Data is often presented as the percent change in fluorescence (ΔF/F₀).[1]
Caption: Workflow for single-cell calcium imaging in human sperm.
B. Flow Cytometry
Flow cytometry allows for the analysis of [Ca²⁺]ᵢ in a large population of sperm, providing statistical power.
Protocol:
-
Prepare and dye-load the sperm as described above.
-
Prepare experimental samples in cytometer tubes, typically with 500 µl of cell suspension (e.g., 4x10⁶ cells/ml) per tube for each condition to be tested.[2]
-
Acquire baseline fluorescence data from the sperm population.
-
Add this compound to the cell suspension and continue to acquire fluorescence data to measure the population-level response.
-
Collect fluorescence data from a sufficient number of events (e.g., 10,000) per sample for robust analysis.[2]
Applications in Drug Development
The protocols and understanding of the signaling pathways described herein are valuable for:
-
Screening of potential non-hormonal contraceptives: Compounds that inhibit the this compound-induced Ca²⁺ influx, either by blocking the OR1D2 receptor or the CatSper channel, could be investigated as potential contraceptive agents.
-
Development of fertility-enhancing treatments: Understanding how chemoattractants like this compound guide sperm could lead to the development of treatments for certain types of male infertility.
-
Toxicology studies: These methods can be used to assess the impact of various environmental or pharmaceutical compounds on sperm Ca²⁺ signaling and function.
Conclusion
Calcium imaging in human sperm stimulated with this compound is a powerful technique for investigating the molecular mechanisms of sperm chemotaxis and Ca²⁺ signaling. The detailed protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to explore this important area of reproductive biology. The elucidation of the precise signaling pathway will further enhance our ability to modulate sperm function for therapeutic purposes.
References
- 1. The CatSper channel: a polymodal chemosensor in human sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Intracellular Ca2+ Changes in Human Sperm using Four Techniques: Conventional Fluorometry, Stopped Flow Fluorometry, Flow Cytometry and Single Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Techniques for Imaging Ca2+ Signaling in Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring intracellular Ca2+ changes in human sperm using four techniques: conventional fluorometry, stopped flow fluorometry, flow cytometry and single cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microfluidic Devices for Studying Bourgeonal-Induced Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed movement of cells in response to a chemical gradient, is a fundamental process in numerous biological phenomena, including immune responses, cancer metastasis, and fertilization. Bourgeonal, an aromatic aldehyde, has been identified as a potent chemoattractant for human sperm, mediating its guidance toward the ovum.[1] This process is initiated by the binding of this compound to the olfactory receptor hOR17-4 (also known as OR1D2), located in the sperm midpiece, triggering a downstream signaling cascade that modulates sperm motility.[2] Microfluidic devices offer a significant advantage over traditional chemotaxis assays, such as Boyden chambers, by providing precisely controlled and stable chemical gradients in a microenvironment that closely mimics physiological conditions.[3][4][5] This allows for real-time, high-resolution imaging and quantitative analysis of chemotactic responses at the single-cell level.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing microfluidic devices to study this compound-induced chemotaxis, particularly in sperm.
Key Advantages of Microfluidic Systems for Chemotaxis Studies:
-
Precise Gradient Control: Microfluidic systems enable the generation of stable and well-defined chemoattractant gradients, which is crucial for accurate and reproducible chemotaxis experiments.[3]
-
Reduced Reagent Consumption: The small scale of microfluidic devices significantly reduces the volume of expensive reagents and precious cell samples required.[3]
-
In Vivo-like Microenvironment: The controlled microenvironment within the chip can be tailored to better simulate physiological conditions.[3]
-
High-Throughput Potential: Many microfluidic platforms are designed for parallel experiments, increasing experimental efficiency.[3][6]
-
Real-Time Imaging: Compatibility with microscopy allows for direct observation and quantitative analysis of cell migration.[4]
This compound-Induced Chemotaxis Signaling Pathway
This compound-induced chemotaxis in human sperm is mediated by a signaling pathway analogous to that found in the olfactory system.[7] The binding of this compound to the hOR17-4 receptor, a G-protein coupled receptor, initiates a cascade of intracellular events. This interaction activates the Gαolf subunit, which in turn stimulates adenylyl cyclase III (ACIII) to produce cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP is believed to open CatSper calcium channels, leading to an influx of Ca2+ and membrane depolarization.[2] This rise in intracellular calcium is the ultimate trigger for the modulation of sperm flagellar beating, resulting in directed movement towards the this compound source.[2][8]
Caption: this compound signaling pathway in sperm chemotaxis.
Experimental Protocols
I. Fabrication of PDMS Microfluidic Device
This protocol describes the fabrication of a simple Polydimethylsiloxane (B3030410) (PDMS) microfluidic device for generating a stable chemical gradient using soft lithography.
Materials:
-
SU-8 photoresist and silicon wafer
-
Photomask with desired microchannel design
-
PDMS prepolymer and curing agent (e.g., Sylgard 184)
-
Glass slides
-
Plasma cleaner
-
Spin coater, UV light source, hot plates
Procedure:
-
Master Mold Fabrication:
-
PDMS Replica Molding:
-
Mix the PDMS prepolymer and curing agent, typically at a 10:1 ratio by weight.[11]
-
Degas the mixture in a vacuum chamber to remove air bubbles.
-
Pour the PDMS mixture over the master mold and cure it in an oven at 60-80°C for 1-2 hours.[12]
-
Once cured, carefully peel the PDMS replica from the master mold.
-
-
Device Assembly:
-
Punch inlet and outlet ports in the PDMS replica using a biopsy punch.[12]
-
Clean both the PDMS replica and a glass slide.
-
Treat the bonding surfaces of the PDMS replica and the glass slide with oxygen plasma to render them hydrophilic and facilitate bonding.[12]
-
Bring the two treated surfaces into contact to create an irreversible bond.
-
II. Microfluidic Chemotaxis Assay
This protocol outlines the procedure for conducting a chemotaxis experiment using the fabricated microfluidic device.
Materials:
-
Fabricated PDMS microfluidic device
-
Sperm sample, capacitated
-
Chemoattractant solution (this compound in appropriate buffer, e.g., 10 µM)
-
Control medium (buffer without this compound)
-
Syringe pumps or a flow controller (e.g., OB1 flow controller)[3]
-
Tubing and connectors
-
Inverted microscope with a camera for imaging
Experimental Workflow Diagram:
Caption: General workflow for a microfluidic chemotaxis experiment.
Procedure:
-
Device Preparation:
-
Prime the microfluidic channels with the control medium to remove air bubbles and pre-wet the surfaces.
-
-
Cell Loading:
-
Carefully load the capacitated sperm suspension into the central observation chamber of the device. Allow the cells to acclimate for a short period.
-
-
Gradient Generation:
-
Connect the inlets of the side channels to syringe pumps or a flow controller.
-
Simultaneously flow the this compound solution through one channel and the control medium through the other at a low, stable flow rate. This will establish a stable concentration gradient across the observation chamber via diffusion.[6]
-
-
Data Acquisition:
-
Place the microfluidic device on the stage of an inverted microscope.
-
Record time-lapse images of sperm migration within the gradient for a defined period (e.g., 30-60 minutes).
-
-
Controls:
-
Negative Control: Flow control medium through both channels to observe random motility (chemokinesis).
-
Positive Control: Flow the this compound solution uniformly through the device to observe chemokinetic but not chemotactic responses.[13]
-
III. Quantitative Data Analysis
The recorded images can be analyzed using image processing software (e.g., ImageJ with tracking plugins) to extract quantitative data on sperm motility and chemotactic response.
Key Metrics:
-
Chemotaxis Index (CI): This is a measure of the directionality of cell migration. It can be calculated as the net displacement of cells towards the chemoattractant divided by the total migration path length. A CI value approaching +1 indicates strong chemotaxis.
-
Cell Velocity: The average speed of the sperm can be calculated to assess chemokinetic effects.[8]
-
Percentage of Responding Cells: The proportion of sperm actively migrating towards the this compound source.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from this compound-induced chemotaxis experiments in microfluidic devices.
Table 1: Sperm Motility Parameters in Response to a this compound Gradient
| Condition | Average Velocity (µm/s) | Chemotaxis Index (CI) | Percentage of Chemotactic Sperm (%) |
| Control (No Gradient) | 50 ± 5 | 0.05 ± 0.02 | < 5 |
| This compound Gradient (0-10 µM) | 75 ± 8 | 0.65 ± 0.1 | 30 ± 5 |
| Uniform this compound (10 µM) | 72 ± 7 | 0.08 ± 0.03 | < 5 |
Data are presented as mean ± standard deviation and are hypothetical examples based on published findings.[8]
Table 2: Dose-Dependent Chemotactic Response to this compound
| This compound Concentration (µM) | Chemotaxis Index (CI) |
| 0.01 | 0.15 ± 0.04 |
| 0.1 | 0.40 ± 0.08 |
| 1.0 | 0.68 ± 0.12 |
| 10.0 | 0.65 ± 0.10 |
| 100.0 | 0.50 ± 0.09 |
Data are presented as mean ± standard deviation and are hypothetical examples illustrating a typical dose-response curve.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Air bubbles in channels | Improper priming | Prime channels slowly and ensure all connections are tight. Degas solutions before use. |
| Leaking device | Poor PDMS-glass bonding | Ensure surfaces are clean and plasma treatment is effective. Apply gentle, even pressure during bonding. |
| No cell migration | Non-capacitated sperm; inactive this compound; unstable gradient | Use capacitated sperm. Prepare fresh this compound solutions. Ensure constant and stable flow rates from pumps. |
| High cell adhesion | Hydrophobic PDMS surface | Coat channels with a blocking agent (e.g., Pluronic F-127) to prevent non-specific adhesion.[14] |
Conclusion
Microfluidic devices provide a powerful and versatile platform for the quantitative study of this compound-induced chemotaxis. By offering precise control over the cellular microenvironment and enabling high-resolution, real-time analysis, these systems are invaluable tools for researchers in reproductive biology, cell biology, and drug development. The protocols and data presented here serve as a comprehensive guide for establishing and conducting robust and reproducible chemotaxis assays.
References
- 1. This compound Odour | Office for Science and Society - McGill University [mcgill.ca]
- 2. mdpi.com [mdpi.com]
- 3. Microfluidic Chemotaxis Assay - Elveflow [elveflow.com]
- 4. Microfluidics for Mammalian Cell Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Multiplexed microfluidic screening of bacterial chemotaxis | eLife [elifesciences.org]
- 7. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fabrication of microfluidic devices using polydimethylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDMS: The Versatile Polymer for Microfluidic Chips | Elveflow [elveflow.com]
- 13. ibidi.com [ibidi.com]
- 14. Bacterial chemotaxis in static gradients quantified in a biopolymer membrane-integrated microfluidic platform - PMC [pmc.ncbi.nlm.nih.gov]
Bourgeonal: A Chemical Probe for Investigating Olfactory Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bourgeonal, a synthetic aromatic aldehyde with a lily-of-the-valley fragrance, serves as a valuable tool for investigating the function of a specific human olfactory receptor, OR1D2 (also known as hOR17-4). This receptor, while present in the olfactory epithelium, is also ectopically expressed in various non-olfactory tissues, most notably in human spermatozoa and prostate tissue. The specific activation of OR1D2 by this compound provides a unique opportunity to study the downstream signaling pathways and physiological roles of this receptor in diverse cellular contexts, from sperm chemotaxis to potential involvement in cancer cell proliferation. These application notes provide a comprehensive overview of this compound as a research tool, including its molecular profile, the function of its receptor, and detailed protocols for key in vitro assays.
Molecular Profile of this compound
| Property | Value |
| IUPAC Name | 3-(4-tert-butylphenyl)propanal |
| Synonyms | This compound, p-tert-Butyl-alpha-methylhydrocinnamic aldehyde |
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Floral, lily-of-the-valley |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and DMSO |
Olfactory Receptor 1D2 (OR1D2/hOR17-4): The Target of this compound
OR1D2 is a G-protein coupled receptor (GPCR) belonging to the large family of olfactory receptors. While its primary function in the nasal epithelium is to contribute to the sense of smell, its expression in other tissues suggests broader physiological roles.
-
In Spermatozoa: OR1D2 is localized on the flagellar midpiece of human sperm.[1] Activation of this receptor by this compound is a key event in sperm chemotaxis, the directed swimming of sperm towards a chemical gradient, which is crucial for fertilization.[2][3] Studies have shown that this compound can act as a chemoattractant for human sperm in vitro.[2] Reduced olfactory perception of this compound has even been correlated with idiopathic male infertility.[1]
-
In Prostate Tissue: OR1D2 mRNA has been found to be highly expressed in LNCaP prostate carcinoma cells. The investigation of OR1D2's role in prostate cancer is an active area of research, with some studies suggesting its activation may influence cell proliferation.
OR1D2 Signaling Pathway
The binding of this compound to OR1D2 initiates a canonical olfactory signaling cascade. This pathway involves the activation of a heterotrimeric G-protein (likely Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the opening of cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of calcium ions (Ca2+). This rise in intracellular calcium is a critical downstream signal that mediates the physiological response, such as changes in sperm motility.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in various in vitro assays. These values can serve as a starting point for experimental design.
| Assay | Cell Type/System | Effective Concentration | Observed Effect | Reference(s) |
| Sperm Chemotaxis | Human Spermatozoa | 10 nM - 10 µM | Increased swim speed and directed movement | |
| Calcium Imaging | Human Spermatozoa | 1 µM - 50 µM | Transient increase in intracellular Ca²⁺ | |
| Cell Viability (MTT) | LNCaP Prostate Cancer Cells | Not specified | Investigated for effects on proliferation |
Experimental Protocols
Calcium Imaging Assay to Measure OR1D2 Activation
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation, a key indicator of OR1D2 activation.
Materials:
-
Human spermatozoa or a cell line expressing OR1D2 (e.g., LNCaP)
-
Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Calcium indicator dye (e.g., Fluo-4 AM, Thermo Fisher Scientific)
-
Pluronic F-127 (Thermo Fisher Scientific)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with appropriate filters and a camera for time-lapse imaging
Procedure:
-
Cell Preparation:
-
For human spermatozoa, perform a swim-up procedure to isolate motile sperm and resuspend them in a suitable buffer.
-
For adherent cells like LNCaP, seed them onto glass-bottom dishes and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye. For example, for Fluo-4 AM, a final concentration of 2-5 µM is often used.
-
To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting it in the buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, gently wash the cells two to three times with the calcium-free buffer to remove any extracellular dye.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes before stimulation.
-
Add the this compound solution to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 1 µM, 10 µM, 50 µM).
-
Immediately start acquiring time-lapse images to capture the change in fluorescence intensity.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells or sperm heads.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence (ΔF/F₀), where ΔF is the change in fluorescence from the baseline (F₀).
-
Plot the fluorescence change over time to visualize the calcium transient.
-
MTT Assay for Cell Viability and Proliferation
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which can be an indicator of cell viability and proliferation.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is important to include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Transwell Chemotaxis Assay
This assay is used to assess the chemoattractant effect of this compound on motile cells, such as spermatozoa.
Materials:
-
Human spermatozoa
-
Sperm washing medium (e.g., Ham's F-10)
-
This compound
-
Transwell inserts with a pore size appropriate for sperm (e.g., 5 or 8 µm)
-
24-well companion plates
-
Fixative (e.g., methanol)
-
Staining solution (e.g., DAPI or Giemsa stain)
-
Microscope
Procedure:
-
Preparation:
-
Prepare a solution of this compound in the sperm washing medium at the desired concentration (e.g., 10 µM). Also, prepare a control medium without this compound.
-
Isolate motile sperm using a swim-up or density gradient centrifugation method and resuspend them in the washing medium at a concentration of approximately 1-5 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of the medium containing this compound to the lower chamber of the 24-well plate. To a separate set of wells, add the control medium.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the sperm suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-3 hours to allow for chemotaxis.
-
-
Cell Counting:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated sperm from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated sperm on the lower surface of the membrane by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the fixed sperm with a suitable stain (e.g., DAPI for 15 minutes).
-
Wash the inserts with PBS.
-
Mount the membrane onto a microscope slide and count the number of migrated sperm in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated sperm per field for both the this compound-treated and control groups.
-
Compare the number of migrated cells in the presence and absence of the this compound gradient to determine the chemotactic index.
-
Conclusion
This compound is a specific and potent agonist for the olfactory receptor OR1D2. Its utility extends from fundamental research into the mechanisms of olfaction and sperm guidance to more applied investigations into the role of ectopic olfactory receptors in diseases such as prostate cancer. The protocols provided here offer a foundation for researchers to utilize this compound as a tool to dissect the function of OR1D2 in various physiological and pathological contexts. As with any experimental system, optimization of the provided protocols for specific cell types and experimental conditions is recommended.
References
Bourgeonal in In Vitro Fertilization Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourgeonal is a synthetic aromatic aldehyde, known for its lily-of-the-valley fragrance, which has garnered significant interest in reproductive biology and in vitro fertilization (IVF) research. It serves as a specific ligand for the human olfactory receptor OR1D2 (also known as hOR17-4), which is uniquely expressed not only in the nasal epithelium but also on the flagellum of human spermatozoa.[1][2][3] This dual expression has led to the exploration of this compound as a chemical tool to study sperm chemotaxis, the process by which sperm are guided towards the egg.[4][5]
In the context of IVF, understanding and potentially manipulating sperm guidance and motility are of paramount importance. This compound acts as a chemoattractant, initiating a signaling cascade that results in increased intracellular calcium ([Ca²⁺]i) and enhanced sperm motility, mimicking aspects of the natural fertilization process. Its application in research provides a valuable model for investigating the molecular mechanisms of sperm guidance, evaluating sperm function, and potentially developing novel diagnostic or therapeutic strategies for male infertility.
Mechanism of Action
This compound initiates its effects by binding to the G-protein coupled receptor (GPCR) OR1D2 located in the sperm's midpiece. This binding event triggers a signaling cascade analogous to that found in olfactory sensory neurons.
-
Receptor Activation : this compound binds to the OR1D2 receptor.
-
G-Protein Activation : The activated receptor stimulates a stimulatory G-protein (Gαs/olf).
-
Adenylyl Cyclase Activation : The G-protein, in turn, activates membrane adenylyl cyclase (mAC).
-
cAMP Production : Activated mAC catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Calcium Channel Activation : The increase in intracellular cAMP is believed to activate the principal sperm calcium channel, CatSper, leading to an influx of extracellular Ca²⁺.
-
Physiological Response : The resulting rise in intracellular Ca²⁺ concentration modulates the flagellar beat pattern, leading to hyperactivated motility and directed movement along a this compound concentration gradient (chemotaxis).
However, it is worth noting that some studies suggest this compound may also directly activate CatSper channels at high concentrations, indicating a potential dual mechanism of action.
Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on human sperm.
Table 1: Effective Concentrations of this compound
| Parameter | Concentration Range | Observation | Reference(s) |
| Chemotaxis & Chemokinesis | 10⁻⁹ M to 10⁻⁵ M | Strong, dose-dependent chemotactic and chemokinetic effects observed in an ascending gradient. | |
| Calcium (Ca²⁺) Influx | 50 µM | Induces transient Ca²⁺ signals in single sperm cells. | |
| Calcium (Ca²⁺) Influx | 10 µM | Used to stimulate Ca²⁺ influx in studies validating microfluidic devices. | |
| Motility Enhancement | Not specified | In vitro studies have shown this compound can cause sperm to swim twice as fast. |
Table 2: Effects of this compound on Sperm Parameters
| Parameter Measured | Treatment | Result | Reference(s) |
| Chemotactic Migration | This compound Gradient | Significant increase in the number of migrated sperm towards the this compound source compared to control. | |
| Progressive Motility | This compound Treatment | Significant enhancement of sperm progressive motility. | |
| Intracellular Ca²⁺ ([Ca²⁺]i) | 50 µM this compound Pulses | Induces transient increases in cytosolic Ca²⁺ levels. | |
| Intracellular Ca²⁺ ([Ca²⁺]i) | 500 µM this compound | Elicits Ca²⁺ signal that is inhibited by adenylyl cyclase blocker SQ22536. |
Signaling Pathway and Workflow Diagrams
Experimental Protocols
Protocol 1: Human Sperm Preparation and Capacitation
This protocol describes the initial steps required to prepare human spermatozoa for functional assays.
Materials:
-
Human semen sample (obtained after 3-5 days of sexual abstinence).
-
Discontinuous Percoll gradient solutions (e.g., 95% and 47%).
-
Sperm culture medium (e.g., Ham's F-10) supplemented with Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) for capacitation.
-
Centrifuge.
-
Incubator (37°C, 5% CO₂).
Methodology:
-
Semen Collection: Collect semen samples from healthy donors following a 3-5 day period of abstinence.
-
Liquefaction: Allow the semen to liquefy completely for 30 minutes at 37°C.
-
Sperm Separation:
-
Prepare a discontinuous Percoll gradient (e.g., 47% layered over 95%) in a conical centrifuge tube.
-
Carefully layer the liquefied semen sample on top of the gradient.
-
Centrifuge to separate motile sperm from seminal plasma, debris, and non-motile sperm. The highly motile sperm will form a pellet at the bottom of the tube.
-
-
Washing: Carefully remove the supernatant and resuspend the sperm pellet in fresh culture medium. Centrifuge again to wash the sperm and remove residual Percoll.
-
Capacitation:
-
Resuspend the final sperm pellet in a capacitation medium (e.g., Ham's F-10 supplemented with 1% HSA or 0.6 mg/mL BSA).
-
Adjust the sperm concentration as required for the specific assay (e.g., 4-7 x 10⁶ cells/ml).
-
Incubate the sperm suspension for at least 1-4 hours at 37°C in a 5% CO₂ atmosphere to induce capacitation. Only capacitated sperm are typically responsive to chemoattractants.
-
Protocol 2: Sperm Chemotaxis Assay using a Microfluidic Device
This protocol provides a general method for assessing sperm chemotaxis in response to a this compound gradient.
Materials:
-
Capacitated human sperm suspension (from Protocol 1).
-
Microfluidic chemotaxis device (can be custom-fabricated or commercially available).
-
Chemoattractant solution: this compound diluted in culture medium (e.g., 10 µM).
-
Control solution: Culture medium without this compound.
-
Microscope with video recording capabilities.
-
Computer-Assisted Sperm Analysis (CASA) software.
Methodology:
-
Device Preparation: Prime the microfluidic device according to the manufacturer's instructions. This typically involves filling the channels with culture medium to remove air bubbles.
-
Loading:
-
Load the control solution into the control well/channel.
-
Load the this compound solution into the chemoattractant well/channel. This establishes a stable concentration gradient across the device's central chamber.
-
Introduce the capacitated sperm suspension into the designated sperm inlet well.
-
-
Incubation and Observation:
-
Allow the system to stabilize for approximately 15 minutes.
-
Place the device on a microscope stage maintained at 37°C.
-
Record videos of sperm movement within the gradient region.
-
-
Data Acquisition and Analysis:
-
Collect sperm from the outlets of both the control and chemoattractant channels for population-level analysis.
-
Use CASA software to analyze the recorded videos. Track individual sperm paths to determine parameters such as velocity, linearity (LIN), straightness (STR), and directionality towards the this compound source.
-
Calculate a chemotactic index by comparing the number of sperm migrating towards the this compound well versus the control well. A significant increase in sperm count in the this compound well indicates a positive chemotactic response.
-
Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol outlines the use of fluorescent indicators to measure changes in [Ca²⁺]i in sperm upon stimulation with this compound.
Materials:
-
Capacitated human sperm suspension (from Protocol 1).
-
Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Fluorometer, flow cytometer, or fluorescence microscope equipped for ratiometric imaging.
-
This compound stock solution.
Methodology:
-
Dye Loading:
-
Prepare a loading solution of the Ca²⁺ indicator (e.g., Fura-2 AM) in DMSO, potentially with Pluronic F-127 to aid dispersion.
-
Add the dye to the capacitated sperm suspension at a final concentration appropriate for the chosen dye and incubate in the dark to allow the dye to enter the cells.
-
-
Washing: After incubation, wash the sperm by centrifugation and resuspension in fresh medium to remove extracellular dye.
-
Measurement:
-
Transfer the dye-loaded sperm suspension to the measurement device (e.g., a cuvette for a fluorometer or a chamber for a microscope).
-
Begin recording the baseline fluorescence. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission (e.g., at 510 nm).
-
-
Stimulation:
-
Add a defined concentration of this compound (e.g., a 50 µM pulse) to the sperm suspension while continuing to record fluorescence.
-
-
Data Analysis:
-
An increase in the fluorescence ratio (e.g., F340/F380 for Fura-2) indicates a rise in intracellular Ca²⁺ concentration.
-
Analyze the kinetics of the response, including the peak amplitude and duration of the Ca²⁺ transient. Compare the response to controls (e.g., vehicle-only addition).
-
Conclusion
This compound is a powerful research tool for elucidating the complex signaling pathways that govern sperm function. Its ability to specifically activate the OR1D2 receptor and trigger chemotaxis provides a reproducible model for studying sperm guidance and motility. The protocols and data presented here offer a foundation for researchers and drug development professionals to investigate these critical aspects of human reproduction, with potential applications in diagnosing male infertility and developing novel IVF technologies.
References
Application Notes and Protocols: Techniques for Measuring Sperm Swimming Speed with Bourgeonal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourgeonal is an aromatic aldehyde, known for its lily-of-the-valley fragrance, that has been identified as a potent chemoattractant for human spermatozoa.[1] It activates the human olfactory receptor OR1D2 (also known as hOR17-4), which is expressed in both the olfactory epithelium and the midpiece of sperm.[2][3] The interaction between this compound and its receptor triggers a signaling cascade that modulates sperm swimming behavior, guiding them toward the oocyte. This phenomenon is critical for understanding the molecular mechanisms of fertilization and has significant implications for both fertility treatments and the development of non-hormonal contraceptives.[4][5]
These application notes provide a detailed overview of the signaling pathways involved, protocols for preparing human sperm samples, and methodologies for quantitatively measuring the effects of this compound on sperm swimming speed and chemotaxis using modern techniques like Computer-Assisted Sperm Analysis (CASA) and microfluidic devices.
Signaling Pathways of this compound in Human Sperm
The precise signaling mechanism initiated by this compound in sperm has been the subject of ongoing research. Two primary models have been proposed.
1. The G-Protein Coupled Receptor (GPCR) - cAMP Mediated Pathway
Initial studies suggested a classic olfactory signaling cascade. In this model, this compound binds to the hOR17-4 receptor, activating a G-protein (G-olf). This, in turn, stimulates a particulate adenylate cyclase (AC) to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP is thought to open cyclic nucleotide-gated ion channels, leading to an influx of calcium ions (Ca²⁺), which ultimately modulates flagellar movement and results in chemotaxis and increased swimming speed. Inhibition of adenylate cyclase has been shown to block this compound-induced Ca²⁺ signaling and chemotactic behavior.
References
- 1. This compound Odour | Office for Science and Society - McGill University [mcgill.ca]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of a testicular odorant receptor mediating human sperm chemotaxis - ProQuest [proquest.com]
- 5. hOR17-4 as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bourgeonal in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourgeonal, a synthetic aromatic aldehyde with a lily-of-the-valley scent, has garnered significant interest in reproductive biology and sensory research.[1] It is a potent agonist for the human olfactory receptor OR1D2, which is notably expressed in both the olfactory epithelium and on the surface of human spermatozoa.[2][3][4] This dual expression makes this compound a valuable tool for studying the mechanisms of sperm chemotaxis, the process by which sperm are guided towards the egg. Activation of OR1D2 by this compound triggers a signaling cascade that results in an influx of calcium ions, leading to changes in sperm motility and directionality.[5] These application notes provide detailed protocols for the preparation of this compound solutions and their use in cell-based assays to investigate these phenomena.
Data Presentation
The following table summarizes key quantitative data for the use of this compound in cell-based assays.
| Parameter | Value | Assay Type | Notes |
| Molecular Weight | 190.28 g/mol | - | - |
| Appearance | Colorless to pale yellow liquid | - | - |
| Solubility | Soluble in DMSO, Chloroform, Ethanol, and oils. Limited solubility in water. | - | Prepare stock solutions in an appropriate organic solvent. |
| Storage | Store in a cool, well-ventilated place, away from direct sunlight. Keep container tightly closed. | - | This compound is sensitive to air. |
| Working Concentration Range | 10 nM - 100 µM | Sperm Chemotaxis, Calcium Imaging | Initial responses can be observed in the low nanomolar range, with saturating concentrations for calcium imaging often between 30-50 µM. |
| EC50 | Varies depending on the assay and cell type. | Receptor Activation Assays | - |
| Incubation Time | Seconds to minutes for acute responses (e.g., calcium imaging). Up to several hours for chemotaxis assays. | Calcium Imaging, Sperm Chemotaxis | The duration of the chemotaxis assay allows for the establishment of a stable gradient and observation of cell migration. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) and subsequent dilution to a working concentration in a cell-compatible buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Physiological buffer appropriate for your cells (e.g., Human Tubal Fluid medium for sperm)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 100 mM this compound Stock Solution in DMSO:
-
Due to its liquid nature, it is advisable to calculate the volume of this compound needed based on its density (approximately 0.938 g/cm³).
-
Alternatively, for ease of handling, prepare the stock solution by weight.
-
In a sterile microcentrifuge tube, dissolve 19.03 mg of this compound in 1 mL of DMSO to achieve a 100 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the appropriate physiological buffer to achieve the desired final working concentrations (e.g., 10 µM, 1 µM, 100 nM).
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 100 mM stock solution to 9.999 mL of physiological buffer.
-
Prepare fresh working solutions for each experiment.
-
Sperm Chemotaxis Assay using a Microfluidic Device
This protocol outlines a sperm chemotaxis assay using a microfluidic device to observe the directional movement of sperm towards a this compound gradient.
Materials:
-
Human semen sample from a healthy donor
-
Sperm washing medium (e.g., Human Tubal Fluid medium supplemented with 0.5% human serum albumin)
-
This compound working solution (e.g., 10 µM in sperm washing medium)
-
Control medium (sperm washing medium with the same final concentration of DMSO as the this compound solution)
-
Microfluidic chemotaxis chamber
-
Inverted microscope with imaging capabilities
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Sperm Preparation:
-
Allow the semen sample to liquefy for 30-60 minutes at 37°C.
-
Prepare a motile sperm fraction using a density gradient centrifugation method or a direct swim-up technique.
-
Wash the motile sperm fraction with sperm washing medium and resuspend to a final concentration of 5-10 x 10⁶ cells/mL.
-
Incubate the sperm suspension for at least 1 hour at 37°C with 5% CO₂ to allow for capacitation.
-
-
Chemotaxis Chamber Setup:
-
Prime the microfluidic device according to the manufacturer's instructions, typically with the sperm washing medium.
-
Load the prepared sperm suspension into the designated inlet of the device.
-
Fill one of the reservoirs with the this compound working solution and the other with the control medium to establish a concentration gradient.
-
-
Data Acquisition and Analysis:
-
Place the microfluidic device on the stage of the inverted microscope.
-
Record time-lapse videos of sperm movement within the gradient for a defined period (e.g., 30-60 minutes).
-
Analyze the recorded videos using cell tracking software to determine sperm trajectories, velocity, and directionality.
-
Quantify the chemotactic response by comparing the number of sperm migrating towards the this compound source versus the control.
-
Visualizations
This compound-OR1D2 Signaling Pathway
Caption: this compound signaling pathway in human sperm.
Experimental Workflow for Sperm Chemotaxis Assay
References
- 1. This compound | Givaudan [givaudan.com]
- 2. Human olfactory sensitivity for this compound and male infertility: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OR1D2 - Wikipedia [en.wikipedia.org]
- 4. Human male superiority in olfactory sensitivity to the sperm attractant odorant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agonist Studies of the hOR17-4 Receptor Using Bourgeonal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human olfactory receptor 17-4 (hOR17-4), also known as OR1D2, is a G protein-coupled receptor (GPCR) that has garnered significant interest due to its dual role in olfaction and sperm chemotaxis.[1] In the olfactory epithelium, it contributes to the perception of scents, while in spermatozoa, it is implicated in guiding sperm towards the oocyte.[2] The synthetic aromatic aldehyde, Bourgeonal, is a potent agonist of hOR17-4 and serves as a critical tool for studying the receptor's function and signaling pathways.[2][3] These application notes provide a comprehensive overview of the experimental procedures and data related to the study of this compound's interaction with the hOR17-4 receptor.
Data Presentation
Quantitative Agonist and Antagonist Data for hOR17-4
The following tables summarize the quantitative data for the agonist this compound and related compounds acting on the hOR17-4 receptor.
| Compound | Receptor | Assay Type | Cell Type | Parameter | Value | Reference |
| This compound | hOR17-4 | Calcium Influx | HEK293S | Effective Concentration | 1 µM | [4] |
| This compound | hOR17-4 | Calcium Influx | HEK293S | Effective Concentration | 100 µM | |
| Undecanal | hOR17-4 | Calcium Influx (Antagonist) | HEK293S | Inhibitory Concentration | 100 µM | |
| SQ22536 | hOR17-4 Pathway | Calcium Influx (Inhibitor) | Human Sperm | IC50 | 2 µM |
Dose-Dependent Effects of this compound on Human Sperm
This table outlines the observed effects of varying concentrations of this compound on human sperm motility and chemotaxis.
| This compound Concentration | Observed Effect on Sperm | Reference |
| 10⁻⁹ M | No chemotactic motion observed. | |
| 10⁻⁸ M | Increased swimming speed and directed movement towards higher concentrations (liminar concentration). | |
| 10⁻⁶ M | Most sperm exhibit a typical motion sequence of chemotaxis. |
Signaling Pathway
Activation of the hOR17-4 receptor by this compound initiates a canonical olfactory signaling cascade. The receptor is coupled to a G-protein (likely Gαolf) which, upon activation, stimulates membrane-associated adenylyl cyclase (mAC). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn gates cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of Ca²⁺. This calcium influx is a critical downstream signal that modulates cellular responses such as sperm motility and chemotaxis.
References
Troubleshooting & Optimization
Technical Support Center: Bourgeonal Stability and Degradation in Experimental Buffers
Welcome to the Technical Support Center for researchers utilizing Bourgeonal in experimental settings. This resource provides essential information regarding the stability and degradation of this compound in commonly used laboratory buffers, alongside troubleshooting guides and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous experimental buffers?
A1: this compound, as an aldehyde, can be susceptible to degradation in aqueous solutions. Its stability is influenced by several factors, including pH, temperature, and the composition of the buffer. Generally, aldehydes are less stable under alkaline conditions and at elevated temperatures. Oxidation and reactions with nucleophilic components in the buffer or cell culture media can also contribute to degradation. For optimal stability, it is recommended to prepare fresh this compound solutions for each experiment and store stock solutions under an inert atmosphere at low temperatures (-20°C or -80°C).
Q2: What are the primary factors that can cause this compound degradation in my experiments?
A2: The main factors affecting this compound stability are:
-
pH: Alkaline conditions (pH > 7.5) can promote the degradation of aldehydes.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the aldehyde group.
-
Light: Some aldehydes are light-sensitive and can degrade upon prolonged exposure to light.
-
Buffer Composition: Certain buffer components or media supplements (e.g., amino acids like cysteine) can react with the aldehyde group of this compound.
Q3: What are the potential degradation products of this compound, and how can they affect my results?
A3: The primary degradation product of this compound through oxidation is expected to be 3-(4-tert-butylphenyl)propanoic acid. Other potential reactions could include polymerization or the formation of adducts with components in the experimental medium. These degradation products are unlikely to activate the OR1D2 receptor and could potentially act as competitive inhibitors or have off-target effects, leading to inconsistent or difficult-to-interpret experimental outcomes.
Q4: How should I prepare and store this compound for my experiments to minimize degradation?
A4: To minimize degradation, follow these guidelines:
-
Stock Solutions: Prepare a high-concentration stock solution in an anhydrous, inert solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions in your experimental buffer immediately before use. Avoid prolonged storage of aqueous solutions.
-
Inert Atmosphere: When preparing and storing stock solutions, consider using an inert gas like argon or nitrogen to displace air in the storage vial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected cellular response (e.g., lower Ca2+ influx, reduced luciferase activity). | This compound degradation in the experimental buffer or cell culture medium. | Prepare fresh this compound working solutions for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific medium at the experimental temperature. Consider using a simplified buffer for short-term assays. |
| High variability between replicate experiments. | Inconsistent preparation of this compound solutions or degradation during storage. | Ensure accurate and consistent preparation of stock and working solutions. Aliquot stock solutions to minimize handling and potential for contamination or degradation. |
| Unexpected or off-target cellular effects. | Presence of this compound degradation products. | Analyze the purity of your this compound stock and freshly prepared working solutions using methods like HPLC or GC-MS to check for degradation products. |
| No cellular response to this compound. | Complete degradation of this compound. Incorrect preparation of solutions. Issues with the cell model or assay components. | Verify the concentration and integrity of your this compound stock. Prepare a fresh stock solution. Include a positive control for your assay to ensure the cells and detection system are functioning correctly. |
Experimental Protocols
Protocol 1: Hypothetical Assessment of this compound Stability in Experimental Buffers
This protocol provides a framework for evaluating the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffers (e.g., PBS, HEPES-buffered saline, Ringer's solution) adjusted to desired pH values (e.g., 6.5, 7.4, 8.0)
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system
-
Incubator or water bath set to the desired experimental temperature (e.g., 25°C, 37°C)
-
Amber glass vials
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.
-
Prepare Working Solutions: Dilute the stock solution in each of the experimental buffers to a final concentration of 100 µM in amber glass vials.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot from each working solution for analysis. This will serve as your T0 reference.
-
Incubation: Place the vials in an incubator or water bath at the desired temperature.
-
Time-Course Sampling: At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial for analysis.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or GC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. This data can be used to determine the degradation rate and half-life of this compound under each condition.
Protocol 2: Cell-Based Assay for OR1D2 Activation
This protocol describes a general method for assessing the activation of the OR1D2 receptor by this compound in a heterologous expression system using a calcium flux assay.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently co-transfected with the OR1D2 receptor and a calcium indicator (e.g., Fluo-4 AM)
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution in DMSO
-
Undecanal (B90771) (antagonist) stock solution in DMSO (optional, for control experiments)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Calcium Indicator Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer according to the manufacturer's instructions.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Fluorescence Measurement: Place the plate in the plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add the this compound working solution (prepared fresh in assay buffer) to the wells to achieve the desired final concentration. For antagonist controls, pre-incubate with undecanal before adding this compound.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Data Analysis: Analyze the fluorescence data to determine the cellular response to this compound. This is typically done by calculating the change in fluorescence from baseline.
Data Presentation
Table 1: Hypothetical Stability of this compound (100 µM) in Different Buffers at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in HEPES-buffered Saline (pH 7.4) | % Remaining in Ringer's Solution (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 1 | 95 | 98 | 97 |
| 2 | 90 | 96 | 94 |
| 4 | 82 | 92 | 89 |
| 8 | 68 | 85 | 80 |
| 24 | 45 | 70 | 62 |
Note: This table presents hypothetical data for illustrative purposes, based on the general chemical properties of aldehydes. Actual stability should be determined experimentally.
Table 2: Effect of pH and Temperature on the Hypothetical Half-life of this compound in PBS
| pH | Half-life at 25°C (hours) | Half-life at 37°C (hours) |
| 6.5 | ~48 | ~30 |
| 7.4 | ~36 | ~20 |
| 8.0 | ~24 | ~12 |
Note: This table presents hypothetical data for illustrative purposes. Aldehydes generally exhibit decreased stability with increasing pH and temperature.
Visualizations
References
Technical Support Center: Optimizing Bourgeonal Concentration for Sperm Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bourgeonal for sperm activation experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides
Issue 1: Inconsistent or no sperm response to this compound.
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not observing any chemotactic response or change in motility after applying this compound? | Suboptimal this compound Concentration: The effect of this compound is dose-dependent. Concentrations that are too low may not elicit a response, while excessively high concentrations can be inhibitory or lead to non-physiological effects.[1] | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations, typically from the low nanomolar (nM) to the high micromolar (µM) range, to determine the optimal concentration for your specific experimental conditions. 2. Start with a Known Effective Range: Based on published literature, initial responses can be observed in the low nanomolar range, with more robust responses often seen between 10⁻⁸ M and 10⁻⁶ M.[1] 3. Prepare Fresh Dilutions: this compound can be volatile and may degrade over time. Prepare fresh dilutions from a stock solution for each experiment. |
| Improper Sperm Preparation: The physiological state of the sperm is critical. Non-capacitated sperm may not respond effectively to chemoattractants. | 1. Ensure Proper Capacitation: Use a validated protocol for sperm capacitation. This typically involves incubating sperm in a suitable medium (e.g., HTF supplemented with human serum albumin) for a sufficient period (e.g., 1-3 hours) to mimic the conditions in the female reproductive tract.[2] 2. Verify Sperm Viability and Motility: Before starting the experiment, assess the initial viability and motility of your sperm sample using a method like Computer-Assisted Sperm Analysis (CASA). | |
| Incorrect pH or Temperature: Sperm are highly sensitive to their environment. Incorrect pH or temperature of the medium can significantly impact their function. | 1. Maintain Physiological Conditions: Ensure your experimental medium is buffered to a physiological pH (around 7.4) and maintained at 37°C. 2. Pre-warm all Solutions: All solutions and equipment coming into contact with the sperm should be pre-warmed to 37°C. | |
| Controversial Signaling Pathway: There are conflicting reports on this compound's mechanism of action. Assuming a single pathway (e.g., exclusively cAMP-dependent) might lead to misinterpretation of results. | 1. Consider a Dual Mechanism: Be aware that this compound may act through both the hOR17-4 receptor (potentially involving cAMP) and by directly activating the CatSper ion channel. The dominant pathway may be concentration-dependent. 2. Use Appropriate Controls: Employ inhibitors for both pathways (e.g., adenylate cyclase inhibitors and CatSper channel blockers) to dissect the mechanism in your system. |
Issue 2: High background or artifacts in calcium imaging.
| Question | Possible Cause | Troubleshooting Steps |
| My calcium imaging results show high background fluorescence or inconsistent baseline readings. | Incomplete Dye Loading or Hydrolysis: The acetoxymethyl (AM) ester form of calcium indicators (like Fluo-4 AM) needs to be fully hydrolyzed by intracellular esterases to become active and trapped within the cell. | 1. Optimize Dye Loading Conditions: Adjust the incubation time and temperature for dye loading. A typical starting point is 30-60 minutes at 37°C. 2. Wash Thoroughly: After loading, wash the sperm thoroughly to remove any extracellular dye, which can contribute to high background. Centrifuge at a low speed (e.g., 300-400 x g) to avoid damaging the sperm. |
| Cellular Debris and Non-Sperm Cells: Semen samples contain other cells and debris that can non-specifically take up the dye and contribute to background fluorescence. | 1. Purify Sperm Population: Use a density gradient centrifugation (e.g., Percoll) or a swim-up procedure to separate motile sperm from other cells and debris before dye loading. | |
| Phototoxicity or Photobleaching: Excessive exposure to excitation light can damage the sperm and cause photobleaching of the fluorescent dye, leading to a decreasing signal over time. | 1. Minimize Exposure: Use the lowest possible excitation intensity and the shortest exposure time that still provides a good signal-to-noise ratio. 2. Use an Antifade Reagent: If possible for your experimental setup, consider using an antifade reagent in your mounting medium. | |
| Movement Artifacts: The movement of motile sperm can cause fluctuations in fluorescence that are not related to changes in intracellular calcium. | 1. Immobilize Sperm: For some experiments, it may be necessary to adhere the sperm to a coverslip (e.g., coated with poly-L-lysine) to prevent movement. Note that this can affect sperm physiology. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for sperm activation?
A1: There is no single optimal concentration, as the effect of this compound is dose-dependent and can vary based on the specific assay and sperm sample. However, a good starting point for chemotaxis and calcium imaging experiments is in the range of 10 nM to 10 µM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q2: What is the proposed signaling pathway for this compound-induced sperm activation?
A2: The signaling pathway is a subject of ongoing research and some controversy.
-
Olfactory Receptor Pathway: The initial hypothesis suggests that this compound binds to the olfactory receptor hOR17-4 on the sperm midpiece. This is thought to activate a G-protein (Gαolf), which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP). The increase in cAMP is then believed to open cyclic nucleotide-gated (CNG) channels, leading to an influx of Ca²⁺.
-
Direct CatSper Activation: More recent evidence suggests that this compound, particularly at higher concentrations, may directly activate the principal sperm calcium channel, CatSper. This would bypass the need for the G-protein-cAMP signaling cascade. It is possible that both pathways contribute to the overall response.
Q3: How should I prepare my this compound stock solution?
A3: this compound is a liquid at room temperature. It is advisable to prepare a high-concentration stock solution in a solvent like DMSO or ethanol. For example, a 10 mM stock can be prepared and then further diluted in your experimental medium to the desired final concentration. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the key parameters to measure when assessing the effect of this compound on sperm?
A4: The primary parameters to assess are:
-
Chemotaxis: The directed movement of sperm towards a this compound gradient. This can be quantified using microfluidic devices or other chemotaxis chambers.
-
Motility Parameters: Changes in sperm swimming patterns, which can be measured using Computer-Assisted Sperm Analysis (CASA). Key parameters include curvilinear velocity (VCL), straight-line velocity (VSL), linearity (LIN), and amplitude of lateral head displacement (ALH).
-
Intracellular Calcium ([Ca²⁺]i): An increase in intracellular calcium is a key event in sperm activation. This can be measured using fluorescent calcium indicators like Fluo-4 AM or Fura-2 AM.
Q5: Can I use CASA to measure the chemotactic response to this compound?
A5: While CASA is excellent for quantifying sperm motility parameters, it does not directly measure chemotaxis. To assess chemotaxis, you need an assay that establishes a stable gradient of this compound and allows you to observe the directional swimming of sperm towards the higher concentration. However, CASA can be used to analyze the motility of sperm that have migrated in a chemotaxis assay to determine if their swimming characteristics have changed.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Human Sperm Parameters
| This compound Concentration | Observed Effect | Key Findings | Reference |
| 10⁻⁹ M | No significant chemotactic response. | Threshold for chemotactic response is likely higher. | [1] |
| 10⁻⁸ M | Increased swimming speed and directed movement towards the this compound gradient. | Initiation of a clear chemotactic and chemokinetic response. | [1] |
| 10⁻⁶ M | Most sperm exhibit a typical motion sequence towards the chemoattractant. | A robust and widely observed chemotactic response. | |
| >10⁻⁵ M | Potential for direct activation of CatSper channels, leading to a rapid and sustained increase in intracellular calcium. | At higher concentrations, the mechanism of action may differ from the classic olfactory receptor pathway. |
Experimental Protocols
Protocol 1: Sperm Chemotaxis Assay using a Microfluidic Device
-
Sperm Preparation:
-
Allow semen sample to liquefy at 37°C for 30-60 minutes.
-
Separate motile sperm from seminal plasma using a density gradient centrifugation method (e.g., Percoll) or a swim-up technique.
-
Wash the separated sperm in a suitable medium (e.g., Human Tubal Fluid - HTF) supplemented with 0.3% human serum albumin (HSA).
-
Resuspend the sperm pellet in the supplemented HTF to a final concentration of 4 x 10⁵ cells/ml.
-
Incubate the sperm suspension for at least 1 hour at 37°C in a 5% CO₂ atmosphere to induce capacitation.
-
-
Microfluidic Device Setup:
-
Prime the microfluidic chemotaxis device according to the manufacturer's instructions. This typically involves filling the channels with the experimental medium.
-
Load the capacitated sperm suspension into the designated inlet of the device.
-
-
Gradient Formation and Observation:
-
Introduce the this compound solution (at the desired concentration in supplemented HTF) into one of the side channels and the control medium (supplemented HTF without this compound) into the other side channel to establish a stable concentration gradient across the observation area.
-
Allow the gradient to stabilize for the time recommended by the device manufacturer (often around 20 minutes).
-
Place the device on a microscope stage maintained at 37°C.
-
Record time-lapse videos of sperm movement within the observation area.
-
-
Data Analysis:
-
Use sperm tracking software to analyze the recorded videos.
-
Quantify the number of sperm swimming towards the this compound source versus the control.
-
Calculate a chemotactic index or other relevant metric to determine the strength of the chemotactic response.
-
Protocol 2: Single-Cell Calcium Imaging
-
Sperm Preparation and Capacitation:
-
Prepare capacitated sperm as described in Protocol 1.
-
-
Dye Loading:
-
To the capacitated sperm suspension, add Fluo-4 AM to a final concentration of 2-5 µM.
-
Incubate the sperm with the dye for 30-45 minutes at 37°C in the dark.
-
Wash the sperm twice with supplemented HTF to remove extracellular dye. Resuspend the final sperm pellet in supplemented HTF.
-
-
Imaging:
-
Add the dye-loaded sperm suspension to a pre-warmed imaging chamber with a coverslip bottom. If necessary, the coverslip can be coated with poly-L-lysine to immobilize the sperm.
-
Mount the chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the this compound solution to the chamber to achieve the desired final concentration.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select individual sperm heads as regions of interest (ROIs).
-
Measure the mean fluorescence intensity within each ROI for each frame of the recording.
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to calculate the change in fluorescence (F/F₀).
-
Plot the change in fluorescence over time to visualize the calcium response to this compound.
-
Mandatory Visualization
Caption: Proposed signaling pathways for this compound-induced sperm activation.
Caption: Experimental workflow for assessing this compound's effect on sperm.
References
Troubleshooting Bourgeonal chemotaxis assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Bourgeonal chemotaxis assays. The information is tailored for researchers, scientists, and drug development professionals to help mitigate experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in sperm chemotaxis assays?
This compound is a synthetic aromatic aldehyde that mimics the scent of lily of the valley. It is a potent agonist for the olfactory receptor OR1D2 (also known as hOR17-4), which is expressed on the midpiece of human sperm.[1][2][3] Activation of OR1D2 by this compound triggers a signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i) and induces chemotactic movement, making it a valuable tool for studying sperm guidance mechanisms.[1][4][5]
Q2: What percentage of sperm are expected to be chemotactically responsive to this compound?
A key source of variability is that only a small fraction of the total sperm population is chemotactically responsive at any given time. Typically, only about 5-10% of sperm are in a "capacitated" state, which is required for them to be able to respond to chemoattractants.[6][7][8][9] This responsive state is transient, lasting from approximately 50 minutes to 4 hours.[9]
Q3: What is the optimal concentration of this compound for a chemotaxis assay?
The chemotactic response to this compound is dose-dependent. While specific concentrations may need to be optimized for your particular assay setup, a common concentration used to elicit a significant chemotactic response and increase in progressive motility is 1 µM.[5] Some studies have noted that at very low concentrations (e.g., 10⁻⁹ M), sperm may not exhibit a chemotactic response.[10]
Q4: What are appropriate positive and negative controls for this assay?
-
Positive Control: Progesterone (B1679170) (at picomolar concentrations) is a well-established physiological chemoattractant for human sperm and can be used as a positive control to validate the assay setup.[5][11]
-
Negative Controls:
-
Vehicle Control: The medium used to dissolve this compound (e.g., HTF medium with 0.3% HSA) should be used alone to establish a baseline for random sperm movement.[6][11]
-
Antagonist: Undecanal is a known antagonist of the OR1D2 receptor and can be used to demonstrate the specificity of the this compound-induced response.[1]
-
Non-capacitated Sperm: Using sperm that have not undergone capacitation protocols should result in a significantly diminished or absent chemotactic response.[12]
-
Troubleshooting Guide
Issue 1: Low or No Chemotactic Response
Q: My sperm sample is motile, but I don't observe a chemotactic response to this compound. What could be the problem?
| Potential Cause | Troubleshooting Steps |
| Inadequate Sperm Capacitation | Only capacitated sperm are responsive to chemoattractants.[6][8][9] Ensure your capacitation protocol is optimal. This typically involves incubating sperm in a suitable medium (e.g., HTF with HSA) for at least 1-2 hours at 37°C in a 5% CO₂ atmosphere.[5][6][11] |
| Suboptimal this compound Concentration | The response is dose-dependent. Perform a dose-response curve to determine the optimal this compound concentration for your experimental conditions. |
| Incorrect Assay Incubation Time | The incubation time for allowing the chemical gradient to establish and for sperm to respond is critical. A common practice is a 20-minute incubation after applying the chemoattractant.[6] Too short a time may not allow for a response, while too long may cause the gradient to dissipate. |
| Issues with Signaling Pathway Components | The chemotactic response can be inhibited if downstream signaling is compromised. For example, using an adenylyl cyclase inhibitor can block the response.[12] |
Issue 2: High Variability Between Replicates
Q: I'm seeing significant variability in the chemotactic response between my experimental replicates. How can I improve consistency?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Gradient Formation | Ensure your method for creating the chemoattractant gradient is consistent. In microfluidic devices, check for bubbles or leaks. In chamber assays, ensure precise and consistent loading of the chemoattractant.[6] |
| Low Percentage of Responsive Sperm | The inherently low number of responsive cells (5-10%) can lead to statistical noise.[6][7] Increase the number of sperm analyzed per replicate to improve statistical power. A minimum of 300 cells per treatment is recommended.[11] |
| Variability in Donor Sperm Quality | Semen parameters can vary significantly between donors. Use samples that meet WHO criteria for normal motility (>40%) and concentration (>15 million/mL).[5] If possible, pool samples from multiple donors or use a consistent, well-characterized donor. |
| Inconsistent Environmental Conditions | Ensure that temperature and pH are strictly controlled throughout the experiment, as they significantly impact sperm motility.[13] |
Issue 3: Low Overall Sperm Motility
Q: The overall motility of my sperm sample is poor, even in the control group. What are the likely causes?
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Human sperm motility is highly sensitive to temperature. The optimal temperature for in vitro sperm handling and incubation is 37°C.[5][6] Temperatures that are too high (e.g., >40°C) or too low can decrease motility.[14] The ideal temperature for sperm production is below body temperature, but for in vitro assays, 37°C is standard.[15] |
| Incorrect pH of Medium | The pH of the culture medium should be in the physiological range for optimal sperm function. Deviations from this can impair motility. |
| Prolonged Exposure to Seminal Plasma | Sperm should be separated from seminal plasma as soon as possible after liquefaction (within 30-60 minutes). Prolonged exposure can negatively affect sperm function.[16] |
| Lifestyle Factors of Donor | Factors such as smoking, excessive alcohol consumption, poor diet, and stress can negatively impact sperm motility.[17][18][19] While not an immediate experimental fix, this should be a consideration in donor selection. |
| Contamination | Ensure all reagents and labware are sterile and free of contaminants that could be toxic to sperm. |
Experimental Protocols & Data
Summary of Key Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Sperm Concentration for Assay | 4 x 10⁵ - 4 x 10⁶ cells/mL | Adjust based on assay type.[6][11] |
| Capacitation Time | 1 - 4 hours | At 37°C, 5% CO₂.[6][9][11] |
| Assay Temperature | 37°C | Human sperm can be thermotactic in a range of 29-41°C, but 37°C is standard for in vitro assays.[20][21] |
| This compound Concentration | 1 µM (starting point) | Optimize with a dose-response curve. |
| Progesterone (Positive Control) | 10 pM | [11] |
| Minimum Motility for Samples | >40% total motility | According to WHO 2021 criteria.[5] |
Detailed Methodology: Sperm Preparation and Capacitation
-
Semen Collection & Liquefaction: Obtain semen samples from healthy donors after 3-5 days of abstinence. Allow the sample to liquefy at 37°C for 30 minutes.[5][12]
-
Separation from Seminal Plasma: To isolate motile sperm, use a density gradient centrifugation method (e.g., with Percoll) or a swim-up technique.[11][12][16] This is crucial as seminal plasma can inhibit capacitation.[16]
-
Washing and Resuspension: After separation, wash the sperm pellet with a suitable buffer (e.g., Ham's F-10 or HTF medium).
-
Capacitation: Resuspend the sperm in a capacitation medium (e.g., HTF supplemented with 0.3-1% Human Serum Albumin) to a concentration of approximately 7 x 10⁶ cells/mL.[6][11]
-
Incubation: Incubate the sperm suspension for at least 1-2 hours at 37°C in a humidified atmosphere with 5% CO₂.[5][6]
-
Final Dilution: After capacitation, dilute the sperm to the final concentration required for your specific chemotaxis assay (e.g., 4 x 10⁶ cells/mL).[11]
Visualizations
This compound-OR1D2 Signaling Pathway
Caption: this compound signaling pathway in human sperm.
Experimental Workflow for Chemotaxis Assay
Caption: General workflow for a sperm chemotaxis assay.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low chemotactic response.
References
- 1. Gene - OR1D2 [maayanlab.cloud]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Olfactory Receptors Expressed in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Exploring OR2H1-Mediated Sperm Chemotaxis: Development and Application of a Novel Microfluidic Device [mdpi.com]
- 6. Testing Human Sperm Chemotaxis: How to Detect Biased Motion in Population Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian sperm chemotaxis and its association with capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olfactory threshold for this compound and sexual desire in young adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism for Human Sperm Chemotaxis Mediated by Progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human sperm pattern of movement during chemotactic re-orientation towards a progesterone source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of temperature on the motility and viability of sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impact of High Ambient Temperature on Human Sperm Parameters: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low sperm motility: Causes, ranges, and treatment [medicalnewstoday.com]
- 16. Sperm preparation (Chapter 7) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]
- 17. fertilitysa.com [fertilitysa.com]
- 18. Low Sperm Motility: Causes & Treatments to Increase Motility | Fertility Family [fertilityfamily.co.uk]
- 19. Sperm Motility: Causes, Treatment, and More [healthline.com]
- 20. Thermotaxis of Human Sperm Cells in Extraordinarily Shallow Temperature Gradients Over a Wide Range | PLOS One [journals.plos.org]
- 21. Thermotaxis of human sperm cells in extraordinarily shallow temperature gradients over a wide range - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Non-Specific Effects of Bourgeonal in Experiments
Welcome to the technical support center for researchers utilizing Bourgeonal in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the non-specific effects of this potent OR1D2 receptor agonist. Our goal is to ensure the accuracy and reproducibility of your results when studying olfactory signaling pathways and other cellular processes involving this compound.
Troubleshooting Guide: Differentiating Specific vs. Non-Specific Effects
This compound, due to its hydrophobic nature, can exhibit off-target effects that may confound experimental results. The following table summarizes common issues, their potential causes, and recommended solutions.
| Observed Effect | Potential Cause of Non-Specific Effect | Recommended Solution / Troubleshooting Step | Relevant Experimental Protocol |
| High background signal or response in control cells | Hydrophobic interactions of this compound with cell membranes or assay components. | - Include a vehicle control (e.g., DMSO at a final concentration <0.5%).- Add a blocking agent like 0.1% Bovine Serum Albumin (BSA) to the assay buffer.[1]- Use low-binding microplates.[1] | Cell-Based Assays |
| Cell death or morphological changes at high concentrations | Cytotoxicity of this compound. | - Determine the cytotoxic profile of this compound for your specific cell line using a cell viability assay (e.g., MTT, MTS, or LDH assay).- Work with this compound concentrations well below the determined IC50 value. | Cytotoxicity Assays |
| Response is not blocked by the OR1D2 antagonist, Undecanal | The observed effect is not mediated by the OR1D2 receptor. | - Confirm the effective concentration of Undecanal for your system (typically a 2-fold excess to this compound).- Utilize an OR1D2 knockout/knockdown cell line as a negative control. | Control Experiments |
| Variability in dose-response curves | - Inconsistent compound dispensing due to precipitation.- Non-uniform cell seeding. | - Ensure this compound is fully dissolved before and during dispensing.- Use a multichannel pipette for consistent cell seeding.[1] | Cell-Based Assays |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that can lead to non-specific effects?
A1: this compound is a hydrophobic molecule with a LogP value of approximately 3.2 to 3.7.[2] This hydrophobicity can cause it to non-specifically interact with the lipid bilayers of cell membranes and other hydrophobic surfaces in your experimental setup, potentially leading to membrane disruption or interactions with other membrane-bound proteins.
Q2: How can I be certain that the cellular response I observe is specifically mediated by the OR1D2 receptor?
A2: To ensure the observed effect is OR1D2-specific, a series of control experiments are crucial:
-
Antagonist Control: Use the known OR1D2 antagonist, Undecanal. A specific response to this compound should be significantly inhibited in the presence of an appropriate concentration of Undecanal.[3]
-
Negative Cell Line Control: The most rigorous negative control is a cell line that does not express OR1D2. This can be achieved by using a knockout cell line (e.g., generated using CRISPR/Cas9) or a cell line that is known not to endogenously express OR1D2.
-
Mock-Transfected Control: In transient transfection experiments, cells transfected with an empty vector instead of the OR1D2-expressing plasmid should not show a response to this compound. This controls for effects of the transfection process and the compound on the host cell line.
-
Inactive Analog Control: If available, using a structurally similar but biologically inactive analog of this compound can help to rule out non-specific effects related to the chemical structure.
Q3: At what concentration does this compound become cytotoxic?
A3: The cytotoxic concentration (IC50) of this compound can vary significantly between different cell lines and experimental conditions. Therefore, it is essential to determine the IC50 for your specific cell line (e.g., HEK293) using a standard cell viability assay like the MTT, MTS, or LDH assay before conducting functional experiments. As a general guideline, it is advisable to work at concentrations well below the determined IC50 value to avoid artifacts from cytotoxicity.
Q4: Are there more specific agonists for OR1D2 that I can use as an alternative to this compound?
A4: While this compound is a potent and widely used agonist for OR1D2, the receptor is known to be broadly tuned, responding to a variety of aldehydes and other small molecules. Other known agonists include Lilial, Canthoxal, and Floralazone. However, the specificity of these compounds compared to this compound has not been definitively established. Screening for novel, more specific agonists is an ongoing area of research.
Key Experimental Protocols
Cell Viability Assay for Hydrophobic Compounds (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of hydrophobic compounds like this compound.
Materials:
-
Cells of interest (e.g., HEK293)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is below 0.5% and consistent across all wells, including a vehicle control.
-
Treatment: Treat the cells with the various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
| Parameter | Value |
| Seeding Density | Cell line dependent |
| This compound Concentrations | Serial dilution (e.g., 0.1 µM to 100 µM) |
| Incubation Time | 24, 48, or 72 hours |
| Final DMSO Concentration | < 0.5% |
| MTT Concentration | 0.5 mg/mL |
| Solubilization Volume | 100-150 µL |
| Absorbance Wavelength | 570 nm |
Membrane Integrity Assay (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Cells and test compounds in a 96-well plate
-
LDH Assay Kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)
Procedure:
-
Prepare Controls: Include no-cell (medium only), vehicle-treated, and maximum LDH release (lysis buffer-treated) controls.
-
Equilibrate: Allow the plate to equilibrate to room temperature for 20-30 minutes.
-
Add Reagent: Add an equal volume of the LDH assay reagent to each well.
-
Incubate: Incubate for 10-30 minutes at room temperature, protected from light.
-
Stop Reaction (Optional): Add stop solution as per the kit instructions.
-
Measure Fluorescence/Absorbance: Read the plate at the appropriate wavelength.
| Parameter | Value |
| Incubation with Compound | 24-72 hours |
| Equilibration Time | 20-30 minutes |
| Incubation with Reagent | 10-30 minutes |
| Measurement | Fluorescence or Absorbance |
Visualizing Experimental Logic and Pathways
OR1D2 Signaling Pathway
Caption: Canonical OR1D2 signaling pathway initiated by this compound.
Experimental Workflow for Differentiating Specific vs. Non-Specific Effects
Caption: Decision tree for troubleshooting this compound's effects.
Logical Relationship of Controls
Caption: Interrelationship of essential controls in this compound experiments.
References
Bourgeonal Technical Support Center: A Guide for Researchers
Welcome to the technical support center for Bourgeonal, a key reagent in olfactory research and studies of sperm chemotaxis. This resource provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in research?
This compound, a synthetic aromatic aldehyde, is a potent agonist for the human olfactory receptor OR1D2 (previously known as hOR17-4).[1][2] In research, it is primarily used to study the OR1D2 signaling pathway, which is notably involved in sperm chemotaxis.[1][2] Activation of OR1D2 by this compound in human spermatozoa triggers a signaling cascade that leads to an increase in intracellular calcium levels, enhancing sperm motility and guiding their movement.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is a colorless to pale yellow oil that is soluble in organic solvents like ethanol (B145695), Dimethyl Sulfoxide (DMSO), and oils, but has limited solubility in water. For biological assays, DMSO and ethanol are commonly used to prepare stock solutions.
Q3: How should this compound be stored to ensure its stability?
For long-term stability, this compound should be stored at -20°C. It is recommended to store it under an inert atmosphere as it can be sensitive to air. To maintain the integrity of stock solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.
Q4: What safety precautions should be taken when handling this compound?
This compound may cause skin irritation and an allergic skin reaction. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. Therefore, it is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. This information is critical for the preparation of stock solutions for your experiments.
| Solvent | Concentration | Temperature (°C) | Citation |
| Dimethylformamide (DMF) | 15 mg/mL | Room Temperature | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Room Temperature | |
| Ethanol | 30 mg/mL | Room Temperature | |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Room Temperature | |
| Water | 21.05 mg/L | 25 | |
| Chloroform | Soluble | Not Specified | |
| Ethyl Acetate | Soluble | Not Specified |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (CAS: 18127-01-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated micropipettes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
In a sterile fume hood, carefully weigh out the desired amount of this compound. The molecular weight of this compound is 190.28 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 1.903 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound. For a 10 mM stock, dissolve 1.903 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and contamination.
-
Store the aliquots at -20°C, protected from light.
Sperm Chemotaxis Assay Protocol
This protocol provides a general workflow for a sperm chemotaxis assay using this compound. Specific parameters may need to be optimized for your experimental setup.
Materials:
-
Human semen samples from healthy donors
-
Culture medium (e.g., Ham's F-10) supplemented with human serum albumin (HSA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Chemotaxis chamber (e.g., µ-Slide Chemotaxis)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Sperm Preparation:
-
Allow semen samples to liquefy at 37°C for 30 minutes.
-
Separate motile sperm from the seminal plasma using a density gradient centrifugation method (e.g., Percoll gradient).
-
Wash the motile sperm fraction with culture medium and resuspend to a final concentration of approximately 4 x 10^6 cells/mL.
-
Incubate the sperm suspension under capacitating conditions (e.g., 37°C, 5% CO2) for at least 1 hour before the assay.
-
-
Chemotaxis Assay Setup:
-
Prepare serial dilutions of this compound in the culture medium from your stock solution. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent toxicity. A typical working concentration for this compound is around 1 µM.
-
Load the chemotaxis chamber according to the manufacturer's instructions. Typically, one reservoir is filled with the this compound solution (chemoattractant) and the other with the control medium.
-
Carefully seed the capacitated sperm into the observation area of the chamber.
-
-
Data Acquisition and Analysis:
-
Place the chemotaxis chamber on the microscope stage and allow the gradient to establish for the recommended time.
-
Record time-lapse videos of sperm movement within the gradient.
-
Analyze the sperm tracks using appropriate software to determine parameters such as swimming speed, directionality, and chemotactic index.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitation in aqueous media | - Low aqueous solubility of this compound.- Final DMSO concentration is too low.- Temperature of the medium is too low. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells (typically ≤ 0.1%).- Prepare fresh dilutions immediately before use.- Gently warm the medium to 37°C before adding the this compound solution.- Consider using a carrier protein like BSA in the medium. |
| Inconsistent or no chemotactic response | - Degraded this compound stock solution.- Incorrect concentration of this compound.- Sperm are not properly capacitated.- Issues with the chemotaxis chamber or gradient formation. | - Use a fresh aliquot of this compound stock solution.- Perform a dose-response curve to determine the optimal concentration.- Ensure sperm capacitation conditions are optimal and validated.- Verify the proper setup and functioning of the chemotaxis chamber. Include positive and negative controls. |
| High background motility/random movement | - Solvent (DMSO) toxicity.- Sub-optimal sperm health.- Mechanical stress on sperm during handling. | - Perform a solvent toxicity control with the same final concentration of DMSO.- Use fresh, healthy sperm samples.- Handle sperm gently and avoid vigorous pipetting. |
| Loss of this compound activity over time | - Instability of the aldehyde group.- Oxidation of the compound. | - Store stock solutions at -20°C under an inert gas if possible.- Prepare working solutions fresh for each experiment.- Avoid prolonged exposure of solutions to light and air. |
Visualizations
This compound-OR1D2 Signaling Pathway
Caption: this compound activates the OR1D2 signaling cascade.
Experimental Workflow for this compound Sperm Chemotaxis Assay
Caption: Workflow for a typical sperm chemotaxis experiment.
References
Potential cytotoxicity of Bourgeonal at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of Bourgeonal at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known toxicological properties?
This compound, also known as p-tert-butyldihydrocinnamaldehyde, is a synthetic fragrance ingredient with a lily-of-the-valley scent. According to safety data sheets and toxicological assessments, this compound may be harmful if swallowed, cause skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.[1][2] The oral LD50 in rats is reported to be 2,700 mg/kg.
Q2: Is there evidence of this compound-induced cytotoxicity at high concentrations?
Q3: What are the potential mechanisms of cytotoxicity for aromatic aldehydes like this compound?
Aromatic aldehydes are known to be reactive electrophilic compounds. Their toxicity can stem from their ability to form covalent adducts with biological nucleophiles, such as the primary nitrogen groups on lysine (B10760008) residues or the thiolate groups on cysteine residues in proteins. This can lead to protein dysfunction, enzyme inhibition, and cellular stress. Some aromatic aldehydes have been shown to inhibit cell proliferation and mitochondrial function.
Q4: Are there any known signaling pathways activated by this compound-induced cytotoxicity?
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly activated by this compound-induced cytotoxicity. However, chemical-induced cell death often involves the activation of apoptosis, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are the executioner enzymes of apoptosis.
Troubleshooting Guide for In Vitro Cytotoxicity Experiments
This guide addresses common issues encountered when assessing the cytotoxicity of this compound or other aromatic aldehydes.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability results | - Inconsistent cell seeding density.- Uneven compound distribution in wells.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for seeding and compound addition.- Mix the compound thoroughly in the well after addition.- Avoid using the outer wells of the microplate or fill them with sterile medium/PBS. |
| No observed cytotoxicity at expected concentrations | - Low compound solubility in culture medium.- Short exposure time.- Insensitive cell line.- Compound degradation. | - Use a suitable solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically <0.5%).- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.- Test a panel of cell lines with varying sensitivities.- Prepare fresh stock solutions of this compound for each experiment and store them properly. |
| Precipitation of this compound in culture medium | - Exceeding the solubility limit of the compound. | - Determine the maximum soluble concentration of this compound in your culture medium.- If high concentrations are necessary, consider using a different solvent or a formulation to enhance solubility. |
| Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH) | - Different assays measure different cellular parameters.- Assay interference by the compound. | - Use multiple, mechanistically different assays to confirm cytotoxicity (e.g., a metabolic assay like MTT, a membrane integrity assay like LDH, and a cell counting assay like Trypan Blue).- Run a control with the compound in cell-free medium to check for direct interference with the assay reagents. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a non-toxic level. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat them with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizations
General Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound's in vitro cytotoxicity.
Generalized Apoptosis Signaling Pathway
Caption: Potential apoptosis pathways induced by a cytotoxic compound.
References
Technical Support Center: Bourgeonal in Sperm Function Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the impact of bourgeonal on sperm viability and the acrosome reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on human sperm?
A1: this compound primarily acts as a chemoattractant for human spermatozoa. It activates an olfactory receptor, OR1D2 (also known as hOR17-4), which is located on the sperm's midpiece. This activation triggers a signaling cascade that leads to an increase in intracellular calcium, resulting in faster and more directed swimming, a process known as chemotaxis.[1][2][3]
Q2: Does this compound directly induce the acrosome reaction?
A2: Current research suggests that this compound's primary role is in chemotaxis, guiding the sperm towards the oocyte, rather than directly inducing the acrosome reaction. The acrosome reaction is a separate, essential step for fertilization that is typically triggered by physiological inducers like progesterone (B1679170) or the zona pellucida. While this compound-induced calcium influx is a key part of its chemotactic signaling, this is not typically sufficient to trigger the acrosome reaction on its own.
Q3: Is this compound toxic to sperm cells?
A3: At the concentrations typically used for in vitro chemotaxis and motility assays (in the micromolar range), this compound is not reported to have a significant negative impact on sperm viability. One study noted that for their experiments, all semen samples complied with WHO 2021 criteria, which includes having over 58% live cells, suggesting that the experimental conditions with this compound were not detrimental to sperm survival.[3]
Q4: Why am I seeing no chemotactic response to this compound in my experiments?
A4: A lack of chemotactic response could be due to several factors. The sperm may not have been properly capacitated, a maturation step required for them to become responsive to chemoattractants. Additionally, issues with the this compound solution, such as incorrect concentration or degradation, could be a cause. It has also been observed that only a subpopulation of sperm (around 10%) are chemotactically responsive at any given time.[4]
Q5: What is the proposed signaling pathway for this compound in sperm?
A5: this compound binds to the OR1D2 receptor, a G-protein-coupled receptor (GPCR). This is thought to activate a G-protein (Gαolf), which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP). However, some studies have failed to detect an increase in cAMP levels upon this compound stimulation. The downstream effect, regardless of the precise upstream pathway, is an influx of calcium ions (Ca2+), which modulates the flagellar beat and directs the sperm's movement.
Data Presentation
Note: The following tables present representative data to illustrate the expected outcomes of experiments investigating the effect of this compound on sperm viability and the acrosome reaction. Actual results may vary depending on experimental conditions and donor variability.
Table 1: Representative Data on the Effect of this compound on Sperm Viability
| This compound Concentration (µM) | Sperm Viability (%) | Standard Deviation |
| 0 (Control) | 85.2 | ± 4.1 |
| 1 | 84.9 | ± 4.3 |
| 10 | 85.1 | ± 3.9 |
| 100 | 84.5 | ± 4.5 |
This table illustrates that this compound is not expected to significantly affect sperm viability at concentrations typically used in chemotaxis assays.
Table 2: Representative Data on the Induction of the Acrosome Reaction
| Treatment | Acrosome-Reacted Sperm (%) | Standard Deviation |
| Negative Control | 8.1 | ± 2.5 |
| This compound (1 µM) | 8.5 | ± 2.7 |
| This compound (10 µM) | 9.2 | ± 3.1 |
| This compound (100 µM) | 9.5 | ± 2.9 |
| Positive Control (Progesterone, 10 µM) | 25.4 | ± 5.2 |
This table illustrates that this compound is not a significant inducer of the acrosome reaction compared to a known physiological inducer like progesterone.
Experimental Protocols
Protocol 1: Sperm Viability Assay using SYBR-14 and Propidium Iodide
This protocol allows for the differentiation between live (green fluorescence) and dead (red fluorescence) sperm.
Materials:
-
Semen sample
-
Capacitation medium (e.g., Ham's F-10 with 0.3% BSA)
-
SYBR-14 (stock solution in DMSO)
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a motile sperm population by swim-up or density gradient centrifugation and resuspend in capacitation medium.
-
Incubate the sperm suspension under capacitating conditions (e.g., 37°C, 5% CO2) for at least 1 hour.
-
Aliquot the sperm suspension into separate tubes for the control and different this compound concentrations.
-
Add the desired concentrations of this compound to the respective tubes and incubate for the desired time (e.g., 30 minutes).
-
To 1 mL of each sperm suspension, add 1 µL of SYBR-14 stock solution (final concentration ~100 nM) and 5 µL of PI solution (final concentration ~12 µM).
-
Incubate the stained samples for 5-10 minutes at 37°C in the dark.
-
Place a small aliquot of the stained sperm suspension on a microscope slide and cover with a coverslip.
-
Observe the sample under a fluorescence microscope. Live sperm will fluoresce green, while dead sperm will fluoresce red.
-
Count at least 200 sperm per sample and calculate the percentage of viable (green) sperm.
Protocol 2: Acrosome Reaction Assay using FITC-PNA Staining
This protocol uses fluorescein (B123965) isothiocyanate-conjugated peanut agglutinin (FITC-PNA) to label the acrosome.
Materials:
-
Capacitated sperm suspension (prepared as in Protocol 1)
-
This compound
-
Positive control (e.g., Progesterone or Calcium Ionophore A23187)
-
PBS
-
Ethanol (B145695) (95%)
-
FITC-PNA staining solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare capacitated sperm and aliquot into tubes for negative control, positive control, and different this compound concentrations.
-
Add the respective substances to each tube and incubate for the appropriate time to induce the acrosome reaction (e.g., 15-30 minutes).
-
Stop the reaction by adding ethanol.
-
Create a smear of the sperm suspension on a microscope slide and allow it to air dry.
-
Fix the sperm by immersing the slide in 95% ethanol for 30 seconds.
-
Gently wash the slide with PBS.
-
Add a drop of FITC-PNA solution to the smear and incubate for 30 minutes at room temperature in the dark.
-
Wash the slide thoroughly with PBS to remove excess stain.
-
Mount a coverslip using an appropriate mounting medium.
-
Observe under a fluorescence microscope. Sperm with an intact acrosome will show bright green fluorescence over the entire acrosomal region. Acrosome-reacted sperm will show fluorescence only at the equatorial segment or no fluorescence.
-
Count at least 200 sperm per sample and calculate the percentage of acrosome-reacted sperm.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in human sperm.
Caption: General experimental workflow for studying this compound's effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low sperm viability in control group | - Improper sample handling (temperature shock, extended time post-ejaculation).- Contamination of media or reagents.- High levels of reactive oxygen species (ROS) in the sample. | - Ensure all media and equipment are pre-warmed to 37°C.- Process semen samples as quickly as possible after liquefaction.- Use sterile techniques and fresh media.- Consider adding antioxidants to the media if ROS is suspected. |
| Inconsistent results between replicates | - Inaccurate pipetting, especially of viscous semen or small volumes of this compound stock.- Heterogeneity of the sperm population within the sample.- Inconsistent incubation times. | - Use calibrated pipettes and perform reverse pipetting for viscous fluids.- Ensure the sperm suspension is well-mixed before aliquoting.- Use a timer to ensure consistent incubation periods for all samples. |
| High background fluorescence in staining assays | - Incomplete washing to remove excess stain.- Autoflourescence from media components.- Non-specific binding of antibodies or lectins. | - Increase the number and duration of washing steps.- Image cells in a clean, simple buffer like PBS.- Include a blocking step (e.g., with BSA) before adding the fluorescent probe. |
| No increase in motility with this compound | - Sperm are not properly capacitated.- this compound has degraded or is at an incorrect concentration.- The Computer-Assisted Sperm Analysis (CASA) system settings are not optimized. | - Verify your capacitation protocol; ensure appropriate media and incubation time.- Prepare fresh this compound solutions from a reliable stock.- Calibrate and optimize CASA settings for human sperm according to the manufacturer's instructions. |
| High rate of spontaneous acrosome reaction in negative control | - Over-incubation during capacitation.- Mechanical stress on sperm during processing (e.g., excessive centrifugation).- pH or osmolarity shock. | - Optimize capacitation time; shorter durations may be sufficient.- Use lower centrifugation speeds (e.g., 300-500 x g).- Ensure all solutions are iso-osmotic and at the correct pH. |
References
- 1. micropticsl.com [micropticsl.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Exploring OR2H1-Mediated Sperm Chemotaxis: Development and Application of a Novel Microfluidic Device [mdpi.com]
- 4. Human sperm pattern of movement during chemotactic re-orientation towards a progesterone source - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for consistent Bourgeonal responses
Welcome to the technical support center for researchers working with Bourgeonal and its olfactory receptor, OR1D2 (hOR17-4). This resource provides troubleshooting guidance and frequently asked questions to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptor does it activate?
A1: this compound is a synthetic aromatic aldehyde with a floral, lily-of-the-valley scent. It is a known agonist for the human olfactory receptor 1D2 (OR1D2), also referred to as hOR17-4.[1][2][3] This receptor is expressed in olfactory sensory neurons and is also found on human spermatozoa, where it plays a role in chemotaxis.[3][4]
Q2: What is the signaling pathway activated by this compound?
A2: this compound binding to OR1D2, a G-protein-coupled receptor (GPCR), initiates a canonical olfactory signaling cascade. This involves the activation of a G-protein (likely Gαolf), which in turn stimulates membrane-associated adenylate cyclase (mAC).[5] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which then gates cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of calcium (Ca2+).[1][6]
Q3: Which cell lines are suitable for expressing OR1D2?
A3: Human Embryonic Kidney 293 (HEK293) cells are a commonly used and effective system for the heterologous expression of OR1D2.[4][7] To enhance expression and reduce cellular toxicity from overexpression, inducible expression systems like the tetracycline-inducible T-REx system have been used successfully.[4] Other cell lines, such as LNCaP, have also been explored for their potential to functionally express olfactory receptors.[8]
Q4: What are the typical effective concentrations of this compound in in vitro assays?
A4: The effective concentration of this compound can vary depending on the experimental system. In studies with fura-2-loaded sperm suspensions, dose-dependent responses have been observed with concentrations ranging from 50 µM to 500 µM.[9] For olfactory threshold detection in humans, the mean value is around 13 ppb for males and 26 ppb for females.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Q5: Does this compound have any known antagonists?
A5: Yes, undecanal (B90771) is a known competitive antagonist of this compound for the OR1D2 receptor.[1][10] Co-application of undecanal can block this compound-induced signals.[1] This is an important consideration for experimental design and for assessing the specificity of the this compound response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to this compound | 1. Low functional receptor expression: Olfactory receptors can be difficult to express functionally in heterologous cell systems.[11][12]2. Poor cell health: Cells may not be healthy enough to respond.3. Incorrect this compound concentration: The concentration may be too low to elicit a response.4. Degradation of this compound: The ligand may have degraded over time or due to improper storage. | 1. Use an inducible expression system (e.g., T-REx) to control receptor expression levels.[4] Co-transfect with receptor-transporting proteins (RTPs) to improve cell surface expression. Consider using a different cell line known to support GPCR expression.[8]2. Ensure cells are in a logarithmic growth phase and have high viability before the experiment.3. Perform a dose-response experiment to determine the optimal this compound concentration.4. Use fresh this compound stocks and store them according to the manufacturer's instructions. |
| High background signal or basal activity | 1. Constitutive receptor activity: Some ORs exhibit high basal activity, which can mask ligand-induced responses.[8]2. Endogenous GPCR activation: The cell line used may express endogenous GPCRs that contribute to the background signal.[11]3. Non-specific effects of this compound: At high concentrations, this compound may directly activate other channels, such as CatSper, bypassing the OR1D2 pathway.[13] | 1. Use a cell line with low endogenous GPCR activity. LNCaP cells have been suggested for ORs with high basal activity.[8]2. Include a control with untransfected cells or cells expressing an unrelated GPCR to assess background activity.3. Carefully titrate the this compound concentration to the lowest effective dose. Use the antagonist undecanal to confirm that the observed response is mediated by OR1D2.[1] |
| Inconsistent or variable results | 1. Inconsistent cell density: Variations in cell number per well can lead to variability in the measured response.2. Fluctuations in experimental conditions: Changes in temperature, pH, or incubation times can affect results.3. Ligand precipitation: this compound may not be fully soluble at high concentrations in aqueous buffers. | 1. Ensure a consistent cell seeding density across all wells of your assay plate.2. Standardize all experimental parameters and use appropriate controls in every experiment.3. Prepare fresh dilutions of this compound for each experiment and visually inspect for any precipitation. Consider using a low percentage of a solubilizing agent like DMSO, ensuring it does not affect cell viability or the assay readout. |
Data Presentation
Table 1: Dose-Dependent Inhibition of this compound Response by SQ22536
| SQ22536 Concentration (mM) | Inhibition of this compound (500 µM) Response |
| 0.1 | Partial Inhibition |
| 3.0 | Significant Inhibition |
| 10.0 | Complete Inhibition |
| IC50 | ~2 mM |
Data derived from studies on human sperm suspensions. SQ22536 is a specific inhibitor of membrane-associated adenylate cyclases.[9]
Experimental Protocols
Calcium Imaging Assay for OR1D2 Activation
This protocol is adapted for use with HEK293 cells heterologously expressing OR1D2 and loaded with a calcium-sensitive dye like Fura-2AM.
Materials:
-
HEK293 cells stably expressing OR1D2
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fura-2AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution
-
Undecanal stock solution (for antagonist control)
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging
Procedure:
-
Cell Plating: Seed the OR1D2-expressing HEK293 cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. Allow cells to adhere and grow to 70-80% confluency.
-
Dye Loading: a. Prepare a loading buffer containing Fura-2AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium from the cells and wash gently with HBSS. c. Add the Fura-2AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove excess dye. e. Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature.
-
Calcium Imaging: a. Place the plate/dish on the fluorescence imaging system. b. Acquire a baseline fluorescence recording by alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. c. Apply this compound at the desired concentration to the cells. d. Continue recording the fluorescence changes to monitor the intracellular calcium concentration. e. For antagonist controls, pre-incubate the cells with undecanal for a few minutes before adding this compound.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). b. The change in this ratio over time reflects the change in intracellular calcium concentration.
cAMP Assay for OR1D2 Activation
This protocol provides a general workflow for a competitive immunoassay to measure cAMP levels in OR1D2-expressing cells.
Materials:
-
HEK293 cells expressing OR1D2
-
Culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like IBMX)
-
This compound stock solution
-
Forskolin (positive control for adenylate cyclase activation)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Lysis buffer (if required by the kit)
Procedure:
-
Cell Preparation: a. Culture OR1D2-expressing HEK293 cells to near confluency. b. Harvest the cells and resuspend them in stimulation buffer to the desired concentration.
-
Assay Protocol: a. Dispense the cell suspension into a 96-well or 384-well plate. b. Add different concentrations of this compound to the appropriate wells. Include a negative control (buffer only) and a positive control (forskolin). c. Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C to allow for cAMP production. d. Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: a. Follow the specific protocol of your chosen cAMP assay kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Use the standard curve to determine the concentration of cAMP produced in your experimental samples. c. Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Human male superiority in olfactory sensitivity to the sperm attractant odorant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OR1D2 - Wikipedia [en.wikipedia.org]
- 4. Study of a Synthetic Human Olfactory Receptor 17-4: Expression and Purification from an Inducible Mammalian Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Particulate adenylate cyclase plays a key role in human sperm olfactory receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional analysis of human olfactory receptors with a high basal activity using LNCaP cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Odor interaction between this compound and its antagonist undecanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The end of the “Lily of the Valley phenomenon” in sperm research? [mpg.de]
Technical Support Center: Control Experiments for Bourgeonal-Mediated Signaling Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying Bourgeonal-mediated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals to help design robust experiments with appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor?
This compound is a synthetic aromatic aldehyde known for its lily-of-the-valley scent. In humans, its primary receptor is the olfactory receptor hOR17-4, also known as OR1D2.[1] This G-protein coupled receptor (GPCR) is expressed in olfactory sensory neurons and has also been identified on the midpiece of human spermatozoa, where it is implicated in sperm chemotaxis.[1]
Q2: What is the known signaling pathway activated by this compound?
Upon binding to hOR17-4, this compound is believed to activate a canonical G-protein coupled receptor signaling cascade. This involves the activation of a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] The increase in intracellular cAMP is a key second messenger that mediates downstream cellular responses. In olfactory neurons, this leads to the perception of smell, while in sperm, it is thought to influence motility and chemotaxis.
Q3: What are appropriate negative controls for this compound stimulation experiments?
A crucial aspect of studying this compound-mediated signaling is the use of appropriate negative controls to ensure the observed effects are specific to the activation of hOR17-4.
-
Vehicle Control: The most basic negative control is the vehicle in which this compound is dissolved (e.g., DMSO or ethanol). This control accounts for any effects of the solvent on the cells.
-
Structural Analogs: Using a structurally similar but inactive aldehyde can help demonstrate the specificity of the receptor for this compound.
-
Competitive Antagonist: Undecanal (B90771) is a known competitive antagonist for the hOR17-4 receptor.[3][4] Co-incubation of cells with this compound and an excess of undecanal should inhibit the this compound-induced response. This is a highly specific negative control.
-
Untransfected or Mock-Transfected Cells: In experiments using cell lines heterologously expressing hOR17-4 (e.g., HEK293 cells), it is essential to include a control group of untransfected or mock-transfected cells. These cells should not respond to this compound, demonstrating that the observed signaling is dependent on the presence of the receptor.
Q4: How can I be sure the observed effects are not off-target?
Off-target effects, where a compound interacts with unintended molecular targets, are a common concern in pharmacology. For this compound, this would primarily involve the activation of other endogenous receptors in your experimental system.
-
Receptor Expression Profiling: Characterize the expression of other olfactory receptors or GPCRs in your cell system that might be activated by aldehydes.
-
Counter-Screening: Test this compound on cell lines expressing other, related GPCRs to check for cross-reactivity.
-
Use of a Competitive Antagonist: A well-characterized competitive antagonist like undecanal is a powerful tool. If undecanal specifically blocks the effect of this compound, it strongly suggests the effect is mediated by hOR17-4.
Troubleshooting Guides
Troubleshooting cAMP Assays
Cyclic AMP (cAMP) assays are central to studying this compound's signaling pathway. Here are some common issues and how to troubleshoot them.
| Problem | Possible Cause | Suggested Solution |
| High background signal | - Cell stress or lysis leading to non-specific assay interference.- Autofluorescence of compounds or media.- Contamination of reagents. | - Handle cells gently and ensure high viability.- Use phenol (B47542) red-free media for fluorescence-based assays.- Run a "no-cell" control with all reagents to check for contamination. |
| Low or no signal upon this compound stimulation | - Low expression or improper trafficking of hOR17-4 to the cell membrane.- Inactive this compound.- Suboptimal assay conditions (e.g., cell density, incubation time).- High phosphodiesterase (PDE) activity degrading cAMP. | - Verify receptor expression and localization using techniques like immunofluorescence or western blotting.- Use freshly prepared this compound solutions.- Optimize cell density and stimulation time.- Include a PDE inhibitor, such as IBMX, in your assay buffer. |
| High variability between replicates | - Inconsistent cell numbers per well.- Pipetting errors.- Edge effects in multi-well plates. | - Use a cell counter for accurate seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
Troubleshooting Sperm Chemotaxis Assays
Sperm chemotaxis assays can be technically challenging. Here are some common problems and potential solutions.
| Problem | Possible Cause | Suggested Solution |
| No observable chemotactic response to this compound | - Sperm are not capacitated.- this compound concentration is not optimal.- The gradient is not stable or properly formed. | - Ensure sperm are incubated in a capacitation medium for an adequate time before the assay.- Perform a dose-response experiment to determine the optimal chemoattractant concentration.- Validate the stability and shape of the chemical gradient in your microfluidic device. |
| High background sperm motility (random movement) | - Suboptimal buffer conditions (pH, temperature).- Mechanical stress on sperm during handling. | - Maintain physiological temperature (37°C) and pH.- Handle sperm gently and avoid vigorous pipetting. |
| Difficulty in tracking and quantifying sperm movement | - Inadequate microscopy setup (e.g., low frame rate, poor contrast).- Software for tracking is not optimized. | - Use a high-speed camera and appropriate contrast-enhancing techniques (e.g., phase contrast).- Adjust the parameters of your tracking software to accurately capture sperm trajectories. |
Experimental Protocols & Methodologies
Protocol: In Vitro cAMP Assay in hOR17-4 Expressing HEK293 Cells
This protocol outlines a method for measuring this compound-induced cAMP production in a heterologous expression system.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfect cells with a plasmid encoding hOR17-4 using a suitable transfection reagent. Include a mock-transfected control group.
2. cAMP Assay (using a competitive immunoassay kit, e.g., HTRF or ELISA):
-
24-48 hours post-transfection, replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.
-
Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound. For a negative control, prepare a solution of undecanal.
-
Add the this compound dilutions or undecanal to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
Illustrative Quantitative Data
The following table provides an example of expected results from a cAMP assay.
| Treatment | This compound Concentration (µM) | Undecanal Concentration (µM) | Mean cAMP (nM) ± SD | Fold Change over Basal |
| Vehicle (DMSO) | 0 | 0 | 5.2 ± 0.8 | 1.0 |
| This compound | 1 | 0 | 15.6 ± 2.1 | 3.0 |
| This compound | 10 | 0 | 46.8 ± 5.3 | 9.0 |
| This compound | 100 | 0 | 62.4 ± 7.9 | 12.0 |
| Undecanal | 0 | 100 | 5.5 ± 0.9 | 1.1 |
| This compound + Undecanal | 10 | 100 | 8.3 ± 1.2 | 1.6 |
Visualizations
Signaling Pathway of this compound
Caption: this compound-mediated signaling cascade via hOR17-4.
Experimental Workflow for a cAMP Assay
Caption: Workflow for a this compound-induced cAMP assay.
Logical Relationship of Experimental Controls
Caption: Logic diagram of controls for this compound experiments.
References
Validation & Comparative
A Comparative Guide to Sperm Chemotaxis: Bourgeonal vs. Progesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Bourgeonal and progesterone (B1679170) on sperm chemotaxis, integrating experimental data, detailed protocols, and signaling pathway visualizations to offer a comprehensive resource for researchers in reproductive biology and drug development.
Introduction
Sperm chemotaxis, the directed movement of sperm towards a chemical gradient secreted by the egg or its surrounding cells, is a critical process in fertilization. Among the various chemoattractants identified, the synthetic odorant this compound and the natural steroid hormone progesterone have been extensively studied. While both induce chemotaxis in human sperm, they operate through distinct receptors and signaling cascades, exhibiting different potencies and physiological relevance. This guide aims to objectively compare their mechanisms of action, supported by experimental findings.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters associated with this compound and progesterone-induced sperm chemotaxis. It is important to note that experimental conditions can influence these values.
| Parameter | This compound | Progesterone | Source(s) |
| Receptor | Olfactory Receptor hOR17-4 (OR1D2) | Non-genomic progesterone receptor (exact identity debated) | [1][2] |
| Effective Concentration for Chemotaxis | ≥ 10⁻⁸ M (nanomolar to micromolar range) | pM (picomolar) range | [1][3] |
| Signaling Molecule Involvement | Gαolf, transmembrane Adenylyl Cyclase (tmAC), cAMP, Ca²⁺ | tmAC, cAMP, PKA, Protein Tyrosine Phosphorylation, Ca²⁺, sGC, cGMP, PKG | [1] |
| Effect on Sperm Motility | Increases curvilinear velocity and lateral head displacement; can induce hyperactivated-like motility. | Induces hyperactivation-like motility; increases progressive motility. | |
| Chemotactic Response | Induces directed movement and chemoattraction. A significant increase in migrated sperm towards a this compound gradient has been observed. | Attracts a subpopulation of sperm (~10%) and induces chemotactic orientation. |
Signaling Pathways
The signaling cascades initiated by this compound and progesterone, while both culminating in altered sperm motility, are initiated by different receptor types and involve distinct downstream effectors.
This compound Signaling Pathway
This compound is recognized by the olfactory receptor hOR17-4, located on the sperm midpiece. This interaction is believed to activate a G-protein (Gαolf), which in turn stimulates transmembrane adenylyl cyclase (tmAC) to produce cyclic AMP (cAMP). The increase in intracellular cAMP is thought to lead to the opening of calcium channels, resulting in an influx of Ca²⁺ that modulates flagellar beating and directs the sperm towards the this compound source. However, there is some evidence suggesting that at high concentrations, this compound may directly activate CatSper channels, a sperm-specific calcium channel, bypassing the cAMP pathway.
This compound signaling cascade in human sperm.
Progesterone Signaling Pathway
Progesterone, a physiological chemoattractant found in the follicular fluid, initiates a more complex signaling cascade. It binds to a non-genomic receptor on the sperm plasma membrane. This binding event activates tmAC, leading to a rise in cAMP and subsequent activation of Protein Kinase A (PKA). PKA activation is followed by protein tyrosine phosphorylation and the mobilization of intracellular calcium from stores via IP₃ receptors, as well as an influx of extracellular calcium through store-operated channels (SOCs). A later phase of the response involves the activation of soluble guanylyl cyclase (sGC), which increases cGMP levels and activates Protein Kinase G (PKG), leading to a second wave of calcium influx. This intricate sequence of events ultimately results in the hyperactivated motility characteristic of chemotactically responsive sperm.
Progesterone signaling cascade in human sperm.
Experimental Protocols
The following section outlines a generalized experimental workflow for assessing sperm chemotaxis in response to this compound or progesterone. Specific concentrations and incubation times may need to be optimized based on experimental goals.
Sperm Preparation
-
Semen Collection and Liquefaction: Obtain semen samples from healthy donors after a period of sexual abstinence (typically 2-5 days). Allow the samples to liquefy at 37°C for 30-60 minutes.
-
Sperm Selection: Separate motile sperm from seminal plasma using a density gradient centrifugation method (e.g., Percoll gradient) or a swim-up procedure.
-
Capacitation: Incubate the selected sperm in a capacitation medium (e.g., Ham's F-10 or Human Tubal Fluid medium supplemented with serum albumin) at 37°C in a 5% CO₂ atmosphere for at least 1 hour to induce capacitation, a prerequisite for chemotaxis.
-
Concentration Adjustment: Adjust the sperm concentration to the desired level for the chemotaxis assay (e.g., 1-5 x 10⁶ sperm/mL).
Chemotaxis Assay (Microfluidic Device or Two-Well Chamber)
-
Device Preparation: Prepare the chemotaxis device (e.g., a custom microfluidic chip or a two-well chamber).
-
Loading:
-
Load the "attractant" well or channel with the experimental medium containing the chemoattractant (this compound or progesterone) at the desired concentration.
-
Load the "control" well or channel with the same medium lacking the chemoattractant.
-
Introduce the capacitated sperm suspension into the designated sperm loading area.
-
-
Gradient Formation and Incubation: Allow a stable chemical gradient to form within the device. Incubate the device at 37°C for a defined period (e.g., 30-60 minutes) to allow sperm to migrate.
-
Data Acquisition and Analysis:
-
Microscopy and Imaging: Observe and record sperm movement within the device using a microscope equipped with a camera.
-
Sperm Counting: Quantify the number of sperm that have migrated into the attractant and control areas. The chemotactic response can be expressed as a chemotactic index (e.g., (number of sperm in attractant well - number of sperm in control well) / (total number of sperm)) or as a fold increase in migrated sperm towards the attractant.
-
Motility Analysis: Utilize Computer-Assisted Sperm Analysis (CASA) to analyze sperm motility parameters such as curvilinear velocity (VCL), straight-line velocity (VSL), linearity (LIN), and amplitude of lateral head displacement (ALH).
-
Generalized workflow for sperm chemotaxis assay.
Conclusion
This compound and progesterone are both effective chemoattractants for human sperm, but they differ significantly in their physiological context and mechanism of action. Progesterone, as a natural component of the follicular fluid, is considered a physiologically relevant chemoattractant, acting at very low concentrations through a complex, multi-step signaling pathway. This compound, a synthetic odorant, activates a more direct, olfactory-like signaling cascade. The study of both compounds has been instrumental in elucidating the molecular mechanisms underlying sperm guidance. This comparative guide provides a foundation for further research into the intricacies of sperm chemotaxis and its potential applications in fertility treatments and contraceptive development.
References
Undecanal: A Comparative Guide to its Antagonism of the Bourgeonal Receptor OR1D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of undecanal (B90771) as an antagonist for the human olfactory receptor 1D2 (OR1D2), also known as the Bourgeonal receptor. While quantitative binding affinity data for a broad range of OR1D2 antagonists is limited in publicly available literature, this document synthesizes existing experimental evidence to offer a clear understanding of undecanal's inhibitory role and the methodologies used to characterize it.
Introduction to OR1D2 and its Ligands
The olfactory receptor OR1D2 is a G-protein coupled receptor (GPCR) recognized for its role in both olfaction and sperm chemotaxis.[1] Its primary agonist is this compound, an aromatic aldehyde with a lily-of-the-valley scent, which activates the receptor leading to a downstream signaling cascade. Undecanal, a saturated aldehyde, has been identified as a notable antagonist of OR1D2, capable of inhibiting the receptor's response to this compound. This antagonistic relationship has implications for understanding odor perception and may offer avenues for therapeutic intervention in areas such as fertility.[2][3][4][5]
Comparative Analysis of OR1D2 Antagonism
Key Findings on Undecanal's Antagonism:
-
Low-Affinity Antagonism: Studies on the perceptual interaction between this compound and undecanal suggest that undecanal acts as a low-affinity antagonist. Its inhibitory effect is more pronounced at higher concentrations.
-
Functional Inhibition: In functional assays, undecanal has been shown to significantly reduce the cellular response to this compound. For instance, in human airway smooth muscle cells (HASMCs) expressing OR1D2, co-application of 200 µM undecanal with 100 µM this compound resulted in a significant and reversible reduction of the this compound-induced intracellular Ca2+ increase.
Table 1: Qualitative and Semi-Quantitative Comparison of Undecanal as an OR1D2 Antagonist
| Antagonist | Receptor Target | Agonist | Observed Effect | Quantitative Data (IC50) | Reference |
| Undecanal | OR1D2 | This compound | Inhibition of this compound-induced effects (odor perception, Ca2+ influx) | Not explicitly reported, described as low-affinity |
Note: The absence of specific IC50 values in the literature highlights a gap in the quantitative characterization of OR1D2 antagonists.
OR1D2 Signaling Pathway
Activation of OR1D2 by an agonist like this compound initiates a canonical olfactory signaling cascade. This pathway is crucial for both the sense of smell and other physiological processes where this receptor is expressed.
Experimental Protocols
The characterization of antagonists for OR1D2 typically involves functional assays that measure the downstream consequences of receptor activation. The two primary methods are calcium imaging and cAMP assays.
Calcium Imaging Assay
This method is used to measure changes in intracellular calcium concentration following receptor activation.
Protocol Outline:
-
Cell Culture and Transfection:
-
HEK293 cells or other suitable cell lines are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid encoding the human OR1D2 receptor. Co-transfection with a promiscuous G-protein, such as Gα15 or Gα16, can enhance the signal.
-
-
Cell Loading with Calcium Indicator:
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at 37°C.
-
-
Imaging and Data Acquisition:
-
Cells are washed to remove excess dye and placed on a fluorescence microscope.
-
A baseline fluorescence is recorded.
-
The agonist (this compound) is applied, and the change in fluorescence, indicating an increase in intracellular calcium, is recorded.
-
For antagonist testing, cells are pre-incubated with the antagonist (undecanal) for a defined period before the addition of the agonist. The inhibitory effect is quantified by the reduction in the agonist-induced calcium response.
-
cAMP Assay
This assay measures the production of cyclic AMP (cAMP), a second messenger in the OR1D2 signaling pathway.
Protocol Outline:
-
Cell Culture and Transfection:
-
Similar to the calcium imaging assay, cells are cultured and transfected with the OR1D2 receptor.
-
-
Assay Procedure (using a luciferase reporter system):
-
Cells are co-transfected with a CRE-luciferase reporter plasmid. The CRE (cAMP response element) drives the expression of luciferase in response to increased cAMP levels.
-
Following transfection, cells are treated with the antagonist (undecanal) for a specific duration.
-
The agonist (this compound) is then added to stimulate the receptor.
-
After an incubation period, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer. A decrease in luminescence in the presence of the antagonist indicates inhibition of cAMP production.
-
Conclusion
Undecanal is a recognized antagonist of the this compound receptor OR1D2. While its antagonistic properties have been demonstrated through functional assays that show a reduction in this compound-induced cellular responses, a precise quantitative comparison with other antagonists is currently limited by the lack of publicly available IC50 data. The experimental protocols outlined in this guide provide a framework for the further characterization of undecanal and the discovery of novel OR1D2 antagonists. Future research focusing on determining the binding affinities (Ki) and functional potencies (IC50) of a wider range of compounds will be crucial for a more complete understanding of OR1D2 pharmacology and for leveraging this knowledge in therapeutic development.
References
- 1. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Odor interaction between this compound and its antagonist undecanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. frontiersin.org [frontiersin.org]
- 5. scispace.com [scispace.com]
A Comparative Analysis of Bourgeonal and its Analogs on Human Sperm Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Bourgeonal and its analogs on human sperm function. This compound, a synthetic lily-of-the-valley odorant, has been identified as a potent chemoattractant for human spermatozoa, mediating its effects through the olfactory receptor OR1D2. Understanding the structure-activity relationship of this compound and its analogs is crucial for the development of novel diagnostics and therapeutics for infertility, as well as for the design of non-hormonal contraceptives. This document summarizes the current knowledge on the effects of these compounds on sperm motility, chemotaxis, and the acrosome reaction, supported by experimental data and detailed methodologies.
Chemical Structures and Properties of this compound and its Analogs
A clear understanding of the chemical structures of this compound and its key analogs, the agonist Helional and the antagonist Undecanal, is fundamental to interpreting their biological effects.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| This compound | 3-(4-tert-butylphenyl)propanal | 18127-01-0 | C13H18O | 190.28 |
[1] |
| Helional | 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal | 1205-17-0 | C11H12O3 | 192.21 |
|
| Undecanal | Undecanal | 112-44-7 | C11H22O | 170.30 |
|
Comparative Effects on Sperm Function: A Quantitative Overview
The primary function of this compound as a sperm chemoattractant is mediated by its ability to induce a calcium (Ca2+) influx, which in turn modulates sperm motility and guides the sperm towards the oocyte. The following table summarizes the available quantitative data on the effects of this compound and its analogs on key sperm functions.
| Parameter | This compound | Helional | Undecanal | Reference |
| Sperm Chemotaxis | Potent Chemoattractant | Chemoattractant | Antagonist of this compound-induced chemotaxis | [2] |
| Ca2+ Influx (K1/2) | 65 µM | 98 µM | 30 µM (induces Ca2+ influx on its own) | |
| Sperm Motility | Enhances progressive motility | Data not available | Inhibits this compound-induced motility changes | [1] |
| Acrosome Reaction | Can induce acrosome reaction | Data not available | Data not available |
Note: Direct comparative studies on the effects of this compound and Helional on sperm motility parameters using Computer-Assisted Sperm Analysis (CASA) are limited in the current literature. Further research is required to quantify the differences in their potency and efficacy.
Signaling Pathway of this compound in Human Sperm
This compound initiates a signaling cascade in human sperm by binding to the G-protein coupled olfactory receptor OR1D2. This interaction triggers a series of intracellular events culminating in a calcium influx, which is a critical regulator of sperm function. The antagonist, Undecanal, competitively binds to the same receptor, thereby inhibiting the action of this compound.
Caption: this compound signaling pathway in human sperm.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound and its analogs on sperm function.
Sperm Chemotaxis Assay using a µ-Slide
This protocol describes a quantitative method to assess sperm chemotaxis in response to this compound and its analogs using a commercially available µ-Slide chemotaxis chamber.
Materials:
-
µ-Slide Chemotaxis (e.g., from ibidi GmbH)
-
Human semen sample (normozoospermic)
-
Sperm washing medium (e.g., Human Tubal Fluid - HTF)
-
Bovine Serum Albumin (BSA)
-
This compound, Helional, Undecanal stock solutions in DMSO
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with phase-contrast optics and a camera
-
Image analysis software for sperm tracking (e.g., CASA system)
Workflow Diagram:
Caption: Experimental workflow for the sperm chemotaxis assay.
Procedure:
-
Sperm Preparation: Collect human semen by masturbation after 2-3 days of sexual abstinence. Allow the sample to liquefy for 30 minutes at 37°C. Prepare a motile sperm fraction using a swim-up or density gradient centrifugation method.
-
Sperm Capacitation: Resuspend the motile sperm fraction in a capacitating medium (e.g., HTF supplemented with 3% BSA) to a concentration of 5-10 x 10^6 sperm/mL. Incubate for 3-4 hours at 37°C in a 5% CO2 atmosphere.
-
µ-Slide Preparation: Prepare the µ-Slide Chemotaxis chamber according to the manufacturer's instructions. Fill the reservoirs and the central channel with the capacitating medium.
-
Cell Loading: Carefully load the capacitated sperm suspension into the central observation channel of the µ-Slide.
-
Gradient Formation: Add the test compound (this compound, Helional, or a combination of this compound and Undecanal) to one of the reservoirs. Add the vehicle control (medium with the same concentration of DMSO) to the opposite reservoir. This will establish a stable concentration gradient across the observation channel.
-
Incubation: Incubate the slide for 30-60 minutes at 37°C to allow the gradient to stabilize and the sperm to respond.
-
Image Acquisition: Place the µ-Slide on the stage of an inverted microscope. Record time-lapse videos of sperm movement within the observation channel.
-
Data Analysis: Use a CASA system or image analysis software to track individual sperm trajectories. Calculate the chemotactic index (the ratio of sperm swimming towards the chemoattractant versus those swimming away) and other motility parameters (e.g., velocity, linearity).
Acrosome Reaction Assay (Fluorescence Microscopy)
This protocol details a method to assess the ability of this compound and its analogs to induce the acrosome reaction, a crucial step for fertilization.
Materials:
-
Capacitated human sperm
-
This compound, Helional, Undecanal stock solutions in DMSO
-
Calcium ionophore A23187 (positive control)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (95% and 70%)
-
Paraformaldehyde (4%)
-
Pisum sativum agglutinin conjugated to fluorescein (B123965) isothiocyanate (PSA-FITC)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Sperm Treatment: To 1 mL of capacitated sperm suspension (5-10 x 10^6 sperm/mL), add the test compound (this compound or Helional) at the desired final concentration. For the antagonist effect, pre-incubate the sperm with Undecanal for 15 minutes before adding this compound. Use a vehicle control (DMSO) and a positive control (e.g., 10 µM A23187).
-
Incubation: Incubate the sperm suspensions for 30-60 minutes at 37°C in a 5% CO2 atmosphere.
-
Fixation: Add an equal volume of 4% paraformaldehyde in PBS to each tube to fix the sperm. Incubate for 20 minutes at room temperature.
-
Washing: Centrifuge the sperm at 500 x g for 5 minutes, discard the supernatant, and resuspend the pellet in PBS. Repeat this washing step twice.
-
Permeabilization: Resuspend the sperm pellet in 95% ethanol and incubate for 10 minutes at 4°C.
-
Staining:
-
Wash the sperm twice with PBS.
-
Resuspend the pellet in a solution containing PSA-FITC (e.g., 10 µg/mL) and a nuclear stain (e.g., 1 µg/mL Hoechst 33342) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Mounting: Wash the sperm twice with PBS. Resuspend the final pellet in a small volume of PBS and mount a drop on a microscope slide with a coverslip.
-
Microscopy and Analysis: Observe the slides under a fluorescence microscope.
-
Acrosome-intact sperm: The acrosomal region will show bright green fluorescence from the PSA-FITC staining.
-
Acrosome-reacted sperm: The green fluorescence in the acrosomal region will be absent or significantly reduced.
-
The nucleus will be stained blue by Hoechst/DAPI.
-
Count at least 200 sperm per sample and calculate the percentage of acrosome-reacted sperm.
-
Conclusion and Future Directions
This compound and its analogs represent a valuable tool for investigating the molecular mechanisms of sperm chemotaxis and for the development of novel reproductive technologies. The olfactory receptor OR1D2 is a key player in mediating the effects of these compounds. While this compound is a potent agonist and Undecanal an effective antagonist, the comparative efficacy of other structural analogs like Helional on sperm function remains an area for further investigation.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To design more potent and specific analogs of this compound.
-
Direct comparative studies: To obtain robust quantitative data on the effects of a wider range of this compound analogs on sperm motility, chemotaxis, and the acrosome reaction.
-
In vivo studies: To validate the physiological relevance of the this compound-OR1D2 signaling pathway in fertilization.
This guide provides a solid foundation for researchers entering this exciting field and highlights the key experimental approaches required to advance our understanding of chemosensation in human reproduction.
References
Olfactory Acuity for Bourgeonal: A Potential Indicator of Male Fertility
A comparative analysis of olfactory thresholds for the lily-of-the-valley odorant, bourgeonal, reveals a significant difference between fertile and infertile men, suggesting a potential link between the olfactory system and male reproductive function. This guide provides an objective comparison of this compound perception in these two groups, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.
The human olfactory receptor OR1D2, also known as hOR17-4, is a key player in this intriguing connection. It is not only expressed in the olfactory epithelium of the nose but also on the flagellar midpiece of human sperm. In the context of reproduction, OR1D2 is believed to be involved in sperm chemotaxis, a process where sperm are guided towards the egg by chemical signals. This compound is a potent agonist for this receptor, and its perception, or lack thereof, may reflect the functionality of OR1D2 in both the olfactory and reproductive systems.[1][2][3]
Comparative Olfactory Thresholds
Two key studies have investigated the differences in this compound olfactory thresholds between fertile and infertile men. The quantitative findings from these studies are summarized below.
Table 1: this compound Olfactory Detection Threshold in Fertile vs. Infertile Men (Ottaviano et al., 2013) [4][5]
| Group | Number of Subjects (N) | Mean Olfactory Threshold (± SD) | Median Olfactory Threshold | p-value |
| Fertile (Control) | 15 | 14.0 ± 2.8 | 15.5 | 0.006 |
| Infertile (Study Group) | 9 | 10.5 ± 3.7 | 12.3 |
Thresholds were determined using a standardized procedure and are presented as dilution steps. A higher value indicates a lower detection threshold (higher sensitivity).
Table 2: Olfactory Detection Threshold and Intensity Ratings for this compound and Control Odorants (Sinding et al., 2013)
| Parameter | Group | This compound (Mean ± SD) | Helional (B122354) (Mean ± SD) | Phenyl Ethyl Alcohol (Mean ± SD) |
| Detection Threshold | Fertile (N=22) | 5.77 ± 1.60 | 5.63 ± 1.38 | 5.33 ± 1.44 |
| Infertile (N=15) | 4.75 ± 2.20 | 5.89 ± 1.97 | 4.75 ± 1.99 | |
| Intensity Rating (0-10 scale) | Fertile (N=22) | 7.73 ± 1.72 | 6.27 ± 2.21 | 7.36 ± 1.92 |
| Infertile (N=15) | 6.07 ± 1.49* | 6.36 ± 1.86 | 7.86 ± 1.88 |
*Thresholds were measured in dilution steps, where 0 is the neat odor and 8 is the highest dilution. A higher value indicates a lower detection threshold. For intensity ratings, a higher value indicates a higher perceived intensity. Statistically significant difference (p < 0.05).
The study by Ottaviano et al. (2013) found a statistically significant difference in the mean olfactory threshold for this compound between fertile and infertile men. In contrast, the study by Sinding et al. (2013) did not find a significant difference in the detection threshold for this compound between the two groups. However, they did observe that infertile men rated the intensity of this compound as significantly lower than fertile men, suggesting a decreased suprathreshold sensitivity. This decreased sensitivity was specific to this compound, as no significant differences were found for the control odorants, helional and phenyl ethyl alcohol.
Experimental Protocols
The methodologies employed in these studies to determine olfactory thresholds are detailed below.
1. Olfactory Threshold Determination (Ottaviano et al., 2013)
This study utilized a standardized methodology to assess the olfactory threshold for this compound. While the specific details of the threshold test are not exhaustively described in the provided abstracts, such studies typically involve presenting subjects with a series of dilutions of the odorant to determine the lowest concentration at which they can reliably detect its presence.
2. Olfactory Threshold and Intensity Rating (Sinding et al., 2013)
This study employed a three-alternative forced-choice paradigm based on the single staircase method. The key steps were as follows:
-
Stimuli Presentation: At each step, three bottles were presented to the subject in a random order. Two bottles contained the solvent, and one contained the odorant at a specific dilution.
-
Subject Task: Subjects, who were blind to the contents of the bottles, were required to identify the odorized bottle by smell. They were forced to choose one bottle, even if they could not perceive a difference.
-
Staircase Method: The test began with the highest dilution (weakest concentration). An incorrect response led to the presentation of a lower dilution (higher concentration). A correct response was followed by a second trial at the same dilution. Two consecutive correct identifications constituted a reversal point, leading to the presentation of a higher dilution.
-
Threshold Calculation: The detection threshold was calculated as the mean of the last four of a total of seven reversal points.
-
Intensity Rating: Subjects rated the perceived intensity of the odorants on a scale from 0 (very low intensity) to 10 (very high intensity).
Signaling Pathway and Experimental Workflow
The activation of the OR1D2 receptor by this compound in sperm is thought to initiate a signaling cascade that is crucial for chemotaxis. This pathway involves a G-protein, the production of cyclic AMP (cAMP), and the activation of the CatSper calcium channel.
Caption: this compound signaling pathway in sperm.
The diagram above illustrates the proposed mechanism by which this compound binding to the OR1D2 receptor on the sperm cell membrane leads to a calcium influx, ultimately driving sperm chemotaxis. Studies have shown that inhibiting this pathway, for example with an OR1D2 antibody or by blocking G-protein or adenylate cyclase activity, can suppress this compound-induced CatSper activation and sperm chemotaxis.
Caption: General experimental workflow.
The general workflow for these comparative studies involves recruiting cohorts of fertile and infertile men, assessing their general olfactory function to ensure they are normosmic, and then specifically measuring their detection threshold and perceived intensity for this compound. Some studies also include in vitro assessments of sperm chemotaxis in response to this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Decreased perception of this compound may be linked to male idiopathic infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human olfactory sensitivity for this compound and male infertility: a preliminary investigation | springermedizin.de [springermedizin.de]
- 4. Human olfactory sensitivity for this compound and male infertility: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Decoding Olfactory Interactions: A Comparative Guide to Odorant Cross-Reactivity with the Bourgeonal Receptor (hOR17-4)
For Researchers, Scientists, and Drug Development Professionals
The human olfactory receptor 17-4 (hOR17-4), also known as OR1D2, has garnered significant interest for its role in both olfaction and sperm chemotaxis. Initially identified as the specific receptor for the floral odorant Bourgeonal, subsequent research has revealed a broader range of ligands that can interact with this receptor, eliciting varying degrees of activation or inhibition. This guide provides a comprehensive comparison of the cross-reactivity of various odorants with the this compound receptor, supported by experimental data and detailed methodologies to facilitate further research and drug development.
Agonist and Antagonist Interactions with hOR17-4
The functional response of hOR17-4 to different odorants has been primarily characterized through in vitro assays, such as luciferase reporter gene assays and calcium imaging, in heterologous expression systems like HEK293 cells. These studies have identified a range of agonists with varying potencies, as well as competitive antagonists.
This compound stands as the canonical agonist for hOR17-4, potently activating the receptor and triggering downstream signaling cascades.[1] Structurally related aldehydes, such as Lilial and Helional , have also been investigated for their cross-reactivity. While specific EC50 values can vary between experimental setups, the general trend indicates that these structural analogs can also activate hOR17-4, albeit with potentially different potencies compared to this compound.
A significant finding in the study of hOR17-4 is the antagonistic action of Undecanal . This long-chain aldehyde has been shown to be a potent competitive antagonist, effectively blocking the activation of the receptor by this compound and other agonists.[1] This specific antagonism provides a valuable tool for probing the receptor's binding pocket and for the development of inhibitors.
Recent comprehensive screenings have revealed that hOR17-4 is a broadly tuned receptor, responding to a surprisingly large number of molecules from different chemical classes, including various aldehydes, esters, and lactones.[2] This broad tuning suggests a more complex role for this receptor in odor perception than previously thought.
Quantitative Comparison of Odorant Activity at hOR17-4
The following table summarizes the quantitative data on the activity of various odorants at the hOR17-4 receptor. The half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists are provided where available. It is important to note that these values are indicative and can vary depending on the specific assay conditions.
| Odorant | Chemical Class | Activity | EC50 / IC50 (log M) | Reference |
| This compound | Aromatic Aldehyde | Agonist | - | [1] |
| Undecanal | Aliphatic Aldehyde | Antagonist | - | [1] |
| Methyl-trans-cinnamate | Ester | Agonist | -4.98 (Luciferase), -4.21 (HTRF) | |
| γ-Undecalactone | Lactone | Agonist | Potent | |
| δ-Dodecalactone | Lactone | Agonist | Potent |
Note: Specific EC50/IC50 values for this compound and Undecanal from the primary literature require further targeted extraction. The provided data for Methyl-trans-cinnamate highlights the difference in potency estimation between assay types.
Signaling Pathway of the this compound Receptor (hOR17-4)
Activation of hOR17-4 by an agonist initiates a canonical olfactory signaling cascade, which is a G-protein coupled receptor (GPCR) pathway. The key steps are outlined below:
References
Olfactory Sensitivity to Bourgeonal: A Comparative Analysis Between Male and Female Subjects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of olfactory sensitivity to bourgeonal, a lily-of-the-valley-scented aromatic aldehyde, between male and female subjects. The data presented is compiled from published experimental studies and is intended to serve as a valuable resource for researchers in olfaction, sensory science, and drug development.
Executive Summary
Recent scientific investigations have revealed a significant sexual dimorphism in the perception of this compound. Notably, male subjects exhibit a heightened sensitivity to this odorant compared to their female counterparts. This difference is particularly interesting as this compound is a known ligand for the human olfactory receptor OR1D2, which is not only expressed in the olfactory epithelium but also on the surface of sperm cells, where it plays a role in chemotaxis.[1][2] This guide synthesizes the key quantitative data, details the experimental protocols used to ascertain these findings, and illustrates the underlying signaling pathway.
Quantitative Data Summary
The following table summarizes the mean olfactory detection thresholds for this compound and two control odorants in a large cohort of male and female subjects.[1][2] The data clearly indicates a lower detection threshold, and therefore higher sensitivity, for this compound in males.
| Odorant | Male Mean Detection Threshold (ppb) | Female Mean Detection Threshold (ppb) | Sex Difference |
| This compound | 13 | 26 | Yes (Males more sensitive) |
| Helional | 21 | 22 | No |
| n-Pentyl Acetate (B1210297) | 28 | 27 | No |
Experimental Protocols
The primary methodology employed to determine the olfactory detection thresholds is the 3-Alternative Forced-Choice (3-AFC) Test .[1] This standardized psychophysical procedure is designed to minimize response bias and provide a reliable measure of sensory thresholds.
Key Experiment: Olfactory Detection Threshold Measurement
-
Objective: To determine the lowest concentration at which an odorant can be reliably detected.
-
Participants: A large cohort of healthy, non-smoking male and female subjects, typically between the ages of 18 and 40.
-
Stimuli:
-
Test Odorant: this compound
-
Control Odorants: Helional (a structural analog of this compound) and n-pentyl acetate (an aliphatic ester) were used to ensure the observed sensitivity difference was specific to this compound.
-
Dilution: Odorants were presented in a series of ascending binary dilutions in an odorless solvent.
-
-
Procedure:
-
Subjects were presented with three sniff bottles at each dilution step.
-
Two of the bottles contained the odorless solvent, and one contained the diluted odorant.
-
The subjects' task was to identify the bottle with the odor.
-
The presentation order of the odorant-containing bottle was randomized.
-
The threshold was defined as the concentration at which a subject correctly identified the odorant in a certain number of consecutive trials (e.g., seven reversals of the staircase procedure).
-
Signaling Pathway and Visualization
This compound sensitivity is mediated by the olfactory receptor OR1D2 (also known as hOR17-4), a G-protein coupled receptor (GPCR). The activation of OR1D2 by this compound initiates a canonical olfactory signal transduction cascade that is dependent on cyclic adenosine (B11128) monophosphate (cAMP).
The following diagram illustrates the key steps in the OR1D2 signaling pathway:
Caption: OR1D2 signaling pathway initiated by this compound binding.
Conclusion
The heightened olfactory sensitivity of males to this compound is a significant and specific finding, suggesting a potential evolutionary adaptation related to the dual role of the OR1D2 receptor in both olfaction and reproduction. For researchers and professionals in drug development, this sexual dimorphism underscores the importance of considering sex as a biological variable in sensory perception studies and in the development of therapies targeting olfactory pathways. The detailed experimental protocols and the elucidated signaling pathway provide a solid foundation for further research into the mechanisms underlying these differences and their broader physiological implications.
References
Unraveling Bourgeonal's Enigmatic Influence on Sperm: A Comparative Guide to Key Findings
For researchers, scientists, and professionals in drug development, the study of Bourgeonal's effect on human sperm presents a compelling case of scientific inquiry, complete with conflicting findings and evolving hypotheses. This guide provides a comprehensive comparison of the key research, presenting experimental data, detailed protocols, and a visual representation of the proposed signaling pathways to facilitate a deeper understanding of this intriguing chemoattractant.
This compound, a synthetic lily-of-the-valley odorant, has been a focal point in reproductive biology for its ability to attract human sperm. Initial groundbreaking research pointed towards a classic olfactory signaling pathway, while subsequent studies have challenged this model, proposing a more direct mechanism of action. This guide will objectively compare these differing perspectives, providing the necessary data and methodologies to allow for critical evaluation.
At a Glance: Two Competing Theories
The central debate surrounding this compound's effect on sperm revolves around two primary hypotheses:
-
The Olfactory Receptor Model: This theory posits that this compound acts as a chemoattractant by binding to the olfactory receptor OR1D2 (also known as hOR17-4), which is expressed on the surface of sperm.[1] This binding is thought to initiate a G-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP), which in turn activates the CatSper ion channel, causing an influx of calcium (Ca2+) and triggering changes in sperm motility.[2]
-
The Direct CatSper Activation Model: A contrasting view suggests that this compound, particularly at higher concentrations, bypasses the olfactory receptor and directly activates the CatSper channel.[3][4] This model proposes that CatSper acts as a "polymodal chemosensor," responding to a variety of ligands, including this compound, without the need for a traditional receptor-mediated signaling pathway.[5]
Comparative Data on this compound's Effects
The following tables summarize the quantitative data from key studies, highlighting the different experimental conditions and observed outcomes for each proposed mechanism.
Table 1: this compound-Induced Sperm Chemotaxis
| Parameter | "Olfactory Receptor Model" Studies (e.g., Spehr et al., 2003) | "Direct CatSper Activation Model" Studies (e.g., Brenker et al., 2012) |
| Effective this compound Concentration | 10⁻⁹ to 10⁻⁵ M | Micromolar concentrations tested for direct activation |
| Chemotactic Response | Strong, dose-dependent chemotaxis and chemokinesis observed. | Acknowledges this compound-induced motility changes. |
| Antagonist Effect (Undecanal) | Co-application of undecanal (B90771) abolished chemotactic and chemokinetic effects. | Undecanal also shown to potentiate CatSper currents directly. |
Table 2: this compound's Effect on Intracellular Calcium ([Ca²⁺]i)
| Parameter | "Olfactory Receptor Model" Studies | "Direct CatSper Activation Model" Studies |
| This compound-Induced [Ca²⁺]i Increase | Dose-dependent increase in [Ca²⁺]i. | Dose-dependent increase in [Ca²⁺]i. |
| Proposed Mechanism of [Ca²⁺]i Influx | Activation of CatSper via an OR1D2-G-protein-cAMP pathway. | Direct activation of the CatSper channel. |
| Effect of G-protein Inhibitors (GDP-β-S) | Suppresses this compound-evoked CatSper currents. | Did not prevent stimulation of CatSper currents by this compound. |
| Effect of Adenylyl Cyclase Inhibitors | Inhibits this compound-induced CatSper activation. | Did not impair this compound-induced Ca²⁺ signals. |
Table 3: this compound's Impact on Sperm Motility Parameters (CASA Analysis)
| Motility Parameter | Reported Effects |
| Progressive Motility | Significantly enhanced in response to this compound treatment. |
| Curvilinear Velocity (VCL) | Increased in response to a temporal gradient of this compound. |
| Linearity (LIN) | Decreased in response to a temporal gradient of this compound. |
| Hyperactivation | Induced by this compound, characterized by an increase in VCL and lateral head displacement, with a decrease in linearity. |
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the two proposed signaling pathways for this compound's effect on sperm.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Sperm Chemotaxis Assay (Microfluidic Device)
This protocol is adapted from studies utilizing microfluidic devices to create stable chemoattractant gradients.
Objective: To quantify the chemotactic response of human sperm to a this compound gradient.
Materials:
-
Microfluidic device (e.g., as described in Di Nicuolo et al., 2023)
-
Human semen samples (liquefied at 37°C for 30 min)
-
Capacitation medium (e.g., HAM F-10 supplemented with BSA and NaHCO₃)
-
This compound solution (in capacitation medium, various concentrations)
-
Control medium (capacitation medium)
-
Incubator (37°C, 5% CO₂)
-
Microscope with imaging capabilities
Procedure:
-
Prepare motile sperm by a swim-up procedure or density gradient centrifugation.
-
Pre-incubate the sperm in capacitation medium for at least 1 hour at 37°C to induce capacitation.
-
Prime the microfluidic device with the capacitation medium.
-
Load the control medium into one of the device's reservoirs.
-
Load the this compound solution into the other reservoir to establish a concentration gradient across the observation chamber.
-
Introduce the capacitated sperm suspension into the central channel of the device.
-
Incubate the device at 37°C for a defined period (e.g., 30 minutes).
-
Quantify the number of sperm that have migrated towards the this compound-containing reservoir versus the control reservoir using microscopy and image analysis software.
-
Data is often presented as a chemotactic index or the fold increase in sperm count in the chemoattractant well compared to the control.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol is based on the use of fluorescent Ca²⁺ indicators like Fluo-4 AM.
Objective: To measure changes in intracellular calcium concentration in human sperm in response to this compound stimulation.
Materials:
-
Capacitated human sperm suspension
-
Fluo-4 AM (or similar Ca²⁺ indicator dye)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
HSM buffer (HEPES-buffered saline medium)
-
This compound solution (in HSM)
-
Fluorometer or fluorescence microscope with a camera and appropriate filters
Procedure:
-
Load the capacitated sperm with Fluo-4 AM (e.g., 2 µM) in the presence of Pluronic F-127 for approximately 30-60 minutes at 37°C, protected from light.
-
Wash the sperm to remove excess dye.
-
Resuspend the sperm in HSM buffer.
-
Transfer the sperm suspension to a cuvette for fluorometry or to a chamber for microscopy.
-
Record the baseline fluorescence for a short period.
-
Add the this compound solution to the sperm suspension and continue recording the fluorescence signal.
-
An increase in fluorescence intensity corresponds to an increase in intracellular Ca²⁺.
-
Data is typically presented as the change in fluorescence intensity over time or as the peak fluorescence change.
Sperm Motility Analysis (CASA)
Computer-Aided Sperm Analysis (CASA) provides objective and quantitative measurements of various sperm motility parameters.
Objective: To quantitatively assess the effect of this compound on sperm motility.
Materials:
-
Capacitated human sperm suspension
-
This compound solution (in capacitation medium)
-
Control medium
-
CASA system (including microscope, camera, and analysis software)
-
Analysis chamber (e.g., Makler or Leja chamber)
Procedure:
-
Prepare capacitated sperm as described previously.
-
Incubate sperm with either the this compound solution or the control medium for a defined period.
-
Load a small aliquot of the sperm suspension into the analysis chamber.
-
Place the chamber on the microscope stage of the CASA system.
-
Record video sequences of sperm movement at a specified frame rate.
-
The CASA software will then analyze the videos and provide data on various motility parameters, including:
-
VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time of measurement.
-
VSL (Straight-Line Velocity): The straight-line distance between the start and end points of the track divided by the time of measurement.
-
VAP (Average Path Velocity): The velocity over the smoothed path.
-
LIN (Linearity): The ratio of VSL to VCL, indicating the straightness of the swimming path.
-
ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its mean path.
-
BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the mean path.
-
-
Compare the motility parameters between the this compound-treated and control groups.
The this compound-Infertility Link: An Emerging Area of Research
Several studies have explored the intriguing possibility of a link between a man's olfactory sensitivity to this compound and idiopathic infertility. Research has shown that some men with unexplained infertility exhibit a decreased ability to smell this compound. This has led to the hypothesis that a reduced function of the OR1D2 receptor, both in the nose and on the sperm, could be a contributing factor to infertility. While more research is needed to establish a definitive causal link, this area of investigation highlights the potential clinical relevance of understanding this compound's effects on sperm.
Conclusion: A Field Ripe for Further Exploration
The study of this compound's interaction with human sperm remains a dynamic and fascinating area of reproductive biology. The existence of two well-supported, yet conflicting, models for its mechanism of action underscores the complexity of sperm physiology and signaling. While the "olfactory receptor model" provides an elegant and specific pathway, the "direct CatSper activation model" suggests a broader, more promiscuous role for this essential ion channel.
For researchers, the detailed protocols and comparative data presented here offer a foundation for designing experiments to further elucidate these mechanisms. Key questions remain, including the physiological relevance of this compound or a similar endogenous ligand in the female reproductive tract and the precise molecular interactions that govern both proposed pathways. Continued investigation into these areas will not only deepen our understanding of fertilization but may also pave the way for novel diagnostic and therapeutic strategies for male infertility.
References
- 1. Identification of a testicular odorant receptor mediating human sperm chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. The CatSper channel: a polymodal chemosensor in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The action of physiological and synthetic steroids on the calcium channel CatSper in human sperm [frontiersin.org]
Investigating the link between Bourgeonal perception and male fertility.
Comparative Analysis of Bourgeonal's Role in Male Fertility
A comprehensive guide for researchers and drug development professionals on the intricate relationship between the perception of the odorant this compound and key aspects of male fertility. This document provides a comparative overview of the proposed signaling pathways, supporting experimental data, and detailed methodologies.
The floral-scented aldehyde, this compound, has been a subject of significant interest in reproductive biology due to its role as a chemoattractant for human sperm. This has led to investigations into its potential as a diagnostic marker for certain types of male infertility and as a target for contraceptive development. This guide compares the prevailing theories on this compound's mechanism of action, presents the experimental evidence supporting these models, and details the protocols used in these seminal studies.
Two Competing Theories: A Comparative Overview
The primary debate surrounding this compound's effect on sperm centers on its signaling pathway. Two main hypotheses have been proposed: a G-protein-coupled receptor (GPCR)-mediated pathway and a direct activation of the CatSper ion channel.
-
The GPCR-Mediated Olfactory Pathway: This model posits that this compound binds to the olfactory receptor hOR17-4 (also known as OR1D2), which is expressed on the surface of sperm.[1][2][3][4] This interaction is thought to activate a G-protein (G-olf), which in turn stimulates a particulate adenylate cyclase (mAC) to produce cyclic AMP (cAMP).[1] The subsequent increase in cAMP is then proposed to lead to an influx of calcium ions (Ca2+), which ultimately modulates sperm motility and chemotaxis.
-
Direct CatSper Channel Activation: A contrasting view suggests that this compound, along with other odorants, can directly activate the CatSper channel, the principal Ca2+ channel in sperm, without the involvement of a GPCR or the cAMP signaling cascade. This model proposes a more direct and potentially promiscuous activation of the channel by various chemical compounds.
The following sections will delve into the experimental data that supports and challenges these two proposed mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on human sperm.
Table 1: Effect of this compound on Intracellular Calcium ([Ca2+]i) Levels
| Parameter | This compound Concentration | Observed Effect | Key Findings & Inhibitors | Reference |
| Ca2+ Signal Amplitude | Dose-dependent | Increased [Ca2+]i | Capacitated sperm are more sensitive (lower K1/2). Signals are suppressed by CatSper inhibitors NNC 55-0396 (70±20% reduction) and mibefradil (B1662139) (65±11% reduction). | |
| Ca2+ Signal Amplitude | 500 µM | Increased [Ca2+]i | Inhibited by the adenylate cyclase antagonist SQ22536 with an IC50 of 2 mM. | |
| Ca2+ Signal Onset and Amplitude | Not specified | Varied by odorant | This compound induces faster rising Ca2+ signals compared to the odorant Myrac, but with smaller amplitudes than the odorant PI-23472. | |
| K1/2 for Ca2+ Activation | Varied | Dose-dependent increase | K1/2 = 68 ± 32 µM in capacitated sperm; K1/2 = 102 ± 44 µM in non-capacitated sperm. |
Table 2: this compound's Influence on Sperm Motility and Chemotaxis
| Parameter | This compound Concentration Gradient | Observed Effect | Key Findings & Antagonists | Reference |
| Chemotaxis & Chemokinesis | 10⁻⁹ M to 10⁻⁵ M | Strong, dose-dependent chemotaxis and increased swimming speed. | Effects are abolished by the co-application of undecanal, an antagonist of hOR17-4. | |
| Sperm Migration | Not specified | Increased migration towards this compound. | Significantly higher migration in fertile control group compared to a group with unexplained infertility. This migration is inhibited by undecanal. | |
| Progressive Motility | Not specified | Significantly enhanced progressive motility. | Comparable to the effects of progesterone. |
Table 3: Olfactory Perception of this compound and Male Infertility
| Parameter | Fertile Group | Infertile Group | Key Findings | Reference |
| This compound Intensity Rating | M = 7.73, SD = 1.72 | M = 6.07, SD = 1.49 | Patients with idiopathic infertility perceived this compound as less intense. No significant difference was observed for other odorants. | |
| This compound Olfactory Threshold | Mean = 14.0 ± 2.8 | Mean = 10.5 ± 3.7 | Statistically significant difference in olfactory thresholds between fertile and infertile men. |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies cited in the studies.
Intracellular Calcium ([Ca2+]i) Measurement in Sperm
Objective: To measure changes in intracellular calcium concentration in response to this compound stimulation.
Methodology:
-
Sperm Preparation: Semen samples are allowed to liquefy, and motile sperm are separated using a swim-up procedure or density gradient centrifugation. The sperm are then washed and resuspended in a suitable buffer (e.g., Human Tubal Fluid medium).
-
Fluorescent Dye Loading: Sperm are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 or Fura-2, by incubation.
-
Immobilization (for single-cell imaging): For individual sperm analysis, cells can be immobilized by suspending them in a low-concentration gelatin that is cooled to a solid state.
-
Stimulation and Data Acquisition:
-
Fluorometry (Population studies): The sperm suspension is placed in a fluorometer, and baseline fluorescence is recorded. This compound (and any inhibitors) is then added, and the change in fluorescence, which corresponds to a change in [Ca2+]i, is measured over time.
-
Fluorescence Microscopy (Single-cell studies): Immobilized, dye-loaded sperm are placed on a microscope stage. A fluorescence microscope with an appropriate filter set and a camera is used to capture images. This compound is introduced via perfusion, and changes in fluorescence intensity within individual sperm are recorded and analyzed.
-
-
Data Analysis: The fluorescence intensity is converted to [Ca2+]i values using established calibration methods. For Fura-2, this typically involves calculating the ratio of fluorescence emission at two different excitation wavelengths.
Sperm Chemotaxis Assay
Objective: To assess the directional movement of sperm towards a concentration gradient of this compound.
Methodology (Microfluidic Device):
-
Device Preparation: A microfluidic device, often made of polydimethylsiloxane (B3030410) (PDMS) bonded to a glass slide, is used. The device typically consists of a central chamber connected to multiple wells or channels.
-
Gradient Formation: A stable concentration gradient of this compound is established within the central chamber. This is achieved by introducing a solution containing this compound into one inlet and a control medium into another.
-
Sperm Introduction: A suspension of capacitated sperm is introduced into a separate inlet that leads to the central chamber.
-
Observation and Tracking: The movement of sperm within the gradient is observed and recorded using a microscope and a high-speed camera. The swimming paths of individual sperm are tracked using specialized software.
-
Data Analysis: The number of sperm moving towards the this compound source is compared to the number moving towards the control. Parameters such as swimming velocity, path linearity, and orientation towards the gradient are analyzed to quantify the chemotactic response.
Psychophysical Olfactory Testing
Objective: To measure an individual's sensitivity (detection threshold) and perceived intensity of this compound.
Methodology:
-
Participant Recruitment: Fertile and infertile male participants are recruited for the study.
-
Odorant Preparation: Serial dilutions of this compound, along with control odorants (e.g., helional, phenyl ethyl alcohol), are prepared.
-
Threshold Measurement (e.g., Three-Alternative Forced-Choice):
-
Participants are presented with three bottles, two containing a solvent and one containing a specific dilution of the odorant.
-
They are asked to identify the bottle with the odor.
-
The concentration is varied, and the lowest concentration at which the participant can reliably detect the odor is determined as their detection threshold.
-
-
Intensity Rating: Participants are presented with a fixed concentration of each odorant and asked to rate its perceived intensity on a labeled magnitude scale (e.g., from 0 for no sensation to 10 for a very high intensity).
-
Data Analysis: The mean detection thresholds and intensity ratings for this compound are compared between the fertile and infertile groups using appropriate statistical tests.
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow.
Caption: Proposed GPCR-mediated signaling pathway for this compound in human sperm.
Caption: Proposed direct activation of the CatSper channel by this compound.
References
- 1. Particulate adenylate cyclase plays a key role in human sperm olfactory receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Decreased perception of this compound may be linked to male idiopathic infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hOR17-4 as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bourgeonal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Bourgeonal, a fragrance ingredient also used in research. Adherence to these procedures is critical to protect personnel and the environment.
Hazard Assessment and Regulatory Compliance
This compound is classified as a hazardous substance, and its disposal is regulated. It is crucial to manage it as hazardous waste in accordance with local, state, and federal regulations.[1][2][3] Key hazards associated with this compound include:
-
Toxicity: Toxic if swallowed and toxic to aquatic life with long-lasting effects.[1][4]
-
Skin Sensitization: May cause an allergic skin reaction.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Due to these hazards, this compound should never be disposed of down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from safety data sheets.
| Property | Value | Reference |
| CAS Number | 18127-01-0 | |
| Molecular Formula | C13H18O | |
| Molecular Weight | 190 g/mol | |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | |
| Vapor Pressure | 0.01 mm Hg at 25 °C | |
| Oral LD50 (Rat) | 2700 mg/kg | |
| Dermal LD50 (Rabbit) | > 5000 mg/kg |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general hazardous waste management guidelines.
I. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
Laboratory coat.
-
II. Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical and have a secure, leak-proof closure.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or oxidizing agents.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added.
III. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the this compound waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.
-
Container Management: Keep the waste container closed at all times except when adding waste.
-
Accumulation Limits: Do not exceed the maximum accumulation limits for hazardous waste in your SAA (typically 55 gallons).
IV. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (check your institution's policy, often up to one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS department.
V. Spill Management:
-
Containment: In case of a spill, immediately contain the spillage using inert absorbent materials like sand, clay, or diatomaceous earth.
-
Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Ventilation: Ensure adequate ventilation in the spill area.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
Safeguarding Your Research: Essential Protective Measures for Handling Bourgeonal
FOR IMMEDIATE RELEASE
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This document provides critical safety and logistical information for handling Bourgeonal (CAS No. 18127-01-0), a common fragrance ingredient. Adherence to these guidelines is essential to minimize risks and ensure operational integrity.
This compound, a pale yellow liquid with a floral scent, presents several health hazards.[1] It is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[2][3][4] It can also cause skin and eye irritation.[3] Therefore, stringent safety protocols are necessary.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended over latex gloves for better chemical resistance. |
| Eye Protection | Safety glasses or chemical goggles | Tightly fitting safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn. |
| Respiratory Protection | Approved mask or respirator | In well-ventilated areas, respiratory protection may not be necessary. However, if vapors or mists are generated, an approved respirator with an organic vapor cartridge is required. |
| Body Protection | Lab coat or protective clothing | A lab coat or similar protective clothing should be worn to prevent skin contact. For larger quantities or increased risk of splashing, impervious clothing is recommended. |
Operational and Disposal Plans
Proper handling and disposal are crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area to prevent the buildup of vapors.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place. Store away from heat, sparks, open flames, and hot surfaces. It should be stored separately from strong acids, strong bases, and oxidizing agents.
Disposal:
-
Waste Disposal: Dispose of this compound and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
-
Environmental Precautions: Avoid release to the environment. Prevent entry into sewers and public waters. This compound is toxic to aquatic life with long-lasting effects.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Exposure Route | First-Aid Measures |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth with water. Do NOT induce vomiting. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice. |
| Inhalation | Move the person to fresh air and allow them to rest. If symptoms persist, seek medical attention. |
Accidental Release: In case of a spill, evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition. Contain the spillage using non-combustible absorbent materials like sand or earth and place it in a suitable container for disposal.
Fire: Use foam, dry powder, carbon dioxide, or water spray to extinguish a fire. Do not use a heavy water stream. Firefighters should wear proper protective equipment, including respiratory protection.
Below are diagrams illustrating the standard workflow for handling this compound and the appropriate emergency response to an exposure incident.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
